2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Description
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOAPUSZAUJNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591656 | |
| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129431-12-5 | |
| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate: A Heterobifunctional Linker for Advanced Bioconjugation
This guide provides a comprehensive technical overview of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate, a key reagent in the fields of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanisms of action, and practical applications of this versatile linker, grounding theoretical knowledge in field-proven insights and detailed experimental protocols.
Introduction: The Strategic Advantage of a Dual-Functionality Linker
In the intricate world of bioconjugation, the ability to sequentially and selectively link different molecular entities is paramount. This compound, often referred to by its synonym Mpa(Trt)-Osu, emerges as a powerful tool by offering two distinct reactive functionalities within a single molecule.[1][2][] It incorporates a highly reactive N-hydroxysuccinimide (NHS) ester and a protected thiol group in the form of a trityl thioether.[] This strategic design allows for a two-stage conjugation strategy: the NHS ester reacts readily with primary amines, while the trityl-protected thiol remains dormant until its deliberate activation under specific, mild acidic conditions.[]
This dual-reactive nature is instrumental in the synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces for targeted drug delivery and diagnostic applications.[] The ability to control the timing of the thiol reaction provides a significant advantage over single-step conjugation methods, enabling more precise and well-defined bioconjugates.
Core Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | Mpa(Trt)-Osu, 1-[1-oxo-3-[(triphenylmethyl)thio]propoxy]-2,5-Pyrrolidinedione | [] |
| CAS Number | 129431-12-5 | [1][2] |
| Molecular Formula | C₂₆H₂₃NO₄S | [1][2] |
| Molecular Weight | 445.53 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in organic solvents such as DMF and DMSO | |
| Storage | Store at 2-8°C, desiccated and protected from light. |
The Chemistry in Action: A Tale of Two Moieties
The utility of this compound is rooted in the distinct and controllable reactivity of its two functional groups: the amine-reactive NHS ester and the protected tritylthio group.
The Amine-Reactive NHS Ester: Forging the Initial Link
The N-hydroxysuccinimide ester is a highly efficient acylating agent that reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond.
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
NHS Ester Reaction with a Primary Amine.
Causality Behind Experimental Choices: The efficiency of this reaction is critically dependent on pH. The optimal pH range is typically between 7.2 and 8.5. Below this range, the concentration of the deprotonated, nucleophilic amine is reduced, slowing the reaction rate. Above pH 8.5, the competing hydrolysis of the NHS ester becomes increasingly significant, reducing the yield of the desired conjugate. Therefore, maintaining the pH within this window is a crucial parameter for successful conjugation.
The Trityl-Protected Thiol: A Shield for a Strategic Reveal
The trityl (triphenylmethyl) group serves as a bulky and acid-labile protecting group for the thiol functionality. This protection is essential to prevent premature oxidation or reaction of the thiol during the initial NHS ester conjugation step.
Deprotection Mechanism: The cleavage of the trityl group is typically achieved under mild acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIPS) to prevent re-attachment of the highly stable trityl cation to other nucleophilic sites.
Trityl Group Deprotection Workflow.
The resulting free thiol is then available for a second, orthogonal conjugation reaction, such as with a maleimide-functionalized molecule or for disulfide bond formation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): This linker is well-suited for the synthesis of ADCs. The NHS ester can be used to attach the linker to lysine residues on an antibody. Following purification, the trityl group can be removed to expose the thiol, which can then be conjugated to a cytotoxic drug payload, often functionalized with a maleimide group.
-
PEGylation: The linker can be used to introduce a protected thiol group onto proteins, which can then be used for site-specific PEGylation to improve the pharmacokinetic properties of therapeutic proteins.
-
Surface Functionalization: The NHS ester can be used to immobilize the linker onto amine-functionalized surfaces, such as nanoparticles or microarrays. Subsequent deprotection of the thiol allows for the attachment of other biomolecules or small molecules.
-
Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides with specific thiol modifications for structural studies or the creation of cyclic peptides.[]
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline and should be optimized for the specific application and molecules involved.
Protocol 1: General Procedure for Protein Modification
This protocol describes the initial step of reacting this compound with a protein to introduce the protected thiol linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Linker Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the stirred protein solution. The exact molar ratio should be optimized for the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Deprotection of the Trityl Group
This protocol outlines the removal of the trityl group to expose the free thiol.
Materials:
-
Trityl-protected protein conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) as a scavenger
-
Degassed buffer (e.g., PBS with 5 mM EDTA, pH 6.5)
-
Desalting column
Procedure:
-
Lyophilization (Optional): For reactions in organic solvents, the purified conjugate can be lyophilized.
-
Deprotection Cocktail: Prepare a deprotection cocktail of TFA/TIPS/water (e.g., 95:2.5:2.5 v/v/v).
-
Deprotection Reaction: Dissolve the trityl-protected conjugate in the deprotection cocktail and incubate at room temperature for 1-2 hours.
-
TFA Removal: Remove the TFA by rotary evaporation or by precipitation of the protein with cold diethyl ether.
-
Purification: Immediately purify the deprotected protein by passing it through a desalting column equilibrated with a degassed buffer to remove residual reagents and exchange the buffer. The presence of a chelating agent like EDTA is recommended to prevent disulfide bond formation catalyzed by trace metal ions.
Safety and Handling
-
NHS Esters: These are moisture-sensitive and can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
-
Organic Solvents (DMF, DMSO): These are readily absorbed through the skin. Consult the specific SDS for each solvent for detailed handling instructions.
Always consult the institutional safety guidelines and perform a thorough risk assessment before handling these chemicals.
Conclusion
This compound stands out as a sophisticated chemical tool that provides researchers with a high degree of control over their bioconjugation strategies. Its ability to facilitate a sequential, two-step ligation process—first through a robust amine-reactive NHS ester and then through a selectively revealed thiol—opens up a wide array of possibilities in the design and synthesis of advanced biomaterials, diagnostics, and therapeutics. By understanding its chemical properties and the causality behind the experimental conditions, researchers can effectively harness the power of this versatile linker to advance their scientific goals.
References
- Okojie, J., McCollum, S., & Barrott, J. (2023). The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation. Discovery Medicine, 35(179), 921-927.
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- Kasper, M. A., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv.
- Koniev, O., & Wagner, A. (2015). Developments in site-specific protein modification. Chemical Society Reviews, 44(15), 5495-5518.
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what is 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate used for
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate: A Heterobifunctional Crosslinker for Advanced Bioconjugation
Introduction
In the landscape of modern drug development, proteomics, and materials science, the ability to selectively and covalently link different molecular entities is paramount. This compound is a specialized heterobifunctional reagent designed for this precise purpose.[][2] It serves as a molecular bridge, enabling the strategic introduction of a protected sulfhydryl (-SH) group onto biomolecules, surfaces, or nanoparticles that possess primary amines.[] This guide provides a comprehensive overview of its chemistry, mechanisms, and core applications, offering researchers and drug development professionals the foundational knowledge to leverage this powerful tool.
The reagent's utility lies in its dual-reactive nature. It combines a highly reactive N-hydroxysuccinimide (NHS) ester with a stable trityl-protected thiol.[] This architecture facilitates a controlled, two-stage conjugation strategy: first, the stable attachment to an amine-containing molecule, followed by the selective deprotection of the thiol, rendering it available for a second, orthogonal conjugation step. This stepwise approach is critical in the synthesis of complex architectures like antibody-drug conjugates (ADCs), functionalized surfaces for biosensors, and targeted drug delivery systems.[][3][4]
Section 1: The Chemistry of a Dual-Action Reagent
Molecular Structure and Functionality
The power of this compound originates from its two key functional groups, separated by a propanoate spacer.
-
N-hydroxysuccinimide (NHS) Ester: This group is the amine-reactive arm of the molecule. NHS esters are widely used in bioconjugation because they react efficiently and specifically with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form highly stable amide bonds.[5][6][7]
-
Trityl-Protected Thiol (S-Trityl): The thiol group is protected by a triphenylmethyl (trityl) group. The trityl group is a bulky protecting agent that sterically hinders the sulfur atom, preventing its premature oxidation or reaction.[8] This protection is robust under the conditions required for the NHS ester reaction but can be selectively removed later under mild acidic conditions.[][9]
| Property | Value |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate[10] |
| CAS Number | 129431-12-5[10] |
| Molecular Formula | C₂₆H₂₃NO₄S[10] |
| Molecular Weight | 445.53 g/mol [2][10] |
The Rationale for Thiol Protection
Free sulfhydryl groups are highly reactive and prone to oxidation, which can lead to the formation of undesirable disulfide bonds, either intramolecularly or with other thiol-containing molecules. The trityl group safeguards the thiol's integrity, allowing the amine-coupling reaction to proceed without complication. This ensures that the sulfhydryl group is only revealed at the desired stage of the experimental workflow, providing chemists with precise temporal control over the conjugation process.[] This is particularly crucial in multi-step syntheses where multiple reactive sites must be addressed in a specific order.
Section 2: Mechanism of Action: A Two-Step Process
The application of this reagent is a sequential process involving an initial amine coupling reaction followed by a deprotection step to unmask the thiol.
Step 1: Thiolation via NHS Ester Coupling
The initial modification step involves the reaction of the NHS ester with a primary amine. This is a classic nucleophilic acyl substitution reaction.[5][6] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[6]
The efficiency of this reaction is critically dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[7][11]
-
Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and dramatically slows the reaction rate.[5]
-
Above pH 9: The rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly. This competes with the desired aminolysis reaction, reducing the overall conjugation efficiency.[5][7]
Section 3: Experimental Protocols
The following protocols provide a general framework. Optimization of molar ratios, concentrations, and incubation times is essential for specific applications.
Protocol for Protein Thiolation
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, and adjust the pH to 7.5-8.2. Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will compete with the target molecule. [7][11]2. Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). [12][13]The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored. [11]3. Reaction: Add a 10- to 20-fold molar excess of the dissolved reagent to the protein solution (typically 1-10 mg/mL in the reaction buffer). The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation. [5]4. Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted reagent and the NHS byproduct via size-exclusion chromatography (desalting column) or dialysis against the reaction buffer. [12]The resulting S-trityl-modified protein can be stored for future use.
Protocol for S-Trityl Deprotection
-
Reagent Preparation: Prepare a deprotection solution, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger. [14][15]Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction: Dissolve the lyophilized S-trityl-modified protein in the deprotection cocktail and incubate for 1-2 hours at room temperature.
-
Purification: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein, decant the supernatant, and wash the pellet with additional cold ether to remove residual TFA and scavengers. [14]4. Resuspension: Resuspend the purified protein in a suitable buffer, preferably one containing a chelating agent like EDTA to prevent metal-catalyzed oxidation of the newly formed thiol. [16]The deprotected protein should be used promptly.
Quantification of Incorporated Sulfhydryl Groups
After deprotection, it is crucial to determine the number of free sulfhydryl groups introduced per molecule. The most common method is the Ellman's Assay, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). [17]DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. [17][18]
Section 4: Key Applications in Research and Drug Development
The ability to convert amines to protected thiols opens up a vast array of applications in biotechnology and medicine.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics where a cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This reagent is ideal for this application. The antibody is first modified on its surface lysine residues. After purification and deprotection, the newly introduced thiol groups serve as specific attachment points for a drug payload that has been derivatized with a thiol-reactive functional group, such as a maleimide. [][19]This results in a more homogeneous and defined drug product.
Surface Immobilization for Biosensors and Arrays
Solid surfaces, such as silica, glass slides, or polymer beads, can be pre-functionalized with primary amines. The NHS ester of the reagent can then be used to covalently coat these surfaces. []Subsequent deprotection yields a surface rich in thiol groups. These thiol-activated surfaces are highly valuable for:
-
Gold Surface Chemistry: Covalently immobilizing the surface onto gold nanoparticles or gold-coated sensors via stable gold-thiol bonds. []* Biomolecule Immobilization: Attaching proteins, peptides, or nucleic acids that have been modified with a thiol-reactive group, which is essential for creating diagnostic microarrays and biosensors. [20]
Nanoparticle and Polymer Conjugation
In drug delivery and nanotechnology, this reagent is used to functionalize nanoparticles and polymers. [][21]By reacting it with amine groups on a nanoparticle's surface or a polymer backbone, a protected thiol handle is introduced. This allows for the subsequent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other drugs, creating multifunctional nanomedicines. [22]
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Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
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Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
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G-Biosciences. Description Storage Introductions Additional Materials Required Procedure for Sulfhydryl Modification of Protein. [Link]
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ACS Publications | Langmuir. In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols. [Link]
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AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
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Organic Chemistry Portal. Trityl Protection. [Link]
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ResearchGate. Immobilization of antibody on the thiolated monolith surface.... [Link]
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NIH. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. [Link]
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MySkinRecipes. This compound. [Link]
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ACS Publications | The Journal of Organic Chemistry. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. [Link]
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PubMed. Mild and efficient Lewis acid-promoted detritylation in the synthesis of N-hydroxy amides. [Link]
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ACS Publications | Bioconjugate Chemistry. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. [Link]
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PubMed. Thiol-reactive Compounds Prevent Nonspecific Antibody Binding in Immunohistochemistry. [Link]
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NIH. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium. [Link]
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Frontiers in Bioengineering and Biotechnology. Applications of Nanoparticle-Antibody Conjugates in Immunoassays and Tumor Imaging. [Link]
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G-Biosciences. Sulfhydration Kit With SATA. [Link]
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ResearchGate. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers | Request PDF. [Link]
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MDPI. Application of the Trityl Group in Peptide Chemistry. [Link]
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PubMed. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]
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ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]
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ResearchGate. Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram. [Link]
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PubMed. Application of a label-free and domain-specific free thiol method in monoclonal antibody characterization. [Link]
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An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate (SATP)
CAS Number: 129431-12-5
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Tool for Thiolation in Bioconjugation
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate, commonly known by its acronym SATP, is a heterobifunctional crosslinker that serves as a cornerstone reagent in the field of bioconjugation.[1] It provides a robust and controlled method for introducing a protected sulfhydryl (thiol) group onto proteins, peptides, and other amine-containing biomolecules.[1] The strategic design of SATP, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a trityl-protected thiol, offers researchers a two-stage approach to conjugation, enabling precise control over the modification process. This guide provides a comprehensive overview of SATP, from its underlying chemical principles to detailed experimental protocols and expert insights for its successful application.
The dual-functionality of SATP makes it an invaluable tool in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents.[1] The ability to introduce a latent thiol group allows for subsequent, highly specific conjugation reactions, such as maleimide-thiol coupling, without the risk of premature disulfide bond formation.
Chemical Properties and Structure
A thorough understanding of the physicochemical properties of SATP is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 129431-12-5 | [2] |
| Molecular Formula | C₂₆H₂₃NO₄S | [2] |
| Molecular Weight | 445.53 g/mol | [2] |
| Synonyms | Mpa(Trt)-Osu, (2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | [2] |
Mechanism of Action: A Two-Step Process for Controlled Thiolation
The utility of SATP lies in its sequential reactivity. The process can be conceptually divided into two distinct phases: amine modification and thiol deprotection.
Step 1: Amine Modification via NHS Ester Reaction
The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety of SATP with primary amines present on the target biomolecule, such as the ε-amine of lysine residues or the N-terminal α-amine. This reaction proceeds via a nucleophilic acyl substitution, forming a stable and covalent amide bond.[3] The reaction is highly efficient in the pH range of 7.2 to 8.5.[4] At this pH, the primary amines are sufficiently deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is minimized, though it still occurs as a competing reaction.[3][4]
Figure 1. Reaction of SATP with a primary amine on a protein.
Step 2: Thiol Deprotection - Unveiling the Reactive Handle
Once the biomolecule is modified with the trityl-protected thiol, the bulky and acid-labile trityl (triphenylmethyl) group can be removed to expose the free sulfhydryl group. This is typically achieved by treatment with trifluoroacetic acid (TFA).[5] The cleavage of the trityl group is a reversible process that generates a stable trityl carbocation.[5] To drive the reaction to completion and prevent the re-attachment of the trityl cation to the nucleophilic thiol, the use of a scavenger is crucial.[5] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reacts with the trityl cation to form triphenylmethane.[5]
Figure 2. Acid-catalyzed deprotection of the trityl group with a scavenger.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the use of SATP.
Materials and Reagents
-
This compound (SATP)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein or other amine-containing biomolecule
-
Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Avoid buffers containing primary amines such as Tris or glycine.[3]
-
Desalting columns
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v).[5]
-
Ellman's Reagent (DTNB) for thiol quantification
Protocol 1: Protein Modification with SATP
This protocol describes the introduction of the trityl-protected thiol onto a protein.
-
Prepare Protein Solution: Dissolve the protein to be modified in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Prepare SATP Solution: Immediately before use, dissolve SATP in anhydrous DMSO or DMF to a concentration of 10-20 mM. The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the SATP solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted SATP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.[7][8][9] The resulting SATP-modified protein can be stored for future use.
Protocol 2: Deprotection of the Trityl Group
This protocol details the removal of the trityl protecting group to generate a free thiol.
-
Prepare Deprotection Cocktail: In a fume hood, carefully prepare the deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% water. TFA is highly corrosive and should be handled with appropriate personal protective equipment.
-
Deprotection Reaction: Add the deprotection cocktail to the lyophilized or concentrated SATP-modified protein. A general guideline is to use approximately 100 µL of the cocktail for every 1 mg of protein.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours with occasional vortexing.[5]
-
Removal of TFA: After the incubation, remove the TFA by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
Purification: Resuspend the deprotected protein in a suitable buffer and purify using a desalting column to remove the scavenger and other small molecules. The buffer should be deoxygenated and may contain a chelating agent like EDTA to prevent disulfide bond formation.
Protocol 3: Quantification of Incorporated Thiols with Ellman's Assay
This protocol allows for the determination of the number of free thiol groups introduced per protein molecule.[10][11][12][13][14]
-
Prepare Standards: Prepare a series of known concentrations of a standard thiol, such as cysteine, in the assay buffer (0.1 M sodium phosphate, pH 8.0).
-
Prepare Ellman's Reagent Solution: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer to a concentration of 4 mg/mL.
-
Reaction: To a known concentration of the deprotected protein and to each standard, add the Ellman's Reagent solution.
-
Incubation: Incubate the samples at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the samples at 412 nm.
-
Calculation: Create a standard curve from the absorbance readings of the cysteine standards. Use this curve to determine the concentration of thiols in the protein sample. The degree of labeling can then be calculated by dividing the molar concentration of thiols by the molar concentration of the protein.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low Modification Efficiency | - pH of the conjugation buffer is too low.- Hydrolysis of the SATP reagent.- Presence of primary amines in the buffer (e.g., Tris). | - Ensure the pH of the conjugation buffer is between 7.2 and 8.5.[4]- Prepare the SATP solution immediately before use in anhydrous solvent.- Use a non-amine containing buffer like phosphate or HEPES.[3] |
| Incomplete Trityl Deprotection | - Insufficient amount or absence of scavenger.- Insufficient reaction time or TFA concentration. | - Always include a scavenger like TIS in the deprotection cocktail to trap the trityl cation.[5]- Increase the incubation time or ensure the use of a high concentration of TFA (e.g., 95%).[5] |
| Protein Precipitation | - High degree of modification leading to changes in protein solubility.- Denaturation by organic solvent or TFA. | - Reduce the molar excess of SATP used in the conjugation reaction.- Perform reactions and purification steps at 4°C. |
| Disulfide Bond Formation | - Oxidation of the free thiol after deprotection. | - Perform the deprotection and subsequent steps in deoxygenated buffers.- Add a chelating agent like EDTA to the buffers to inhibit metal-catalyzed oxidation. |
Comparative Analysis with Other Thiolation Reagents
SATP is one of several reagents available for introducing thiol groups onto biomolecules. A comparison with other common reagents highlights its unique advantages.
| Reagent | Protecting Group | Deprotection Method | Key Advantages | Key Disadvantages |
| SATP | Trityl | Acid (TFA) with scavenger | - Highly stable protected thiol.- Orthogonal deprotection to many other protecting groups. | - Requires harsh acidic conditions for deprotection which may not be suitable for all proteins. |
| SATA | Acetyl | Hydroxylamine | - Mild deprotection conditions. | - Acetyl group can be less stable than trityl, especially at higher pH. |
| SPDP | Pyridyldithiol | Reduction (e.g., DTT) | - Deprotection releases a chromophore (pyridine-2-thione) allowing for quantification of modification.- The disulfide bond can be used for reversible conjugation. | - The resulting thiol is part of a disulfide, which might not be desired for all applications. |
The trityl protecting group of SATP offers superior stability compared to the acetyl group of SATA, making it ideal for multi-step synthesis where the protected thiol needs to withstand various reaction conditions before its intended use.
Conclusion
This compound is a powerful and versatile reagent for the controlled introduction of sulfhydryl groups into biomolecules. Its two-stage reactivity, afforded by the amine-reactive NHS ester and the acid-labile trityl-protected thiol, provides researchers with a high degree of control over their conjugation strategies. By understanding the underlying chemical principles and following well-defined protocols, scientists and drug developers can effectively leverage SATP to construct complex and functional biomolecular conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
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- National Institutes of Health. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.
- PubMed. (2007, December 15). Comparative Study of Thiolated Protein G Scaffolds and Signal Antibody Conjugates in the Development of Electrochemical Immunosensors.
- PubMed Central. (2023, June 2). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL).
- BenchChem.
- BenchChem.
- Integrated DNA Technologies. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
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Mpa(Trt)-Osu mechanism of action
An In-Depth Technical Guide to the Mechanism and Application of S-Trityl-3-mercaptopropionic acid N-succinimidyl ester (Mpa(Trt)-Osu)
Abstract
S-Trityl-3-mercaptopropionic acid N-succinimidyl ester, commonly abbreviated as Mpa(Trt)-Osu, is a heterobifunctional crosslinking reagent of significant utility in bioconjugation, chemical biology, and drug development. Its architecture features an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol group protected by a bulky, acid-labile trityl (Trt) group, connected via a propionic acid linker. This design enables a controlled, two-stage conjugation strategy. The first stage involves the formation of a stable amide bond with a primary amine on a target biomolecule. The second stage involves the quantitative removal of the trityl protecting group under specific acidic conditions to expose a reactive sulfhydryl (thiol) group. This liberated thiol can then be used for subsequent downstream applications, such as conjugation to another molecule, surface immobilization, or disulfide bond formation. This guide provides a detailed exploration of the core mechanisms, validated experimental protocols, and expert insights into the application of this versatile crosslinker.
The Molecular Architecture and Strategic Functionality
The efficacy of Mpa(Trt)-Osu stems from its three distinct functional components:
-
N-Hydroxysuccinimide (Osu) Ester: This moiety serves as the primary amine-reactive group. It readily undergoes nucleophilic acyl substitution with unprotonated aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form a highly stable amide bond.[1][2]
-
Trityl (Trt) Protected Thiol: The sulfhydryl group of the mercaptopropionic acid linker is masked by a triphenylmethyl (trityl) group.[3] This bulky protecting group is stable under the physiological or slightly alkaline conditions required for the NHS ester reaction but can be cleanly removed using acids like trifluoroacetic acid (TFA).[4][5] This orthogonality is the cornerstone of the reagent's utility.
-
Propionic Acid Linker: This three-carbon chain acts as a spacer, connecting the two reactive ends and providing spatial separation between the conjugated molecules to minimize steric hindrance.[6][7]
Core Mechanism of Action: A Two-Stage Process
The mechanism of action is a sequential process involving amine conjugation followed by thiol deprotection.
Stage 1: Amine Conjugation via NHS Ester Reaction
The initial step is the reaction of the Mpa(Trt)-Osu's NHS ester with a primary amine on a target molecule (e.g., a protein). This proceeds via a well-established nucleophilic acyl substitution mechanism.[8]
-
Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[2]
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent amide bond.[1]
The efficiency of this reaction is critically dependent on pH. A buffer pH between 7.2 and 8.5 is optimal, representing a compromise between maintaining the amine in its nucleophilic, deprotonated state (-NH₂) and minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[9][10] It is imperative to use buffers free of primary amines, such as Tris, which would otherwise compete with the target molecule.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate.[1]
Caption: Mechanism of amine conjugation by Mpa(Trt)-Osu.
Stage 2: Thiol Deprotection via Acidolysis
Once the target molecule is successfully conjugated and purified, the protected thiol is exposed. This is achieved through acid-catalyzed cleavage, or acidolysis, of the trityl group.
-
Acid Treatment: The Trt-protected conjugate is treated with a strong acid, most commonly Trifluoroacetic Acid (TFA).[11]
-
Formation of Trityl Cation: The acid protonates the sulfur atom, weakening the C-S bond. This bond then cleaves to release the thiol and generate a highly stable triphenylmethyl carbocation (trityl cation, Trt⁺).[3][11] This cation is stabilized by extensive charge delocalization across its three phenyl rings.
-
Cation Scavenging: The liberated trityl cation is a potent electrophile and can react with nucleophilic residues on the biomolecule, particularly the indole side chain of tryptophan, leading to undesirable modifications.[12] To prevent this, "scavengers" are added to the cleavage solution. These are nucleophilic compounds, such as triisopropylsilane (TIS) or water, that react with and neutralize the trityl cation.[11][13]
Caption: Acid-catalyzed deprotection of the Trityl group.
Validated Experimental Protocols
The following protocols provide a self-validating workflow for the conjugation and deprotection process. Success at each stage should be confirmed by analytical methods like mass spectrometry (to observe mass shifts) or SDS-PAGE.
Experimental Workflow Overview
Caption: Self-validating experimental workflow.
Protocol 1: Conjugation of Mpa(Trt)-Osu to a Protein
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Degas the buffer if the target protein is sensitive to oxidation.
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve Mpa(Trt)-Osu in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.[10]
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the Mpa(Trt)-Osu solution to the stirred protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[1]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Stop the reaction by adding a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes.[9]
-
Purification: Remove unreacted crosslinker and byproducts (NHS) by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).
-
Validation: Confirm successful conjugation by LC-MS, observing the expected mass increase corresponding to the addition of the Mpa(Trt) moiety.
Protocol 2: Deprotection of the Trityl Group
Caution: Trifluoroacetic acid is highly corrosive. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The most common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[11]
-
Lyophilization: If the purified Trt-protected conjugate is in an aqueous buffer, lyophilize it to a dry powder.
-
Deprotection Reaction: Resuspend the lyophilized conjugate in the cold (0°C) cleavage cocktail. Use enough cocktail to fully dissolve the material.
-
Incubation: Stir the reaction mixture at room temperature for 1-4 hours.[4] The exact time may require optimization depending on the substrate.
-
TFA Removal: Remove the TFA by evaporation under a stream of nitrogen gas or by rotary evaporation.
-
Precipitation and Washing: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein, decant the ether, and repeat the washing step two more times to remove residual scavengers and cleaved trityl groups.[5]
-
Purification and Validation: Resuspend the protein pellet in a suitable buffer. Confirm deprotection via LC-MS (observing the mass decrease corresponding to the loss of the trityl group) and quantify the free thiol using Ellman's Reagent.
Data Presentation and Expert Insights
Table 1: Key Parameters for Mpa(Trt)-Osu Reactions
| Parameter | Stage 1: Amine Conjugation | Stage 2: Thiol Deprotection | Rationale & Causality |
| pH | 7.2 - 8.5 | N/A (Anhydrous Acid) | Balances amine nucleophilicity with NHS ester stability.[1][9] |
| Buffer | Phosphate, HEPES, Bicarbonate | N/A | Must be free of primary amines to avoid competing reactions.[1] |
| Key Reagents | Mpa(Trt)-Osu | Trifluoroacetic Acid (TFA) | Amine-reactive electrophile; strong acid for cleaving the S-Trityl bond.[1][4] |
| Scavengers | N/A | Triisopropylsilane (TIS), Water | Essential for trapping the reactive trityl cation to prevent side reactions.[11][12][13] |
| Temperature | 4°C to Room Temperature | 0°C to Room Temperature | Lower temperatures can slow hydrolysis and are gentler on sensitive proteins.[9] |
| Molar Excess | 10-20x over protein | N/A (Used as solvent) | Drives the reaction to completion, compensating for any hydrolysis.[1] |
Conclusion
The Mpa(Trt)-Osu crosslinker provides a robust and controllable method for introducing a reactive thiol group onto a biomolecule. Its mechanism relies on the orthogonal reactivity of its two functional ends: an NHS ester that forms a stable amide bond under physiological conditions and a trityl-protected thiol that can be quantitatively unmasked under specific acidic conditions. By understanding the causality behind each reaction step—from pH control in the conjugation phase to the critical role of scavengers during deprotection—researchers can reliably generate well-defined, thiol-functionalized conjugates for a wide array of applications in science and medicine.
References
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
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ACS Publications. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers | The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Available from: [Link]
-
AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Available from: [Link]
-
ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available from: [Link]
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ResearchGate. (PDF) Design and characterization of structured protein linkers with differing flexibilities. Available from: [Link]
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Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]
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MDPI. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Available from: [Link]
-
PMC - PubMed Central. Fusion Protein Linkers: Property, Design and Functionality. Available from: [Link]
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Bio-Synthesis. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Available from: [Link]
-
Arvys Proteins. A Look At: “Fusion Protein Linkers: Property, Design and Functionality”. Available from: [Link]
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LookChem. Cas 27144-18-9,S-TRITYL-3-MERCAPTOPROPIONIC ACID. Available from: [Link]
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2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate molecular weight
An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate: A Heterobifunctional Crosslinker for Advanced Bioconjugation
Introduction
In the landscape of modern drug development and molecular biology, the precise and controlled assembly of complex biomolecular architectures is paramount. Heterobifunctional crosslinkers are indispensable tools in this pursuit, enabling the stepwise conjugation of different molecular entities. This compound is a specialized reagent that exemplifies this class of molecules, offering a powerful combination of an amine-reactive N-hydroxysuccinimide (NHS) ester and a protected thiol functionality.[] The NHS ester provides a mechanism for rapid and efficient covalent linkage to primary amines on proteins and other biomolecules, while the trityl-protected thiol offers a latent reactive handle that can be selectively unveiled for subsequent modification.[][]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile crosslinker for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to functionalized materials.
Physicochemical Properties
This compound is a multifaceted compound valued for its dual-reactive nature.[] Its structure is built around a propanoate linker, with one end activated as an NHS ester and the other terminated with a thiol group protected by a bulky trityl (triphenylmethyl) group. This design allows for sequential, controlled conjugation reactions.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| Molecular Weight | 445.53 g/mol | [][3][4] |
| Exact Mass | 445.13477939 Da | [5] |
| Molecular Formula | C₂₆H₂₃NO₄S | [][3][5] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | [][5] |
| CAS Number | 129431-12-5 | [][3][5] |
| Synonyms | Mpa(Trt)-Osu, 1-[1-oxo-3-[(triphenylmethyl)thio]propoxy]-2,5-Pyrrolidinedione | [] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [4] |
Core Principles and Mechanism of Action
The utility of this crosslinker stems from its two distinct reactive moieties, which can be addressed in a stepwise fashion.
The Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a highly efficient functional group for targeting primary amines (-NH₂), which are abundantly available on the surface of proteins, primarily at the N-terminus and on the side chains of lysine residues.[6]
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7] This conjugation strategy is one of the most widely used in bioconjugation due to its reliability and the stability of the resulting linkage under physiological conditions.[][6]
Several factors are critical for successful NHS ester conjugation:
-
pH: The reaction is strongly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[6][7] Below this range, primary amines are protonated (-NH₃⁺) and non-nucleophilic, halting the reaction. Above this range, the hydrolysis of the NHS ester itself accelerates, reducing the efficiency of conjugation.[6][7]
-
Buffer Choice: Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[7] Phosphate, borate, carbonate, or HEPES buffers are recommended.[7]
-
Solvent: Since many NHS esters have limited aqueous solubility, they are typically dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[7][8]
The Acid-Labile Trityl-Protected Thiol
The second functional group is a thiol (sulfhydryl, -SH) that is reversibly protected by a trityl (Trt) group.[] The thiol group is highly nucleophilic and reactive, but this reactivity can be undesirable during the initial amine conjugation step.[9] The trityl group serves two key purposes:
-
Masking Reactivity: It prevents the thiol from participating in unwanted side reactions during the NHS ester coupling step.
-
Enabling Stepwise Chemistry: It can be removed under specific, mild conditions that typically do not disrupt the newly formed amide bond, thereby exposing the thiol for a second, distinct conjugation reaction.[10]
The trityl group is known for its acid lability.[10] Deprotection is achieved by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA). The bulky nature of the trityl group and the stability of the resulting trityl cation facilitate this cleavage.[10][11] During deprotection, it is critical to include a "scavenger" molecule, such as triethylsilane (TES) or triisopropylsilane (TIS). The highly reactive trityl cation, if not captured, can re-attach to other nucleophilic sites on the protein. The scavenger effectively traps the cation, preventing side reactions.[12]
Once deprotected, the free thiol is available for a variety of subsequent reactions, such as conjugation to maleimide-functionalized molecules, formation of disulfide bonds, or attachment to gold surfaces.
Key Applications in Research and Development
The dual functionality of this compound makes it a valuable reagent in numerous advanced applications.
-
Antibody-Drug Conjugates (ADCs): This crosslinker is ideally suited for ADC development. An antibody can first be conjugated to the linker via its lysine residues using the NHS ester. Following purification, the trityl group can be removed to expose the thiol, which can then be reacted with a maleimide-activated cytotoxic drug payload.[] This stepwise approach provides excellent control over the conjugation process.[]
-
PEGylation and Polymer Conjugates: The reagent can be used to attach PEG (polyethylene glycol) chains or other polymers to proteins.[] This is often done to improve the pharmacokinetic profile of therapeutic proteins by increasing their size and solubility.
-
Peptide Synthesis and Modification: In peptide chemistry, it serves as an activated ester to facilitate peptide bond formation.[] It can also be used to introduce a protected thiol at a specific amine site within a synthetic peptide for subsequent cyclization or labeling.
-
Surface Functionalization: The linker can be used to immobilize proteins or other biomolecules onto surfaces. For instance, an amine-functionalized surface can be reacted with the NHS ester, after which the trityl group is removed to present a thiol-coated surface ready for further modification.[]
-
Pharmaceutical Synthesis: Beyond bioconjugation, this compound serves as a building block in the synthesis of complex small molecules, including angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension and heart failure.[]
Experimental Protocols
The following protocols provide a generalized framework for using this compound. Optimization is recommended for each specific application.
Protocol 1: General Procedure for Protein Labeling via NHS Ester Conjugation
-
Reagent Preparation:
-
Equilibrate the crosslinker and all other reagents to room temperature.
-
Prepare a stock solution of the crosslinker (e.g., 10-20 mM) in a dry, water-miscible organic solvent such as DMSO or DMF. Prepare this solution immediately before use, as the NHS ester is susceptible to hydrolysis.[8]
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the crosslinker stock solution to the stirred protein solution. A 5- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Longer incubation at lower temperatures can help minimize competing hydrolysis of the NHS ester.[6]
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.[7]
-
-
Purification:
-
Remove the excess, unreacted crosslinker and the NHS byproduct from the protein conjugate.
-
For proteins >20 kDa, a desalting column or dialysis against a suitable buffer (e.g., PBS) is effective. For smaller molecules, techniques like HPLC may be required.
-
Protocol 2: Deprotection of the Trityl Group to Expose the Thiol
Caution: This procedure should be performed in a chemical fume hood using appropriate personal protective equipment. TFA is highly corrosive.
-
Reagent Preparation:
-
Prepare a deprotection solution consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger.
-
The conjugated protein should be lyophilized or in a buffer-free state if possible.
-
-
Deprotection Reaction:
-
Add the cold deprotection solution to the protein conjugate.
-
Incubate the reaction on ice for 30-60 minutes with occasional vortexing. The optimal time may vary and should be determined empirically.
-
Remove the TFA. This can be done by evaporation under a stream of nitrogen or by precipitating the protein with cold diethyl ether.
-
-
Purification and Final Preparation:
-
Wash the precipitated protein pellet with cold ether to remove the scavenger and cleaved trityl groups.
-
Resuspend the deprotected protein in a suitable buffer for the next conjugation step. It is often advisable to use a buffer that has been degassed and is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and dimerization of the newly exposed thiols.
-
Conclusion
This compound is a sophisticated and highly versatile chemical tool. Its heterobifunctional nature, which combines robust amine-reactive chemistry with a selectively deprotectable thiol, provides researchers with exceptional control over the construction of complex bioconjugates.[] By enabling the precise, stepwise assembly of proteins, drugs, polymers, and surfaces, this reagent is a cornerstone of advanced strategies in drug delivery, diagnostics, and materials science. A thorough understanding of its underlying chemical principles and reaction conditions is key to unlocking its full potential in the laboratory.
References
- An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation. Benchchem. [URL: https://www.benchchem.
- This compound - BOC Sciences. BOC Sciences. [URL: https://www.bocsci.
- NHS Esters for Antibody Labeling. BOC Sciences. [URL: https://www.bocsci.com/nhs-esters-for-antibody-labeling.html]
- An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/An-In-depth-Technical-Guide-to-Trityl-Protecting-Groups-in-Chemical-Synthesis-BenchChem.pdf]
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]
- (a) Cys thiol protection with the trityl (Trt) protecting group... ResearchGate. [URL: https://www.researchgate.net/figure/a-Cys-thiol-protection-with-the-trityl-Trt-protecting-group-Examples-of-CysTrt-use_fig5_331006575]
- Chapter 5 Thiol Protecting Groups. [URL: https://media.wiley.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7094002/]
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- Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma061641m]
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- 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate. BroadPharm. [URL: https://broadpharm.
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- Synthesis of 2,5-dioxopyrrolidin-1-yl... ResearchGate. [URL: https://www.researchgate.
- 2,5-Dioxopyrrolidin-1-yl 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoate. BLDpharm. [URL: https://www.bldpharm.com/products/2012552-32-6.html]
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An In-Depth Technical Guide to the Solubility of Mpa(Trt)-Osu in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the solubility characteristics of S-trityl-3-mercaptopropionic acid N-hydroxysuccinimide ester (Mpa(Trt)-Osu). A thorough grasp of its solubility is paramount for the successful design of bioconjugation strategies, purification protocols, and the overall effective utilization of this important heterobifunctional linker.
Part 1: Core Physicochemical Principles Governing Solubility
The solubility of Mpa(Trt)-Osu is not governed by a single property but by the interplay of its distinct chemical moieties. Understanding its structure is the foundation for predicting its behavior in various organic solvents.
1.1. Molecular Structure Analysis
Mpa(Trt)-Osu is an amphiphilic molecule, possessing both significant nonpolar and polar characteristics. Its behavior in solution is a direct consequence of three key components:
-
The Trityl (Trt) Group: This triphenylmethyl group is a large, sterically bulky, and highly nonpolar (hydrophobic) substituent.[1][2] Its three phenyl rings dominate the molecular surface area, conferring a strong affinity for nonpolar and moderately polar aprotic organic solvents. The trityl group is the primary driver for solubility in solvents like dichloromethane and chloroform and significantly enhances solubility in polar aprotic solvents.[1][3] Conversely, it is responsible for the compound's poor solubility in aqueous and highly polar protic media.[4][5]
-
The Propionic Acid Backbone: This three-carbon alkyl chain provides a flexible, nonpolar spacer between the trityl group and the reactive ester.
-
The N-hydroxysuccinimide (NHS) Ester: The Osu group is a highly polar, amine-reactive functional group.[6] While essential for its chemical function, its polar nature can limit solubility in purely nonpolar solvents. More importantly, the NHS ester is highly susceptible to hydrolysis, especially in the presence of water or protic solvents, which is a critical factor in solvent selection.[7][8]
1.2. The "Like Dissolves Like" Paradigm
The principle that "like dissolves like" is the cornerstone of solvent selection. For Mpa(Trt)-Osu, this means the ideal solvent must effectively solvate both its large, nonpolar trityl "head" and its polar NHS ester "tail."
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are the most effective. Their high polarity can interact favorably with the NHS ester, while their organic nature effectively solvates the trityl group and alkyl backbone. Crucially, as they lack acidic protons, they do not actively participate in the hydrolysis of the NHS ester, making them ideal for preparing stable stock solutions.[8][9]
-
Halogenated Solvents (e.g., DCM, Chloroform): These solvents are moderately effective, primarily due to their ability to solvate the large trityl group.[4] However, they are less efficient at solvating the polar NHS ester, which may lead to lower overall solubility compared to polar aprotic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally poor choices for dissolving Mpa(Trt)-Osu for reaction purposes. The large hydrophobic trityl group prevents significant dissolution in water.[4] While alcohols might slightly solvate the compound, their protic nature makes them reactive towards the NHS ester, promoting its degradation via solvolysis.
Part 2: Solvent Selection and Solubility Profile
While no comprehensive quantitative solubility dataset for Mpa(Trt)-Osu is published, a highly reliable solubility profile can be constructed from data on its parent acid, Mpa(Trt)-OH, and general protocols for trityl-protected compounds and NHS esters.
2.1. Summary of Solubility Data
The following table summarizes the known solubility of the parent compound and provides an expert-extrapolated profile for Mpa(Trt)-Osu. This serves as a practical guide for solvent selection.
| Solvent | Abbreviation | Type | Solubility of Mpa(Trt)-OH | Predicted Solubility of Mpa(Trt)-Osu | Rationale & Field Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble[4][10] | Highly Soluble | Primary recommendation. Excellent for preparing concentrated stock solutions.[7][11] Use anhydrous grade to ensure stability.[12] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble[10] | Highly Soluble | Primary recommendation. Widely used for NHS ester reactions.[9][13] Must be high-purity, amine-free grade to prevent side reactions.[11] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Not Reported | Soluble | A common, effective solvent in solid-phase peptide synthesis (SPPS) for similar compounds.[14] |
| Dichloromethane | DCM | Halogenated | Not Reported | Slightly to Moderately Soluble | The trityl group promotes solubility. May be useful for purification (chromatography) but less ideal for reaction stock solutions. |
| Chloroform | CHCl₃ | Halogenated | Slightly Soluble (Heated)[4][10] | Slightly Soluble | Similar to DCM. Heating may improve solubility but is not recommended due to potential degradation of the NHS ester. |
| Methanol | MeOH | Polar Protic | Slightly Soluble[4][10] | Slightly Soluble / Not Recommended | Protic nature can lead to solvolysis (degradation) of the NHS ester. Avoid for preparing stock solutions. |
| Water | H₂O | Polar Protic | Partly Miscible[4][10] | Insoluble | The large, hydrophobic trityl group prevents dissolution. The NHS ester will rapidly hydrolyze.[8] |
2.2. Causality Behind Solvent Recommendations
-
Primary Solvents (DMSO, DMF): The choice of anhydrous DMSO or DMF is a self-validating system for preserving the reactivity of Mpa(Trt)-Osu. By dissolving the reagent in a non-reactive, highly solvating medium, you ensure that its chemical potential is maintained until it is introduced into the desired reaction environment. These solvents offer the best balance of solvating both the hydrophobic and polar ends of the molecule without promoting degradation.[8][12]
-
Secondary Solvents (DCM, NMP): DCM can be useful in purification contexts where the presence of a protic solvent is undesirable. NMP is a powerful solvent often used when DMF or DMSO fails to dissolve a substrate adequately in peptide synthesis contexts.[14]
-
Solvents to Avoid (Alcohols, Water): The hydroxyl groups in these solvents act as competing nucleophiles, leading to the rapid and irreversible hydrolysis or solvolysis of the NHS ester to an inactive carboxylic acid.[7] This directly undermines the purpose of the reagent.
Part 3: Experimental Protocols and Practical Workflows
Adherence to proper dissolution technique is critical for reproducible results in bioconjugation.
3.1. Protocol 1: Preparation of a Mpa(Trt)-Osu Stock Solution
This protocol describes the standard procedure for dissolving Mpa(Trt)-Osu for use in subsequent reactions.
Materials:
-
Mpa(Trt)-Osu solid
-
Anhydrous (≤50 ppm water) Dimethyl Sulfoxide (DMSO) or high-purity, amine-free N,N-Dimethylformamide (DMF)[11][12]
-
Inert gas (Argon or Nitrogen)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of Mpa(Trt)-Osu to warm to room temperature before opening to prevent moisture condensation.[12]
-
Weighing: Weigh the required amount of Mpa(Trt)-Osu into a clean, dry glass vial under an inert atmosphere if possible.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Inspection: Visually inspect the solution. If solid particles remain, continue vortexing or sonicate the vial in a water bath for 5-10 minutes.
-
Usage: Use the solution immediately for the best results. While stock solutions in anhydrous DMSO/DMF can be stored at -20°C for short periods, fresh preparation is always optimal.[12][13]
3.2. Mandatory Visualizations
Caption: Workflow for the optimal dissolution of Mpa(Trt)-Osu.
Caption: Competing reaction pathways for NHS esters.
Part 4: Expert Insights & Troubleshooting
-
Senior Application Scientist's Note: When encountering solubility issues, sonication is generally more effective and safer than heating. High temperatures can accelerate the degradation of the NHS ester, even in anhydrous solvents. If a compound fails to dissolve in DMF or DMSO, a co-solvent system might be necessary, but this requires careful empirical validation to ensure it doesn't negatively impact the downstream reaction. Always prioritize the purity of your solvents; trace amounts of water or amines are the most common causes of failed conjugations.[11][15]
-
Trustworthiness Through a Self-Validating System: The integrity of your experiment relies on the activity of the Mpa(Trt)-Osu. By exclusively using fresh, anhydrous polar aprotic solvents and preparing solutions immediately before use, you create a self-validating protocol. If the conjugation fails, you can have higher confidence that the issue lies with other reaction parameters (e.g., pH, buffer composition, biomolecule activity) rather than the reagent itself.[7][12]
-
Authoritative Grounding: The recommendation to use anhydrous DMSO or DMF is grounded in the fundamental reactivity of N-hydroxysuccinimide esters. The ester is susceptible to nucleophilic attack by water (hydrolysis) and primary amines.[8] To preserve its ability to react with the target amine on a biomolecule, it must be protected from these competing reactants during storage and dissolution. Anhydrous polar aprotic solvents are the industry standard for achieving this, ensuring the reagent's potential is delivered to the reaction vessel intact.[9][11][13]
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Fallon, T., et al. (2024). A Novel Synthesis of Soluble, Stable Derivatives of the Perchlorinated Trityl Radical. European Journal of Organic Chemistry, 27, e202301136. Retrieved from [Link]
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]
-
ResearchGate. (2015). Stability of NHS esters of mPEG5k under accelerated conditions. Retrieved from [Link]
-
Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6235-6240. Retrieved from [Link]
-
LookChem. (n.d.). Cas 27144-18-9, S-TRITYL-3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
-
Arnold, M. E., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Molecules, 29(5), 995. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Arnold, M. E., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Molecules, 29(5), 995. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Retrieved from [Link]
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- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
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stability of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate in solution
An In-depth Technical Guide to the Stability of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate in Solution
Authored by: A Senior Application Scientist
Introduction
This compound, often abbreviated as Mpa(Trt)-OSu, is a heterobifunctional crosslinking reagent of significant utility in bioconjugation, drug delivery, and materials science. Its molecular architecture is defined by two key functional moieties: an N-hydroxysuccinimide (NHS) ester and a trityl-protected thiol. The NHS ester provides a reactive handle for covalent modification of primary amines, such as those on the N-terminus or lysine side chains of proteins, while the trityl (triphenylmethyl, Trt) group offers a robust, yet reversibly protected, sulfhydryl group.
This guide provides a comprehensive analysis of the chemical stability of Mpa(Trt)-OSu in solution. Understanding the factors that govern its stability is paramount for researchers, as premature degradation of either functional group can lead to failed conjugations, low yields, and non-reproducible results. We will delve into the distinct degradation pathways of the NHS ester and the trityl thioether, provide field-proven protocols for handling and storage, and present validated experimental methods for assessing the reagent's integrity.
Caption: Molecular structure of Mpa(Trt)-OSu highlighting its key functional groups.
Part 1: The Dichotomy of Stability - NHS Ester vs. Trityl Thioether
The stability of Mpa(Trt)-OSu in solution is not monolithic; it is a tale of two distinct chemical functionalities, each with its own Achilles' heel. The NHS ester is primarily susceptible to hydrolysis under neutral to basic aqueous conditions, while the trityl thioether is labile under acidic conditions.
Stability of the N-Hydroxysuccinimide (NHS) Ester Moiety
The NHS ester is the workhorse for amine modification, forming stable amide bonds with primary amines.[1][2] However, in an aqueous environment, it is in direct competition with hydrolysis, a reaction where water acts as a nucleophile, cleaving the ester linkage to yield the non-reactive 3-(tritylthio)propanoic acid and N-hydroxysuccinimide (NHS).[3] This side reaction is the single most common cause of inactivation for this reagent.
Mechanism of NHS Ester Hydrolysis:
Caption: The competing hydrolysis pathway for the NHS ester moiety in aqueous solution.
Key Factors Governing NHS Ester Stability:
-
pH: This is the most critical determinant of NHS ester stability. The rate of hydrolysis increases dramatically with increasing pH.[4] The reaction is relatively slow at acidic to neutral pH but accelerates significantly in alkaline conditions. This presents a classic optimization challenge: the desired reaction with primary amines is also favored at slightly alkaline pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[1][3] The key is to find a pH that maximizes conjugation before substantial hydrolysis occurs.
-
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Lowering the temperature (e.g., performing reactions at 4°C instead of room temperature) can significantly extend the half-life of the NHS ester in solution.[1]
-
Solvent: The reagent is significantly more stable in anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2] It is standard practice to prepare a concentrated stock solution in one of these solvents and add it to the aqueous reaction buffer immediately prior to use.
Data Presentation: NHS Ester Half-Life in Aqueous Solution
| pH | Temperature | Approximate Half-Life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [1] |
| 7.0 | 25°C | ~1 hour | [5] |
| 8.0 | 25°C | ~30 minutes | [6] |
| 8.6 | 4°C | 10 minutes | [1] |
| 9.0 | 25°C | <10 minutes | [5][7] |
Note: These values are general for NHS esters and provide a practical framework for experimental design.
Stability of the Trityl (Trt) Thioether Moiety
The trityl group is an acid-labile protecting group widely used for alcohols, amines, and thiols.[8][9] Its primary function in Mpa(Trt)-OSu is to prevent the highly reactive thiol from undergoing premature oxidation to a disulfide or participating in other side reactions. The S-trityl bond is exceptionally stable under neutral and basic conditions, making it fully compatible with the conditions required for NHS ester chemistry.[8][10]
Mechanism of Trityl Group Cleavage:
Caption: Acid-catalyzed deprotection of the trityl group, yielding a free thiol.
Key Factors Governing Trityl Thioether Stability:
-
pH: The trityl group is readily cleaved under acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) will remove the group rapidly, often as part of a "cleavage cocktail" that includes scavengers to trap the resulting trityl cation.[11][12] Weaker acids like acetic acid can also cleave the group, albeit more slowly.[13] The group's stability rapidly diminishes at a pH below neutral.[8]
-
Solvent and Reagents: While stable in common buffers and organic solvents used for bioconjugation, the trityl group can be cleaved by other means. For instance, recent developments have shown photocatalytic cleavage under pH-neutral conditions, offering an alternative to traditional acidic deprotection.[14][15] It can also be removed by treatment with iodine, which simultaneously promotes disulfide bond formation.[12]
Part 2: Experimental Protocols for Stability Assessment
Trustworthiness in research demands that protocols be self-validating. It is not enough to assume a reagent is active; one must have the means to verify it. The following protocols provide robust methods for assessing the stability and integrity of Mpa(Trt)-OSu.
Protocol 1: Spectrophotometric Assay for NHS Ester Activity
This assay provides a rapid, semi-quantitative assessment of the NHS ester's amine-reactivity by measuring the amount of NHS released upon forced hydrolysis with a strong base.[3][5][7] The NHS byproduct absorbs strongly at 260 nm, whereas the intact ester does not.[7]
Experimental Workflow:
Caption: Workflow for the spectrophotometric assessment of NHS ester activity.
Causality Behind Experimental Choices:
-
Amine-Free Buffer: Buffers containing primary amines (Tris, glycine) are avoided as they would react with the NHS ester, giving a false positive result.[3]
-
Forced Hydrolysis: Adding a strong base (NaOH) rapidly and completely hydrolyzes any active NHS ester, providing a maximum signal (A_final) that can be compared to the initial state (A_initial).[3][5]
-
Immediate Measurement: The final measurement is taken promptly because the NHS leaving group itself can degrade in a highly basic solution.[6]
Protocol 2: HPLC-Based Stability Analysis
For a more comprehensive and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. It allows for the simultaneous monitoring of the parent Mpa(Trt)-OSu compound and the appearance of its primary degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of Mpa(Trt)-OSu in the buffer of interest (e.g., phosphate buffer at pH 7.5). Aliquots are taken at various time points (e.g., t=0, 15 min, 30 min, 1 hr, 4 hr) and the reaction is quenched by adding a small amount of acid (e.g., formic acid) to lower the pH and halt hydrolysis.
-
Chromatographic Separation: A reverse-phase C18 column is typically effective. The non-polar trityl group provides strong retention.
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B over 15 minutes) will elute the compounds.
-
-
Detection: UV detection at multiple wavelengths is ideal. The NHS group can be monitored around 260 nm, while the phenyl rings of the trityl group provide strong absorbance around 220-230 nm.
-
Data Analysis: By integrating the peak areas over time, one can calculate the rate of disappearance of the parent compound and the rate of appearance of the hydrolyzed product (3-(tritylthio)propanoic acid). If acidic degradation is being studied, the appearance of the deprotected thiol can also be monitored.
Logical Relationship in HPLC Analysis:
Caption: HPLC allows for the separation and quantification of the parent compound and its degradation products.
Part 3: Recommendations for Storage and Handling
To ensure the scientific integrity of experiments using Mpa(Trt)-OSu, rigorous adherence to proper storage and handling protocols is essential.
-
Solid Reagent Storage: The solid compound should be stored at -20°C or colder, under desiccation.[5][7] Before opening, the vial must be allowed to equilibrate to room temperature completely to prevent condensation of atmospheric moisture onto the reagent.[5][7] Purging the vial with an inert gas like argon or nitrogen before resealing is best practice.
-
Stock Solution Preparation: Prepare stock solutions in anhydrous, amine-free organic solvents like DMSO or DMF.[2][7] These stock solutions, if properly prepared and stored under anhydrous conditions at -20°C, can be stable for several weeks. However, frequent freeze-thaw cycles should be avoided.
-
Reaction Setup:
-
Always prepare the aqueous buffer and the target molecule (e.g., protein) solution first.
-
Just before initiating the reaction, add the required volume of the Mpa(Trt)-OSu stock solution to the aqueous buffer.
-
Use the activated reagent solution immediately. Do not prepare and store aqueous solutions of this reagent, as hydrolysis begins instantly.[2]
-
For optimal results, conduct conjugations in a pH range of 7.2-8.0, balancing amine reactivity with ester stability. If low protein concentrations are used, consider slightly increasing the molar excess of the reagent to compensate for hydrolysis.
-
References
-
Murakami, S., Brudy, C., Bachmann, M., Takemoto, Y., & Pieber, B. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55, 1367-1374. [Link]
-
Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
-
Murakami, S., Brudy, C., Bachmann, M., Takemoto, Y., & Pieber, B. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
Han, L., et al. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. PubMed Central. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the trityl (Trt) protecting group. [Link]
-
Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]
-
ResearchGate. (2001). Stabilities of Trityl-Protected Substrates: The Wide Mechanistic Spectrum of Trityl Ester Hydrolyses. [Link]
-
PubMed Central. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. [Link]
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Introduction: Understanding Mpa(Trt)-Osu
An In-depth Technical Guide to the Safety and Handling of S-Trityl-3-mercaptopropionic acid N-hydroxysuccinimidyl ester (Mpa(Trt)-Osu)
S-Trityl-3-mercaptopropionic acid N-hydroxysuccinimidyl ester, commonly abbreviated as Mpa(Trt)-Osu, is a specialized chemical reagent designed for bioconjugation and solid-phase peptide synthesis (SPPS). It serves as a linker, enabling the covalent attachment of a thiol-protected mercaptopropionic acid moiety to primary amine groups on molecules such as proteins, peptides, or other substrates.
The molecule's utility is derived from its trifunctional nature:
-
N-hydroxysuccinimidyl (Osu) Ester: A highly reactive group that specifically targets primary amines to form stable amide bonds.
-
3-Mercaptopropionic acid (Mpa) Backbone: A short spacer that introduces a flexible three-carbon chain.
-
Trityl (Trt) Protecting Group: A bulky, acid-labile group that masks the reactive thiol (-SH) of the Mpa backbone, preventing unwanted side reactions until its strategic removal is desired.[1][2]
This guide provides a comprehensive overview of the chemical properties, hazards, and requisite handling protocols for Mpa(Trt)-Osu to ensure its safe and effective use in a research environment.
Section 1: Core Chemistry and Mechanism of Action
The functionality of Mpa(Trt)-Osu is centered on the reactivity of the Osu ester and the protective nature of the Trityl group.
The Role of the Trityl (Trt) Group
The triphenylmethyl (Trityl) group is a sterically hindered protecting group employed to prevent the thiol group from participating in undesired reactions, such as oxidation to form disulfides.[3] Its key feature is its lability under mild acidic conditions (e.g., trifluoroacetic acid - TFA), which facilitates its removal without compromising the integrity of most peptide structures.[4][5] The deprotection proceeds via the formation of a stable trityl cation.[1]
The Amine-Reactive Osu Ester
The O-succinimidyl ester is an activated form of a carboxylic acid. It readily reacts with nucleophiles, most notably the primary amino groups found on the N-terminus of proteins or the side chains of lysine residues, to form a stable amide linkage. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct.
Section 2: Hazard Identification and Safety Profile
While a specific Safety Data Sheet (SDS) for Mpa(Trt)-Osu is not widely available, a robust hazard assessment can be constructed by analyzing its constituent chemical groups: the Mpa(Trt)-OH core and the N-hydroxysuccinimide ester.
The precursor, S-Trityl-3-mercaptopropionic acid, is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[6] Similarly, various N-hydroxysuccinimide esters are classified as irritants.[7][8] Therefore, Mpa(Trt)-Osu should be handled as a hazardous substance.
| Hazard Category | Description | Potential Effects |
| Acute Toxicity (Oral) | Based on Mpa(Trt)-OH, may be harmful if swallowed.[6] | Nausea, vomiting, systemic effects. |
| Skin Irritation | The NHS ester and Mpa(Trt) core are known skin irritants.[6][8] | Redness, inflammation, itching. Pre-existing dermatitis may be accentuated.[7] |
| Eye Irritation | Causes serious eye irritation.[6][8] Direct contact can cause damage.[7] | Pain, redness, watering, potential for serious eye damage. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[6][8] | Coughing, shortness of breath, irritation of the nasal passages. |
| Reactivity | The Osu ester is moisture-sensitive and will hydrolyze. The Trt group is sensitive to acid. | Loss of reactivity, degradation of the compound. |
| Combustion Products | As a sulfur- and nitrogen-containing organic compound, combustion will produce toxic gases. | Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[7] |
Section 3: Safe Handling, Storage, and Experimental Protocols
Adherence to strict laboratory protocols is essential to mitigate the risks associated with Mpa(Trt)-Osu.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards (e.g., EN166 or NIOSH).[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is laundered separately from personal clothing.[8]
-
Respiratory Protection: All handling of the solid powder must be performed in a certified chemical fume hood to avoid inhalation of dust.[10]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] To prevent hydrolysis of the Osu ester, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Incompatibilities: Keep away from water, strong acids, bases, oxidizing agents, and reducing agents.[10]
Step-by-Step Handling Protocol
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside.
-
Aliquotting: Conduct all manipulations of the solid compound inside a chemical fume hood.[10] Use appropriate tools to weigh the desired amount, taking care to avoid generating dust.[8]
-
Solubilization: Dissolve the compound in a suitable anhydrous organic solvent, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO).[6]
-
Reaction: Add the Mpa(Trt)-Osu solution to the reaction mixture containing the amine substrate under an inert atmosphere to prevent moisture contamination.
-
Post-Reaction: After the reaction is complete, quench appropriately and proceed with purification.
-
Cleanup: Decontaminate all glassware and surfaces that have come into contact with the reagent.
Section 4: Emergency and First Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a physician or poison control center.[10] |
Spill Management
-
Minor Spills: For small amounts of solid, carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal.[8] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: Evacuate the area. Alert emergency responders and ensure the area is well-ventilated. Prevent the spill from entering drains.[9] Cleanup should only be performed by trained personnel with appropriate PPE.
Section 5: Waste Disposal
All waste containing Mpa(Trt)-Osu or its byproducts must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused reagent and contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect reaction mixtures and solvent washes in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[12]
This guide is intended for use by qualified research professionals. The information provided is based on an analysis of the compound's chemical structure and data from analogous substances. Always consult all available safety information and exercise caution when handling any chemical reagent.
References
A complete list of sources consulted in the creation of this guide.
- MedChemExpress. (n.d.). Mpa(Trt).
- Santa Cruz Biotechnology. (n.d.). Acrylic acid N-hydroxysuccinimide ester Safety Data Sheet.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Apollo Scientific. (n.d.). Acetic acid N-hydroxysuccinimide ester Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Methacrylic acid N-hydroxysuccinimide ester Safety Data Sheet.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- BenchChem. (2025, December). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- Thermo Fisher Scientific. (2014, July 31). N-Hydroxysuccinimide Safety Data Sheet.
- Carl ROTH. (n.d.). N-Hydroxysuccinimide Safety Data Sheet.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- Unattributed. (n.d.). Protecting groups in organic synthesis.
- Thermo Fisher Scientific. (2010, January 26). 3-Mercaptopropionic acid Safety Data Sheet.
- AAPPTec, LLC. (n.d.). Trt-MPA Safety Data Sheet.
- Advanced ChemTech. (n.d.). Mpa(Trt)-OH.
- Sigma-Aldrich. (2024, August 6). 3-Mercaptopropionic acid Safety Data Sheet.
- Aapptec Peptides. (n.d.). Trt-Mpa-OH, S-Trityl-3-mercaptopropionic acid.
- CymitQuimica. (n.d.). S-Trityl-3-mercaptopropionic acid.
- Isidro-Llobet, A., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Payne, R. J., et al. (2008, November 5). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. PMC.
- MedChemExpress. (n.d.). 3-Mercaptopropionic acid NHS ester.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- ChemicalBook. (n.d.). S-TRITYL-3-MERCAPTOPROPIONIC ACID.
- Bar-Nahum, I., et al. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- Wikipedia. (n.d.). 3-Mercaptopropionic acid.
- Zhang, Z., et al. (2025, August 8).
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Methodological & Application
Protocol for Amine-Reactive Thiolation: A Guide to Protein Modification with 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the covalent modification of proteins and other amine-containing macromolecules using 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate. This reagent facilitates the introduction of a protected sulfhydryl group at primary amine sites, such as lysine residues and the N-terminus. The protocol outlines the two-stage process: the initial acylation of the protein followed by the deprotection of the trityl group to yield a reactive free thiol. We delve into the mechanistic rationale behind each step, offering field-tested insights to ensure robust and reproducible conjugation outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, protein engineering, and assay development.
Introduction: The Principle of Controlled Thiolation
The introduction of free sulfhydryl (-SH) groups onto proteins is a cornerstone of modern bioconjugation strategies. While cysteine residues provide native thiol groups, not all proteins possess them in accessible locations. Furthermore, native cysteines may be involved in critical disulfide bonds. Amine-reactive thiolation reagents circumvent these limitations by converting primary amines into thiols, enabling subsequent site-specific conjugation with maleimides, iodoacetamides, or other thiol-reactive probes.
This compound is an N-hydroxysuccinimide (NHS) ester-based reagent designed for this purpose. The workflow is a two-step process:
-
Acylation Step: The NHS ester moiety reacts efficiently with primary amines on the protein surface under mild conditions (pH 7.2-8.0) to form a stable amide bond. This initial reaction attaches a trityl-protected thiol to the protein. The bulky trityl (triphenylmethyl) protecting group is crucial as it prevents premature oxidation or side reactions of the thiol.
-
Deprotection Step: The trityl group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free, reactive sulfhydryl group.
This strategy offers excellent control over the conjugation process, allowing for the purification of the intermediate protected protein before the final, often more sensitive, thiol-reactive conjugation is performed.
Materials and Equipment
Reagents and Consumables
-
Protein of Interest (POI): ≥ 95% purity, dissolved in an amine-free buffer.
-
This compound: (MW: 445.5 g/mol ). Store desiccated at 4°C.[1]
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5. (Phosphate-buffered saline, PBS, is ideal).
-
Expert Insight: Avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with the target protein for reaction with the NHS ester.[2]
-
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): High-purity, amine-free grades are essential.
-
Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting columns (e.g., Sephadex G-25), dialysis cassettes (10K MWCO), or appropriate HPLC columns.
-
Ellman's Reagent (DTNB): For quantification of free thiols.[5][6]
-
Cysteine or N-acetylcysteine: For generating a standard curve for thiol quantification.
Equipment
-
UV-Vis Spectrophotometer
-
Reaction vials and standard laboratory glassware
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical and preparative HPLC system (recommended)
-
Centrifuge
Experimental Protocols
Part A: Protein Thiolation (Acylation)
This first phase conjugates the protected thiol linker to the protein's primary amines.
Step 1: Preparation of Protein and Reagent
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in Reaction Buffer. Ensure the buffer has been thoroughly exchanged to remove any interfering amine-containing substances.
-
Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of ~10 mM.[7]
Step 2: Acylation Reaction
-
Calculate the required volume of the reagent stock solution. A 10- to 20-fold molar excess of the reagent over the protein is a robust starting point for optimization.[7][8]
-
While gently stirring the protein solution, add the calculated volume of the reagent stock solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[7][8]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
Step 3: Quenching and Purification
-
Quench: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step consumes any unreacted NHS ester.[8]
-
Purify: Remove the excess reagent, NHS byproduct, and quenching agent by passing the reaction mixture through a desalting column or by dialyzing against the Reaction Buffer. This yields the Trityl-S-Protein Conjugate .
Part B: Thiol Deprotection
This second phase removes the trityl protecting group to generate the reactive free thiol.
Step 1: Prepare for Deprotection
-
Lyophilize or buffer-exchange the purified Trityl-S-Protein Conjugate into a volatile buffer system if necessary. For many proteins, proceeding directly with the aqueous solution is feasible.
-
Prepare the Deprotection Solution (95% TFA / 2.5% H₂O / 2.5% TIS) immediately before use. Perform this in a chemical fume hood.
Step 2: Deprotection Reaction
-
Add the Deprotection Solution to the protein. The final concentration of TFA will be high; this is expected and necessary for efficient cleavage. A common ratio is to dissolve the protein pellet in the TFA solution or add it to the aqueous solution.
-
Incubate for 30-60 minutes at room temperature.
Step 3: Purification of Thiolated Protein
-
Remove the TFA and scavenger byproducts immediately. The method of choice is size-exclusion chromatography (desalting column) pre-equilibrated with a degassed, slightly acidic buffer (e.g., PBS, pH 6.5) to preserve the newly formed thiol.
-
The purified protein is now the Thiol-Protein Conjugate and is ready for downstream applications.
Validation and Quantification: The Ellman's Test
To ensure the protocol was successful, it is critical to quantify the number of free thiols introduced per protein molecule.
Protocol: Quantification of Free Sulfhydryls
-
Prepare a 4 mg/mL solution of Ellman's Reagent (DTNB) in 0.1 M sodium phosphate, pH 8.0.[12]
-
Generate a standard curve using known concentrations of cysteine or N-acetylcysteine.
-
In a spectrophotometer cuvette or microplate well, mix your Thiol-Protein Conjugate sample with the DTNB solution.[13]
-
Incubate for 15 minutes at room temperature.[12]
-
The concentration of sulfhydryl groups is calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[5]
The degree of labeling (DOL) can be calculated as: DOL = (Molarity of SH groups) / (Molarity of Protein)
Data Summary and Expected Outcomes
| Parameter | Recommended Range | Rationale |
| Reagent Molar Excess | 10x - 20x | Balances high labeling efficiency with minimizing non-specific modifications. |
| Reaction pH (Acylation) | 7.2 - 8.0 | Optimal for deprotonated primary amines while limiting NHS ester hydrolysis.[2][8] |
| Reaction Time (Acylation) | 1 - 2 hours at RT | Sufficient for completion without significant protein degradation. |
| Deprotection Time (TFA) | 30 - 60 minutes | Ensures complete removal of the trityl group.[4][11] |
| Expected DOL | 1 - 5 | Highly dependent on protein surface lysines; this is a typical and useful range. |
Visualizations: Mechanisms and Workflows
Caption: A high-level workflow for two-stage protein thiolation.
Caption: Step-by-step experimental workflow diagram.
References
- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
- Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Benchchem.
- Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
- Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah.
- BroadPharm. (2022). Ellman's Assay Protocol. BroadPharm.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Longdom Publishing. (2022).
- Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim.
- ResearchGate. (n.d.). Detection of the reduced (free) thiol content. (A) The Ellman assay is....
- Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- PubMed. (n.d.). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
- PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)
- National Institutes of Health. (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH.
Sources
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- 3. total-synthesis.com [total-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. longdom.org [longdom.org]
- 6. interchim.fr [interchim.fr]
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- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis Using Mpa(Trt)-Osu
Introduction: A Paradigm of Controlled Conjugation
Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1] The linker, a critical component connecting the antibody and the payload, dictates the stability, pharmacokinetics, and ultimate efficacy of the ADC.[2][3] Thiol-based conjugation to native or engineered cysteine residues is a prevalent strategy, offering a greater degree of site-specificity compared to lysine-based methods.[] However, the nucleophilic nature of free thiols on a partially reduced antibody can lead to undesirable side reactions, such as re-oxidation and disulfide scrambling, potentially resulting in heterogeneous and unstable ADC populations.
To address these challenges, we introduce the use of S-Trityl-3-mercaptopropionic acid N-hydroxysuccinimide ester, hereafter referred to as Mpa(Trt)-Osu, a thiol-reactive linker featuring a temporarily protected sulfhydryl group. The trityl (Trt) group serves as a bulky, acid-labile protecting group for the thiol.[5] This strategy allows for the initial conjugation of the linker-payload to the antibody via the amine-reactive Osu (N-hydroxysuccinimide) ester end, followed by a controlled deprotection step to reveal the reactive thiol for subsequent payload attachment. This two-stage approach provides a robust methodology for producing more defined and stable ADCs. These application notes provide a comprehensive guide to the synthesis and characterization of ADCs using Mpa(Trt)-Osu, grounded in scientific principles and field-proven insights.
I. The Strategic Advantage of a Trityl-Protected Thiol Linker
The rationale for employing a protected thiol linker like Mpa(Trt)-Osu is rooted in enhancing the control and predictability of the conjugation process.
-
Prevention of Undesired Disulfide Bond Formation: The primary advantage of the trityl protecting group is the prevention of premature oxidation of the linker's thiol group. This ensures that the thiol is only available for reaction with the payload after a deliberate deprotection step, thus minimizing the formation of linker-linker homodimers.
-
Enhanced Stability of the Drug-Linker Construct: The trityl group provides steric hindrance, which can improve the stability of the drug-linker conjugate during synthesis and storage.[5]
-
Controlled, Sequential Conjugation: The use of a protected thiol allows for a sequential conjugation strategy. First, the linker is attached to the payload, then to the antibody. The final step is the deprotection of the thiol and subsequent reaction with a thiol-reactive payload. This stepwise process offers greater control over the final ADC structure.
II. Experimental Workflow: From Reagents to Characterized ADC
The synthesis of an ADC using Mpa(Trt)-Osu can be conceptually broken down into four main stages: preparation of the drug-linker conjugate, antibody reduction, conjugation, and purification, followed by comprehensive characterization.
Sources
- 1. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
Application Notes and Protocols for Bioconjugation using S-Trityl-3-mercaptopropionic acid N-hydroxysuccinimide ester (Mpa(Trt)-Osu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the development of sophisticated linker technologies that enable the precise attachment of payloads, such as small molecule drugs or imaging agents, to biomolecules like antibodies. This has been particularly impactful in the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics demonstrating significant promise in oncology.[1] Mpa(Trt)-Osu, or S-Trityl-3-mercaptopropionic acid N-hydroxysuccinimide ester, is a heterobifunctional linker that offers a versatile platform for introducing a protected thiol group onto a biomolecule. This linker is particularly valuable as it allows for a two-step conjugation strategy: first, the stable modification of primary amines on the biomolecule via the NHS ester, followed by the deprotection of the trityl group to reveal a reactive thiol. This thiol can then be used for subsequent conjugation with a thiol-reactive payload, providing a controlled and site-specific approach to the synthesis of complex bioconjugates.
These application notes provide a comprehensive guide to the use of Mpa(Trt)-Osu in bioconjugation, covering the underlying chemical principles, detailed experimental protocols, and methods for the characterization of the resulting conjugates.
Principle of the Method
The bioconjugation strategy using Mpa(Trt)-Osu involves a two-stage process. The first stage is the reaction of the N-hydroxysuccinimide (NHS) ester moiety of the linker with primary amine groups present on the surface of the biomolecule, typically the ε-amino groups of lysine residues.[2] This reaction forms a stable amide bond.[] The second stage involves the removal of the trityl (Trt) protecting group from the thiol, which is accomplished under acidic conditions, to expose a free sulfhydryl group. This newly introduced thiol handle can then be selectively targeted by a thiol-reactive payload.
The key advantage of this approach is the orthogonality of the two reactive handles. The amine-reactive NHS ester chemistry is performed first, and the protected thiol remains inert until the trityl group is removed. This allows for precise control over the introduction of the thiol functionality and subsequent payload attachment.
Data Presentation
| Parameter | Stage 1: NHS Ester Conjugation | Stage 2: S-Trityl Deprotection |
| Target Functional Group | Primary Amines (e.g., Lysine ε-amino groups) | S-Trityl protected thiol |
| Reaction pH | 8.0 - 9.0 | Acidic (e.g., using TFA) |
| Typical Reagents | Mpa(Trt)-Osu, Amine-free buffer (e.g., PBS, Borate) | Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or on ice |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Purification Method | Size Exclusion Chromatography (SEC), Dialysis | Size Exclusion Chromatography (SEC), Dialysis |
Experimental Protocols
PART 1: Conjugation of Mpa(Trt)-Osu to a Biomolecule (e.g., an Antibody)
This protocol outlines the general procedure for labeling a protein with Mpa(Trt)-Osu. The molar ratio of the linker to the protein may need to be optimized to achieve the desired degree of labeling.
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Mpa(Trt)-Osu
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 (optional)
-
Purification supplies: Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing substances like Tris or glycine, buffer exchange into the conjugation buffer is necessary.[1] This can be achieved using an appropriate SEC desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
-
-
Mpa(Trt)-Osu Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Mpa(Trt)-Osu in anhydrous DMSO or DMF. Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester.
-
-
Conjugation Reaction:
-
Calculate the required volume of the Mpa(Trt)-Osu stock solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the antibody).
-
While gently stirring, add the calculated volume of the Mpa(Trt)-Osu stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Mpa(Trt)-Antibody Conjugate:
-
Remove unreacted Mpa(Trt)-Osu and reaction by-products by SEC using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
PART 2: Deprotection of the S-Trityl Group
This protocol describes the removal of the trityl protecting group to generate a free thiol on the antibody.
Materials:
-
Purified Mpa(Trt)-Antibody conjugate
-
Trifluoroacetic Acid (TFA)
-
Scavenger: Triisopropylsilane (TIS)
-
Purification supplies: Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
-
Deprotection Cocktail Preparation:
-
Prepare a fresh deprotection cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[5] The use of a scavenger like TIS is crucial to trap the highly reactive trityl cation that is generated, thereby preventing side reactions with sensitive amino acid residues such as tryptophan.[6][7]
-
-
Deprotection Reaction:
-
To the Mpa(Trt)-Antibody conjugate solution, add the deprotection cocktail. The final concentration of TFA should be sufficient to lower the pH significantly. This step should be performed in a well-ventilated fume hood.
-
Incubate the reaction on ice or at room temperature for 30 minutes to 2 hours. The optimal time may need to be determined empirically and can be monitored by LC-MS.[8]
-
-
Removal of TFA and Purification:
-
The TFA can be removed by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with multiple buffer changes. Alternatively, the conjugate can be purified using an SEC desalting column to exchange the buffer.
-
PART 3: Characterization of the Thiolated Antibody
1. Quantification of Introduced Thiol Groups:
The number of free thiol groups introduced per antibody can be determined using Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[9] This colorimetric assay measures the absorbance at 412 nm produced by the reaction of DTNB with a thiol.[9]
2. Mass Spectrometry Analysis:
Mass spectrometry (MS) is a powerful tool for characterizing the antibody conjugate at each stage.[10] Intact mass analysis can confirm the successful conjugation of the Mpa linker and the subsequent removal of the trityl group.[11][12]
PART 4: Conjugation of a Thiol-Reactive Payload
Once the thiolated antibody is generated and characterized, it is ready for conjugation with a thiol-reactive payload, such as a maleimide-functionalized drug. The thioether bond formed is generally stable, but its stability can be influenced by the local chemical environment.[13][14][15]
Visualization of the Workflow
Caption: Workflow for bioconjugation using Mpa(Trt)-Osu.
Characterization of the Final Antibody-Drug Conjugate
Hydrophobic Interaction Chromatography (HIC):
HIC is a powerful analytical technique for determining the drug-to-antibody ratio (DAR) of ADCs.[16][17] The addition of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column. This allows for the separation of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[18][19]
Mass Spectrometry (MS):
LC-MS analysis of the intact ADC can provide a detailed profile of the drug load distribution.[11][20] For more detailed characterization, the ADC can be fragmented (e.g., by reduction of disulfide bonds) and the subunits analyzed by MS to confirm the location of the conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency in Stage 1 | Presence of primary amines in the antibody buffer. | Perform thorough buffer exchange into an amine-free buffer.[1] |
| Hydrolysis of Mpa(Trt)-Osu. | Use anhydrous DMSO/DMF and handle the reagent in a dry environment. Prepare the stock solution immediately before use. | |
| Incorrect pH of the conjugation buffer. | Ensure the pH is within the optimal range of 8.0-9.0. | |
| Incomplete Trityl Deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time or use a higher concentration of TFA. Monitor the reaction by LC-MS.[21] |
| Inefficient scavenging of the trityl cation. | Ensure an adequate amount of scavenger (e.g., TIS) is used.[7] | |
| Antibody Aggregation | High degree of labeling. | Optimize the molar ratio of Mpa(Trt)-Osu to the antibody to achieve a lower degree of labeling. |
| Inappropriate buffer conditions during conjugation or purification. | Screen different buffers and pH values. | |
| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Consider site-specific conjugation methods if activity is significantly impacted. |
Conclusion
The use of Mpa(Trt)-Osu provides a robust and controllable method for the introduction of thiol functionalities onto biomolecules. This two-step approach, involving an initial amine-reactive conjugation followed by a selective deprotection, is a valuable tool in the development of complex bioconjugates such as ADCs. By carefully optimizing the reaction conditions and employing appropriate analytical techniques for characterization, researchers can successfully synthesize well-defined and potent bioconjugates for a wide range of applications in research and drug development.
References
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Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]
- Fekete, S., et al. (2016). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Journal of Pharmaceutical and Biomedical Analysis, 130, 3-18.
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Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]
- Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.
- Parveen, R., et al. (2016). Methods for the determination and quantification of the reactive thiol proteome. Proteomes, 4(2), 14.
- Fleming, R., et al. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. In Antibody-Drug Conjugates (pp. 147-161). Humana, New York, NY.
- Janin-Bussat, M.-C., et al. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161.
- Reis, A., et al. (2020).
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ResearchGate. (2025). ADC Analysis by Hydrophobic Interaction Chromatography. Retrieved from [Link]
- Giles, G. I., & Tasker, K. M. (2015). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 1275, 175-187.
- Hansen, J. M., & Go, Y.-M. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences, 106(2), 422-427.
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Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
- Levengood, M. R., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
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ResearchGate. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Retrieved from [Link]
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AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]
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Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]
- Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (23), 3787-3798.
- Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
-
ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
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MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
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Chemical Communications. (2009). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. Retrieved from [Link]
- Quesnel, A., & Briand, J. P. (1998). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. Journal of Peptide Research, 52(2), 107-111.
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ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way?. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]
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Engineering Thiol-Reactivity on Biomolecules: An Application and Protocol Guide for 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Introduction: Precision Engineering of Thiol-Reactive Sites for Advanced Bioconjugation
In the landscape of bioconjugation, the strategic introduction of reactive functional groups onto biomolecules is a cornerstone for the development of sophisticated therapeutics, diagnostics, and research tools. The sulfhydryl (-SH) group of cysteine residues is a particularly attractive target for modification due to its potent nucleophilicity and relatively low abundance in proteins, which allows for site-specific conjugation. However, many biomolecules of interest lack accessible native thiols. 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is a key reagent designed to address this challenge by enabling the covalent introduction of a protected thiol group onto primary amines, such as the side chain of lysine residues and the N-terminus of proteins.
This guide provides a comprehensive overview of the chemical principles and detailed protocols for utilizing this compound to create thiol-reactive sites on biomolecules. We will delve into the two-stage process: the initial amine modification and the subsequent deprotection of the trityl-protected thiol. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful tool for applications ranging from antibody-drug conjugates (ADCs) to the immobilization of proteins on surfaces.
The Chemistry of Thiol Introduction with this compound
The modification of a biomolecule using this compound is a sequential process involving two key chemical transformations:
-
Amine Acylation: The N-hydroxysuccinimide (NHS) ester of the reagent reacts with primary amines on the biomolecule in a nucleophilic acyl substitution reaction. This forms a stable amide bond, covalently attaching the propanoate linker with its trityl-protected thiol to the biomolecule. This reaction is typically carried out in a slightly alkaline pH to ensure the deprotonation and nucleophilicity of the target amine groups.
-
S-Trityl Deprotection: The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group for the thiol. Its removal is necessary to expose the reactive sulfhydryl group for subsequent conjugation. The choice of deprotection method is critical to preserve the integrity of the biomolecule.
The overall workflow can be visualized as follows:
Caption: Workflow for creating thiol-reactive sites.
Experimental Protocols
Part 1: Modification of Biomolecules with this compound
This protocol describes the initial reaction to attach the trityl-protected thiol linker to a protein.
Materials:
-
Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the biomolecule for reaction with the NHS ester[1].
-
Prepare the Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction Incubation: Add a 10- to 20-fold molar excess of the reagent stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein[1].
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the excess reagent and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.
Part 2: Deprotection of the S-Trityl Group
The choice of deprotection method is critical and depends on the sensitivity of the biomolecule to acidic conditions.
This method is suitable for relatively robust biomolecules. It is crucial to include a scavenger to prevent the reactive trityl cation from causing side reactions.
Materials:
-
Trityl-protected biomolecule in a suitable buffer
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Dichloromethane (DCM) (for peptide applications, can be adapted for proteins with caution)
-
Cold diethyl ether (for precipitation)
-
Desalting column or dialysis cassette
Procedure for Robust Biomolecules:
-
Prepare the Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For more sensitive proteins, a milder solution of 1-5% TFA in an appropriate solvent with scavengers can be tested on a small scale[2][3].
-
Deprotection Reaction: Add the cleavage cocktail to the lyophilized or concentrated trityl-protected biomolecule. For proteins in aqueous solution, a carefully controlled addition of TFA to a final concentration of 1-5% can be attempted, though this risks denaturation. The reaction is typically rapid, often complete within 30-60 minutes at room temperature[4].
-
Quenching and Purification: For peptides, the product is often precipitated with cold diethyl ether[4]. For proteins in solution, the reaction should be quickly neutralized with a suitable base and immediately purified by a desalting column or dialysis to remove TFA and byproducts.
This method avoids harsh acidic conditions but results in the formation of a disulfide bond, which then requires a subsequent reduction step to yield the free thiol.
Materials:
-
Trityl-protected biomolecule
-
0.1 M solution of Iodine in a suitable solvent (e.g., Methanol or DCM, adaptable to aqueous buffers with co-solvents)[5]
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL) or sodium thiosulfate to quench the reaction[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction
-
Desalting column or dialysis cassette
Procedure:
-
Iodine-Mediated Deprotection: To the solution of the trityl-protected biomolecule, add a 2-3 fold molar excess of the iodine solution. The reaction is typically fast, often complete within 5-30 minutes at room temperature[5].
-
Quenching: Quench the reaction by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the brown color of the iodine disappears[5].
-
Purification: Purify the disulfide-linked biomolecule using a desalting column or dialysis.
-
Disulfide Reduction: To the purified disulfide-linked biomolecule, add a 10-20 fold molar excess of TCEP. Incubate for 1-2 hours at room temperature. TCEP is a potent, odorless reducing agent that is effective over a wide pH range and does not need to be removed before some subsequent sulfhydryl-reactive conjugations[6][7].
-
Final Purification: If necessary, perform a final buffer exchange using a desalting column to remove TCEP and its byproducts.
This method offers a milder alternative to strong acids but requires careful handling of heavy metal salts and subsequent removal.
Materials:
-
Trityl-protected biomolecule
-
0.1 M Triethylammonium acetate (TEAA) buffer, pH 6.5
-
1 M aqueous silver nitrate (AgNO₃) solution
-
1 M aqueous dithiothreitol (DTT) solution
-
Desalting column or centrifugation equipment
Procedure:
-
Deprotection with Silver Nitrate: Suspend the trityl-protected biomolecule in 0.1 M TEAA buffer. Add 0.15 volumes of 1 M aqueous silver nitrate solution and incubate for 30 minutes at room temperature[6].
-
Precipitation of Excess Silver: Add 0.20 volumes of 1 M aqueous DTT solution. A precipitate of the silver-DTT complex will form. Incubate for 5 minutes at room temperature[6].
-
Removal of Precipitate: Centrifuge the suspension to pellet the silver-DTT complex. Carefully collect the supernatant containing the thiol-modified biomolecule[6].
-
Purification: Remove the excess DTT from the supernatant using a desalting column[6].
Table 1: Comparison of S-Trityl Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Mild Acidic | TFA, Scavengers (e.g., TIS) | Room Temp, 30-60 min | Fast and efficient | Can denature sensitive proteins |
| Oxidative | Iodine, then a reducing agent (e.g., TCEP) | Room Temp, 5-30 min (oxidation), 1-2 h (reduction) | Avoids harsh acids | Two-step process, potential for incomplete reduction |
| Metal-Assisted | Silver Nitrate, then DTT | Room Temp, ~35 min | Mild conditions | Requires use and removal of heavy metals |
Part 3: Quantification of Introduced Thiols with Ellman's Reagent
After deprotection, it is essential to quantify the number of free sulfhydryl groups introduced per biomolecule. Ellman's assay is a widely used colorimetric method for this purpose.
Materials:
-
Thiol-modified biomolecule
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or another thiol standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer[8].
-
Prepare Standards: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer[8].
-
Assay:
-
To a set of tubes, add a known volume of your thiol-modified protein solution or the standard solutions.
-
Add the Reaction Buffer to a final volume of, for example, 250 µL.
-
Add 50 µL of the Ellman's Reagent Solution to each tube and mix well.
-
Incubate at room temperature for 15 minutes[8].
-
-
Measurement: Measure the absorbance of each sample and standard at 412 nm against a blank (buffer and reagent only)[8].
-
Calculation: Create a standard curve by plotting the absorbance of the standards versus their concentration. Use the standard curve to determine the concentration of thiols in your biomolecule sample. The number of thiols per biomolecule can then be calculated by dividing the molar concentration of thiols by the molar concentration of the biomolecule.
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Amine-Reactive Chemistry: NHS esters are widely used due to their high reactivity with primary amines at physiological to slightly alkaline pH, forming stable amide bonds[9]. The choice of pH (7.2-8.5) is a balance between ensuring the amine is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester, which is more rapid at higher pH[1].
-
The Role of the Trityl Protecting Group: The bulky trityl group provides robust protection for the thiol during the initial modification and purification steps, preventing premature oxidation or reaction. Its lability under specific conditions allows for controlled deprotection when the free thiol is needed, which is a key principle of orthogonal protection strategies in bioconjugation[1].
-
Importance of Scavengers in Acidic Deprotection: The deprotection of the trityl group with TFA generates a stable trityl carbocation. This cation is highly electrophilic and can react with nucleophilic residues on the biomolecule, such as tryptophan and methionine, leading to unwanted side products. Scavengers like triisopropylsilane (TIS) are included to trap the trityl cation, preventing these side reactions[4][10].
-
Purification Strategies: After modification and deprotection, it is crucial to remove all small molecule reagents and byproducts. Size-exclusion chromatography (desalting columns) and dialysis are effective for this purpose. For more complex mixtures, such as separating biomolecules with different degrees of modification, more advanced chromatographic techniques like hydrophobic interaction chromatography (HIC) may be necessary, as the addition of the linker can alter the hydrophobicity of the protein[11].
Conclusion
This compound is a versatile reagent for introducing protected thiols onto biomolecules, paving the way for a wide range of subsequent conjugation chemistries. The success of this approach hinges on a thorough understanding of the underlying chemical principles and the careful selection of reaction and deprotection conditions that are compatible with the specific biomolecule of interest. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently engineer thiol-reactive sites on their biomolecules, enabling the development of next-generation bioconjugates for therapeutic and diagnostic applications.
References
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- Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
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- Fekete, S., et al. (2021-03-11). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 1: Theoretical Aspects.
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- BroadPharm. (2022-01-18). S-S bond reduction by TCEP Tris(2-carboxyethyl)phosphine hydrochloride (TCEP•HCl).
- PubChem. 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)
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Revolutionizing Nanoparticle-Based Therapeutics: A Guide to Mpa(Trt)-Osu for Advanced Drug Delivery
Introduction: The Dawn of Precision Nanomedicine with Thiol-Reactive Linkers
In the landscape of nanomedicine, the ability to precisely engineer the surface of nanoparticles is paramount to their therapeutic success. The functionalization of nanoparticles dictates their interaction with biological systems, influencing their circulation time, targeting specificity, and the controlled release of therapeutic payloads. Among the arsenal of chemical tools available, heterobifunctional linkers stand out for their versatility in bridging nanoparticles with bioactive molecules. This guide delves into the application of a particularly potent linker, S-Trityl-3-mercaptopropionic acid N-succinimidyl ester, hereafter referred to as Mpa(Trt)-Osu.
Mpa(Trt)-Osu is a sophisticated molecule designed for a two-stage bioconjugation strategy. Its N-hydroxysuccinimide (NHS) ester terminus readily reacts with primary amines on the nanoparticle surface, forming a stable amide bond. The other end of the linker harbors a thiol group that is temporarily shielded by a bulky trityl protecting group. This protective feature is critical, as it prevents premature and uncontrolled reactions of the highly reactive thiol. The trityl group can be selectively removed under specific conditions, unveiling the thiol group for subsequent conjugation to a therapeutic agent. This sequential approach offers researchers exceptional control over the nanoparticle functionalization process, paving the way for the development of highly specific and stimuli-responsive drug delivery systems. This document provides a comprehensive overview of the applications of Mpa(Trt)-Osu in nanotechnology, complete with detailed protocols for researchers, scientists, and drug development professionals.
Core Principle: The Two-Step Thiolation Strategy
The utility of Mpa(Trt)-Osu in nanotechnology is centered around a two-step process that transforms a standard amine-functionalized nanoparticle into a platform for targeted drug delivery. This strategy allows for the introduction of a reactive thiol group in a controlled manner, which can then be used to attach drugs via a cleavable linker, most notably a disulfide bond.
Step 1: Amine-Reactive Conjugation. The NHS ester of Mpa(Trt)-Osu reacts efficiently with primary amines on the surface of a pre-functionalized nanoparticle. This reaction is highly specific and results in a stable amide linkage.
Step 2: Thiol Deprotection. The trityl group, a bulky and acid-labile protecting group, is then removed to expose the free thiol. This deprotection step is typically achieved under mild acidic conditions, which are chosen to preserve the integrity of the nanoparticle and other surface modifications.
The resulting thiol-functionalized nanoparticle is now ready for the conjugation of a therapeutic payload. A particularly elegant application is the formation of a disulfide bond with a thiol-containing drug or a drug modified with a thiol-reactive group. This disulfide linkage is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment, where the concentration of glutathione (GSH) is significantly elevated. This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
Applications in Nanotechnology
The unique properties of Mpa(Trt)-Osu make it an invaluable tool for a range of applications in nanotechnology, particularly in the development of advanced drug delivery systems.
-
Stimuli-Responsive Drug Delivery: The ability to introduce a cleavable disulfide bond makes Mpa(Trt)-Osu ideal for creating nanoparticles that release their payload in response to the high glutathione levels found in cancer cells.[1][2] This targeted release enhances the therapeutic index of potent anticancer drugs.
-
Targeted Nanoparticles: The exposed thiol group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface. This allows for the specific recognition of and binding to receptors that are overexpressed on cancer cells, further improving the precision of drug delivery.
-
Multi-functional Nanocarriers: The sequential nature of the Mpa(Trt)-Osu chemistry allows for the creation of multi-functional nanoparticles. For instance, a targeting ligand can be attached first, followed by the conjugation of a therapeutic agent to the exposed thiol.
-
Gold Nanoparticle Functionalization: Thiol groups have a strong affinity for gold surfaces, enabling the stable attachment of Mpa(Trt)-Osu functionalized molecules to gold nanoparticles. This is particularly useful in the development of diagnostic and theranostic agents.
Experimental Protocols
The following protocols provide a step-by-step guide for the functionalization of amine-presenting nanoparticles with Mpa(Trt)-Osu, followed by drug conjugation and characterization.
Protocol 1: Surface Functionalization of Amine-Presenting Nanoparticles with Mpa(Trt)-Osu
This protocol describes the covalent attachment of Mpa(Trt)-Osu to nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomes)
-
Mpa(Trt)-Osu
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge or magnetic separator (for magnetic nanoparticles)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Mpa(Trt)-Osu Solution Preparation: Immediately before use, dissolve Mpa(Trt)-Osu in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the Mpa(Trt)-Osu stock solution to the nanoparticle dispersion with gentle stirring. A 10-20 fold molar excess of Mpa(Trt)-Osu relative to the surface amine groups on the nanoparticles is recommended.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing. Protect the reaction from light if using photosensitive materials.
-
Quenching: (Optional) To quench any unreacted NHS esters, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, and incubate for an additional 30 minutes.
-
Purification: Pellet the nanoparticles by centrifugation or magnetic separation.
-
Washing: Remove the supernatant and wash the nanoparticles three times with Washing Buffer to remove unreacted Mpa(Trt)-Osu and byproducts.
-
Resuspension and Storage: Resuspend the Mpa(Trt)-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.
Characterization:
-
Successful conjugation can be confirmed by Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of amide bond-related peaks.
-
Changes in nanoparticle size and surface charge can be monitored by Dynamic Light Scattering (DLS) and zeta potential measurements.
Protocol 2: Deprotection of the Trityl Group to Expose the Thiol
This protocol details the removal of the trityl protecting group to yield thiol-functionalized nanoparticles.
Materials:
-
Mpa(Trt)-functionalized nanoparticles
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1-5% v/v). The concentration may need to be optimized depending on the stability of the nanoparticles.
-
Triethylsilane (TES) or triisopropylsilane (TIPS) as a scavenger
-
Neutralization Buffer: 0.1 M PBS, pH 7.4
-
Washing Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Suspension: Resuspend the Mpa(Trt)-functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add the scavenger (e.g., 5-10 equivalents relative to the trityl groups) to the nanoparticle suspension. Cool the mixture in an ice bath and add the Deprotection Solution dropwise with stirring.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) of the supernatant for the presence of triphenylmethanol, a byproduct.
-
Neutralization and Purification: Quench the reaction by adding an excess of Neutralization Buffer. Pellet the nanoparticles and wash them extensively with Washing Buffer to remove the acid, scavenger, and byproducts.
Characterization:
-
Quantification of exposed thiol groups can be performed using Ellman's test (see Protocol 3).
Protocol 3: Quantification of Surface Thiol Groups using Ellman's Test
This colorimetric assay is used to determine the concentration of free thiol groups on the nanoparticle surface.[3]
Materials:
-
Thiol-functionalized nanoparticles
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer.
-
Sample Preparation: Disperse a known amount of the thiol-functionalized nanoparticles in the Reaction Buffer.
-
Reaction: Add Ellman's Reagent solution to both the standards and the nanoparticle samples. Incubate at room temperature for 15-30 minutes.
-
Measurement: Centrifuge the nanoparticle samples to pellet the particles. Measure the absorbance of the supernatant of both the standards and the samples at 412 nm.
-
Calculation: Use the standard curve to determine the concentration of thiol groups in the nanoparticle sample.
Protocol 4: Conjugation of a Thiol-Reactive Drug via Disulfide Bond Formation
This protocol describes the attachment of a drug that has been modified to contain a thiol-reactive group (e.g., a pyridyl disulfide) to the thiol-functionalized nanoparticles.
Materials:
-
Thiol-functionalized nanoparticles
-
Thiol-reactive drug (e.g., drug-pyridyl disulfide)
-
Conjugation Buffer: PBS, pH 7.0-7.4
-
Washing Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Suspension: Disperse the thiol-functionalized nanoparticles in the Conjugation Buffer.
-
Drug Solution: Dissolve the thiol-reactive drug in a suitable solvent (e.g., DMSO) and then dilute it in the Conjugation Buffer.
-
Conjugation Reaction: Add the drug solution to the nanoparticle suspension with gentle stirring. A 5-10 fold molar excess of the drug is typically used.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C, protected from light.
-
Purification: Purify the drug-conjugated nanoparticles by repeated centrifugation and washing with the Washing Buffer to remove the unreacted drug.
Characterization:
-
Drug loading can be quantified by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) of the supernatant or the dissolved nanoparticles.
-
Confirmation of disulfide bond formation can be achieved by treating the nanoparticles with a reducing agent (e.g., dithiothreitol, DTT) and observing the release of the drug.
Quantitative Data Summary
The following tables provide representative data for the key steps in the functionalization and drug conjugation process. These values should be considered as starting points and may require optimization for specific nanoparticle systems and drugs.
Table 1: Reaction Parameters for Nanoparticle Functionalization
| Step | Reagent/Condition | Typical Value/Range | Reference |
| Amine Functionalization | Silanization (e.g., APTES) | 1-5% (v/v) in ethanol/water | [4] |
| Mpa(Trt)-Osu Coupling | Molar excess of Mpa(Trt)-Osu | 10-20 fold | [5] |
| pH | 8.3-8.5 | [5] | |
| Reaction Time | 2-4 hours | [5] | |
| Trityl Deprotection | TFA concentration | 1-5% in DCM | [6] |
| Reaction Time | 30-60 minutes | [6] | |
| Drug Conjugation (Disulfide) | Molar excess of drug | 5-10 fold | [7] |
| pH | 7.0-7.4 | [7] | |
| Reaction Time | 4-24 hours | [7] |
Table 2: Characterization of Functionalized Nanoparticles
| Characterization Technique | Parameter Measured | Expected Outcome | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase after each functionalization step | [8] |
| Zeta Potential | Surface Charge | Changes reflecting the modification | [8] |
| FTIR Spectroscopy | Functional Groups | Appearance of amide and disappearance of trityl peaks | [8] |
| Ellman's Test | Thiol Concentration | Quantifiable thiol loading (e.g., µmol/mg NP) | [3] |
| UV-Vis/HPLC | Drug Loading | Quantifiable drug loading (e.g., % w/w) | [2] |
Visualizing the Workflow: Graphviz Diagrams
To provide a clear visual representation of the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for the functionalization of nanoparticles using Mpa(Trt)-Osu.
Caption: Mechanism of stimuli-responsive drug release.
Conclusion
Mpa(Trt)-Osu is a powerful and versatile heterobifunctional linker that offers precise control over the surface functionalization of nanoparticles. The two-step strategy of initial amine coupling followed by selective thiol deprotection enables the creation of sophisticated nanocarriers for a variety of biomedical applications. The ability to introduce a cleavable disulfide bond for stimuli-responsive drug release is a particularly compelling feature for the development of next-generation cancer therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of Mpa(Trt)-Osu in their nanotechnology endeavors, ultimately contributing to the advancement of precision medicine.
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Luo, C., Sun, J., Sun, B., & He, Z. (2014). Prodrug-based smart nanoparticles for targeted cancer therapy. Nanoscale, 6(13), 7293-7303. [Link]
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Mastering Thiol-Modification: A Senior Application Scientist's Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate (SATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled Thiolation
In the intricate world of bioconjugation, the precise introduction of functional groups onto biomolecules is paramount. Among these, the sulfhydryl (thiol) group stands out for its unique reactivity, enabling specific and stable linkages.[1][2] 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate, commonly known as SATP, is a versatile heterobifunctional crosslinker designed for this very purpose.[][4][5] It provides a robust methodology for introducing a protected sulfhydryl group onto proteins, peptides, and other amine-containing molecules.[4] This guide will provide an in-depth exploration of SATP, from its underlying chemical principles to detailed, field-proven protocols for its successful application.
The elegance of SATP lies in its two-stage reactivity.[][4] Initially, its N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[6][7][8][9][10] This reaction attaches a propanoate linker arm that terminates in a trityl-protected sulfhydryl group. The bulky trityl group provides a safeguard, preventing premature oxidation or unwanted side reactions of the thiol.[][11] Subsequently, the trityl group can be selectively removed under mild conditions to expose the reactive sulfhydryl group, which is then available for conjugation to other molecules, such as those containing maleimide groups.[1][][13]
This sequential approach offers exceptional control over the conjugation process, making SATP an invaluable tool in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[][14]
Chemical Principles and Reaction Mechanisms
A thorough understanding of the chemical reactions governing the use of SATP is crucial for optimizing protocols and troubleshooting potential issues. The overall workflow can be broken down into three key stages: Amine Acylation, Sulfhydryl Deprotection, and Thiol-Maleimide Conjugation.
Caption: Overall workflow for protein modification using SATP.
Part 1: Amine Acylation via NHS Ester Reaction
The initial step involves the reaction of the NHS ester of SATP with primary amines on the target molecule. This is a nucleophilic acyl substitution reaction.[7]
-
Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[6][7][10]
-
pH Dependence: The pH of the reaction is a critical parameter.[7] Primary amines are predominantly protonated and non-nucleophilic at acidic pH (<7).[7] The optimal pH range for the NHS ester reaction is typically 7.2 to 8.5.[8] Within this range, a sufficient concentration of unprotonated primary amines is available for the reaction to proceed efficiently. However, at higher pH values (pH > 8.6-9.0), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction.[6][7][8]
Part 2: Deprotection of the Trityl Group
The trityl (triphenylmethyl) group is a bulky protecting group that can be removed under specific conditions to reveal the free sulfhydryl group.
-
Acidic Cleavage: The S-trityl group is labile to acidic conditions.[11] Trifluoroacetic acid (TFA) is commonly used for this purpose.[15] The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable trityl cation.[11]
-
Hydroxylamine Cleavage: For applications where acidic conditions may be detrimental to the biomolecule, hydroxylamine can be used to cleave the thioester bond within the SATP linker itself, although this is more characteristic of SATA (N-succinimidyl S-acetylthioacetate) which has a thioester.[16][17][18][19][20] For SATP, the primary deprotection methods focus on acidic cleavage of the trityl group.[15][21][22][23]
Part 3: Thiol-Maleimide Conjugation
The newly exposed sulfhydryl group is a potent nucleophile that can react specifically with certain functional groups, most notably maleimides.
-
Mechanism: The reaction between a sulfhydryl group and a maleimide proceeds via a Michael addition.[13] The nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring, resulting in the formation of a stable, covalent thioether bond.[][13]
-
pH Specificity: This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[1][13] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the rate of hydrolysis of the maleimide group also rises.[1]
Materials and Reagents
Quantitative Data Summary: Reagent Properties and Storage
| Reagent | Chemical Name | CAS Number | Molecular Weight | Storage |
| SATP | This compound | 129431-12-5 | 445.53 g/mol | 2-8°C, desiccated |
| DTNB | 5,5'-dithio-bis-(2-nitrobenzoic acid) | 69-78-3 | 396.35 g/mol | 2-8°C, desiccated |
| Hydroxylamine HCl | Hydroxylamine hydrochloride | 5470-11-1 | 69.49 g/mol | Room Temperature |
| TCEP | Tris(2-carboxyethyl)phosphine | 51805-45-9 | 250.19 g/mol | Room Temperature |
Detailed Experimental Protocols
Protocol 1: Thiolation of a Protein using SATP
This protocol describes the modification of a protein with SATP to introduce protected sulfhydryl groups.
1.1. Buffer Preparation and Protein Solution
-
Prepare an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-7.5. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the NHS ester.[7][9]
-
Dissolve the protein to be modified in the reaction buffer at a concentration of 2-10 mg/mL.[4]
1.2. SATP Solution Preparation
-
SATP is moisture-sensitive.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve SATP in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of approximately 10 mM.[6] Do not prepare stock solutions for long-term storage.[6]
1.3. Acylation Reaction
-
Add a 10- to 20-fold molar excess of the dissolved SATP to the protein solution.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][7] The optimal incubation time may need to be determined empirically.
1.4. Removal of Excess SATP
-
Remove unreacted SATP and the NHS byproduct by gel filtration (desalting column) or dialysis against the reaction buffer.[6][26]
Caption: Workflow for the thiolation of a protein using SATP.
Protocol 2: Deprotection of the Trityl Group to Generate a Free Sulfhydryl
This protocol outlines the removal of the trityl protecting group to expose the reactive thiol.
2.1. Acidic Deprotection
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Dissolve the trityl-protected protein in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger for the trityl cation.
-
Incubate for 1-2 hours at room temperature.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein, wash with cold ether, and air dry.
-
Resuspend the thiolated protein in a suitable buffer, preferably degassed and containing 1-5 mM EDTA to chelate metal ions that can catalyze disulfide bond formation.
Protocol 3: Quantification of Introduced Sulfhydryl Groups using Ellman's Reagent
It is essential to quantify the number of sulfhydryl groups introduced per protein molecule. Ellman's test is a reliable colorimetric method for this purpose.[27][28]
3.1. Reagent Preparation
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.[29]
-
Cysteine Standard: Prepare a series of known concentrations of L-cysteine in the reaction buffer to generate a standard curve.[29][30]
3.2. Assay Procedure
-
Add 50 µL of the Ellman's Reagent Solution to 250 µL of the thiolated protein solution (and to each cysteine standard and a buffer blank).[29]
-
Measure the absorbance at 412 nm using a spectrophotometer.[27][29]
-
The concentration of sulfhydryl groups is calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion, which is 14,150 M⁻¹cm⁻¹.[28][29]
Calculation: Concentration of SH (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length (cm))
Protocol 4: Conjugation of the Thiolated Protein to a Maleimide-Activated Molecule
This protocol details the final step of conjugating the newly generated sulfhydryl groups.
4.1. Buffer and Reagent Preparation
-
Conjugation Buffer: Phosphate buffer (50-100 mM), 1-5 mM EDTA, pH 6.5-7.5. It is crucial to degas the buffer to minimize oxidation of the sulfhydryl groups.
-
Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer if soluble).
4.2. Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the maleimide-activated molecule to the thiolated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a low molecular weight thiol such as cysteine or β-mercaptoethanol to react with any excess maleimide.
4.3. Purification of the Conjugate
-
Remove unreacted reagents and byproducts by size-exclusion chromatography (gel filtration) or dialysis.
Caption: Workflow for conjugating a thiolated protein to a maleimide-activated molecule.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Low Sulfhydryl Incorporation | 1. Inactive SATP due to hydrolysis. | 1. Use fresh SATP and ensure it is protected from moisture. Prepare the SATP solution immediately before use. |
| 2. Presence of primary amines in the buffer. | 2. Use an amine-free buffer such as PBS or HEPES. | |
| 3. Insufficient molar excess of SATP. | 3. Increase the molar ratio of SATP to protein. | |
| Protein Precipitation | 1. High concentration of organic solvent. | 1. Keep the volume of DMSO or DMF below 10% of the total reaction volume. |
| 2. Protein instability at the reaction pH. | 2. Optimize the pH within the recommended range or perform the reaction at 4°C. | |
| Low Conjugation Efficiency in the Final Step | 1. Oxidation of sulfhydryl groups to disulfides. | 1. Work with degassed buffers and include EDTA. A mild reducing agent like TCEP can be added prior to conjugation, but must be removed before adding the maleimide reagent.[1] |
| 2. Hydrolysis of the maleimide group. | 2. Maintain the pH of the conjugation reaction between 6.5 and 7.5. |
Conclusion: A Versatile Tool for Precision Bioconjugation
This compound is a powerful reagent that provides a controlled and efficient means of introducing reactive sulfhydryl groups onto biomolecules. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can leverage SATP to construct complex and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of SATP-mediated thiolation in your laboratory.
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Quantitation of sulfhydryls DTNB, Ellman's reagent - Interchim. Available at: [Link]
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A hydroxylamine probe for profiling S-acylated fatty acids on proteins - RSC Publishing. Available at: [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buy 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate | 955094-26-5 | >98% [smolecule.com]
- 15. peptide.com [peptide.com]
- 16. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A hydroxylamine probe for profiling S -acylated fatty acids on proteins - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05989J [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound [myskinrecipes.com]
- 25. interchim.fr [interchim.fr]
- 26. proteochem.com [proteochem.com]
- 27. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 28. longdom.org [longdom.org]
- 29. broadpharm.com [broadpharm.com]
- 30. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
low labeling efficiency with 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Technical Support Center: 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Welcome to the technical support guide for this compound, a heterobifunctional crosslinker used in bioconjugation.[][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to its application, with a primary focus on addressing low labeling efficiency.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and a trityl-protected thiol.[] The NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[3][4][5] The trityl group serves as a protecting group for a thiol, which can be chemically removed later to reveal a reactive sulfhydryl group. This dual functionality allows for a stepwise conjugation strategy, making it a valuable tool in creating antibody-drug conjugates (ADCs), PEGylated proteins, and other complex biomolecular structures.[]
Q2: What is the fundamental chemistry of the labeling reaction?
The core of the labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on your biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]
Caption: NHS ester reaction with a primary amine.
Q3: Why is the reaction pH so critical?
The reaction pH represents a delicate balance between two competing processes: the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.[3][6][7]
-
Low pH (<7.0): Most primary amines are protonated (-NH₃⁺), making them poor nucleophiles and drastically slowing the labeling reaction.[4]
-
Optimal pH (7.2-8.5): A sufficient concentration of deprotonated, reactive amines (-NH₂) is available, while the rate of hydrolysis is manageable.[3][7] The most commonly recommended pH range is 8.3-8.5.[8][9]
-
High pH (>8.5): The rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the target biomolecule.[3][6][7]
Part 2: Troubleshooting Guide for Low Labeling Efficiency
Low or inconsistent labeling is the most common issue encountered. The following guide breaks down the potential causes and provides actionable solutions.
Issue 1: Low or No Labeling Detected
Potential Cause A: Hydrolysis of the NHS Ester
This is the primary suspect in most cases of failed labeling. The NHS ester is highly susceptible to hydrolysis in aqueous solutions.[3][6][7]
Solutions:
-
Prepare Reagent Stock Immediately Before Use: Dissolve the this compound in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) just prior to the experiment.[8][10][11] Aqueous solutions of the reagent should not be stored.[8][12]
-
Control Reaction pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3][7] A pH of 8.3 is often a good starting point.[5][12]
-
Minimize Reaction Time in Aqueous Buffer: While the reaction needs time to proceed (typically 1-4 hours at room temperature or overnight at 4°C), unnecessarily long incubation times can lead to increased hydrolysis.[8]
Data Presentation: Impact of pH on NHS Ester Half-Life
| pH | Temperature | Approximate Half-Life | Reference |
| 7.0 | 0°C | 4-5 hours | [3] |
| 8.0 | RT | Minutes | [11] |
| 8.6 | 4°C | 10 minutes | [3][6] |
Potential Cause B: Incompatible Buffer Composition
Buffers containing primary amines will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.
Solutions:
-
Avoid Amine-Containing Buffers: Do not use buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine during the conjugation step.[3]
-
Recommended Buffers: Use phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers.[3] 0.1 M sodium bicarbonate is a common choice.[8][12]
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[12]
Potential Cause C: Inactive Reagent
Improper storage or handling can lead to the degradation of the solid reagent.
Solutions:
-
Proper Storage: Store the solid reagent at –20°C to –80°C, protected from moisture and light.[5]
-
Use High-Quality Anhydrous Solvent: When preparing the stock solution, use fresh, anhydrous grade DMSO or DMF. Old or poor-quality DMF can contain amine contaminants that will react with the NHS ester.[8][11]
Issue 2: Inconsistent Labeling Results (Batch-to-Batch Variability)
Potential Cause A: Inaccurate Reagent and Protein Concentrations
Variations in the molar ratio of the NHS ester to the protein will directly impact the degree of labeling (DOL).
Solutions:
-
Accurate Protein Concentration: Ensure you have an accurate measurement of your protein concentration (e.g., using A280 or a BCA assay).
-
Optimize Molar Excess: The optimal molar excess of the NHS ester can range from 10- to 20-fold, but this must be determined empirically.[10] For initial experiments, a molar excess of 8 is often recommended.[8][9]
-
Protein Concentration Effects: Be aware that labeling efficiency is lower for more dilute protein solutions.[12] Aim for a protein concentration of 1-10 mg/mL if possible.[8]
Potential Cause B: Variability in Reaction Conditions
Small changes in temperature, incubation time, or mixing can affect reaction kinetics.
Solutions:
-
Maintain Consistent Temperature: Perform the reaction at a consistent temperature (e.g., room temperature or 4°C).
-
Standardize Incubation Time: Use a fixed incubation time for all experiments.
-
Gentle Mixing: Add the NHS ester stock solution to the protein solution while gently stirring or vortexing to ensure homogeneity.[10][12]
Experimental Protocol: Optimizing the Molar Ratio
This protocol helps determine the ideal molar excess of the NHS ester for your specific biomolecule.
Caption: Workflow for optimizing the molar ratio.
Part 3: Post-Labeling Considerations
Q: My labeling seems successful, but the subsequent thiol-reaction fails. Why?
The issue may lie in the trityl deprotection step. The trityl group is robust and requires specific conditions for removal to expose the free thiol.
Troubleshooting Trityl Deprotection:
-
Acidic Cleavage: The most common method for trityl deprotection is treatment with an acid like trifluoroacetic acid (TFA).[13] A solution of TFA in a scavenger-containing solvent (e.g., dichloromethane with triisopropylsilane) is typically used.
-
Alternative Methods: For acid-sensitive substrates, other methods like reductive deprotection using mercury salts and sodium borohydride have been described, though these involve hazardous materials.[14][15][16]
-
Incomplete Deprotection: If deprotection is incomplete, you will have fewer available thiols for your next reaction. Ensure sufficient reaction time and appropriate reagent concentrations during this step. Monitor the reaction by LC-MS if possible.[13]
References
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]
-
NHS ester protocol for labeling proteins. Abberior. [Link]
-
Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. PubMed. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ACS Publications. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
Sources
- 2. 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate, 2512227-14-2 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
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- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mpa(Trt)-OSu Reaction Buffer pH
Welcome to the Technical Support Center for optimizing your Mpa(Trt)-OSu reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile linker for bioconjugation, surface modification, or the synthesis of complex molecules. As application scientists with extensive field experience, we understand that achieving high yields and purity hinges on the precise control of reaction parameters, with buffer pH being the most critical.
This document moves beyond simple protocols to explain the why behind the experimental choices. We will dissect the delicate interplay between the key functional groups of the Mpa(Trt)-OSu linker—the acid-labile trityl (Trt) protecting group and the pH-sensitive N-hydroxysuccinimide (OSu) ester—and the nucleophilic amine you aim to modify. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but to proactively optimize your reaction conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Mpa(Trt)-OSu and what is it used for?
Mpa(Trt)-OSu is a chemical linker featuring three key components: 3-mercaptopropionic acid (Mpa), a trityl (Trt) protecting group on the thiol, and an N-hydroxysuccinimide (OSu) ester.[1] The OSu ester is designed to react efficiently with primary amines (like those on the surface of proteins or on amino-modified surfaces) to form a stable amide bond.[2][3] The trityl group protects the thiol, which can be deprotected under acidic conditions after the initial amine conjugation to reveal a free sulfhydryl group for subsequent reactions.[4][5]
Q2: Why is the reaction buffer pH so critical for this specific linker?
The pH is paramount because it governs a three-way competition:
-
Amine Reactivity: The target primary amine must be deprotonated (-NH₂) to act as an effective nucleophile. This is favored at alkaline pH.[6]
-
OSu Ester Stability: The OSu ester is susceptible to hydrolysis (reaction with water), which inactivates the linker. This degradation pathway becomes significantly faster at higher pH.[2][7]
-
Trityl Group Stability: The trityl (Trt) group protecting the thiol is labile under acidic conditions and is generally stable at neutral to basic pH.[4][8]
Therefore, the optimal pH is a carefully chosen compromise that maximizes the concentration of reactive amine while minimizing the rate of OSu ester hydrolysis, all while ensuring the trityl group remains intact during the initial conjugation step.
Q3: What is the generally recommended pH range for Mpa(Trt)-OSu reactions?
For most applications involving the conjugation of the OSu ester to a primary amine, a pH range of 7.2 to 8.5 is recommended.[2][9] A pH of 8.3-8.5 is often cited as optimal for many NHS ester labeling procedures.[10][11][12] However, the ideal pH for your specific system may vary depending on the pKa of your target amine and the stability of your biomolecule.
Q4: Can I use Tris buffer for my reaction?
No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with OSu ester reactions.[13] The amines in the buffer will compete with your target molecule, leading to low or no yield of the desired conjugate.[13]
Troubleshooting Guide
This section addresses common problems encountered during Mpa(Trt)-OSu conjugations and links them directly to buffer pH and composition.
| Problem Observed | Potential Cause(s) Related to Buffer/pH | Recommended Action(s) |
| Low or No Conjugation Yield | pH is too low: The target amine is protonated (-NH₃⁺) and non-nucleophilic.[6][7] | Perform a pH titration experiment (see Protocol 1) to find the optimal pH, typically between 7.2 and 8.5. |
| pH is too high: The OSu ester is rapidly hydrolyzing before it can react with the amine.[2] | Lower the reaction pH. Consider running the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[2] | |
| Incorrect buffer choice: Use of an amine-containing buffer (e.g., Tris, Glycine) is consuming the reagent.[13] | Switch to a non-nucleophilic buffer such as Phosphate Buffered Saline (PBS), Borate, or Sodium Bicarbonate/Carbonate.[2][10] | |
| Loss of Thiol Functionality (Premature Deprotection) | Buffer pH is too acidic: Although unlikely during the conjugation step, prolonged storage in a buffer that has drifted to an acidic pH could cause premature loss of the Trityl group. | Ensure your reaction and storage buffers are maintained in the neutral to alkaline range (pH 7.0-8.5) prior to the intended deprotection step. |
| Inconsistent Results Batch-to-Batch | Poor buffer preparation/pH drift: The pH of the reaction buffer was not accurately measured or the buffer capacity was insufficient, leading to a drop in pH during the reaction due to the release of N-hydroxysuccinimide (pKa ~6.0). | Use a buffer with adequate capacity (e.g., 0.1 M) and always verify the pH immediately before starting the reaction.[10][11] |
| Degraded solvent for linker: If dissolving the Mpa(Trt)-OSu in DMF, the solvent may have degraded to dimethylamine, which reacts with the OSu ester.[10][13] | Use high-quality, anhydrous DMF. If it has a "fishy" odor, do not use it.[13] Always prepare the linker solution immediately before use.[13] |
The Chemistry of pH Optimization
The success of the Mpa(Trt)-OSu conjugation hinges on the kinetics of two competing reactions, both of which are profoundly influenced by pH.
Caption: pH-dependent reaction pathways for Mpa(Trt)-OSu conjugation.
As illustrated, the optimal pH window of 7.2-8.5 represents a trade-off. It is alkaline enough to ensure a sufficient population of deprotonated, nucleophilic amines for the reaction to proceed, but not so alkaline that the competing hydrolysis reaction completely consumes the OSu ester before conjugation can occur.[2][6]
Experimental Protocols
Protocol 1: Workflow for Buffer pH Optimization
This protocol provides a systematic approach to determine the optimal pH for your specific target molecule.
Caption: Experimental workflow for systematic pH screening.
Methodology:
-
Buffer Preparation: Prepare a series of amine-free buffers (e.g., 0.1 M Sodium Phosphate) at various pH points, such as 6.5, 7.0, 7.5, 8.0, 8.5, and 9.0. Ensure accurate pH measurement.
-
Reaction Setup: In separate tubes, aliquot your target molecule at a consistent concentration into each of the prepared buffers.
-
Linker Addition: Prepare a stock solution of Mpa(Trt)-OSu in anhydrous DMSO or DMF immediately before use.[10] Add a consistent molar excess (e.g., 10-fold) of the linker solution to each reaction tube. The final concentration of organic solvent should typically be below 10%.[2]
-
Incubation: Incubate the reactions for a defined period (e.g., 1 to 4 hours) at a constant temperature (room temperature or 4°C).[2][11]
-
Analysis: Stop the reactions (quenching with a primary amine like Tris is an option if desired) and analyze the extent of conjugation for each pH point. Suitable analytical methods include RP-HPLC, LC-MS, or gel electrophoresis (SDS-PAGE) for protein targets.
-
Optimization: Identify the pH that provides the highest yield of the desired conjugate with the fewest side products.
Protocol 2: Post-Conjugation Trityl Deprotection
Once the amine conjugation is complete and the product has been purified, the thiol group can be exposed.
-
Dissolve Conjugate: Dissolve the purified Mpa(Trt)-conjugate in a suitable solvent like dichloromethane (DCM).
-
Acidification: Add Trifluoroacetic Acid (TFA) to the solution. A common cleavage cocktail includes scavengers to prevent side reactions with the liberated trityl cation. A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4][14]
-
Incubation: Stir the reaction at room temperature for 1-4 hours.[4]
-
Isolation: Remove the TFA and solvents under vacuum. The deprotected product can then be precipitated with cold ether and purified further as needed.[5]
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]
-
Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Labeling with 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Welcome to the technical support center for protein labeling. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation when using the amine-reactive labeling reagent, 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to overcome experimental hurdles.
Introduction to the Challenge: The Double-Edged Sword of a Hydrophobic Label
This compound is a versatile bifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that efficiently reacts with primary amines (like the side chain of lysine residues or the N-terminus) on a protein, forming a stable amide bond.[1][2][3] Its other functional end is a thiol group protected by a bulky and highly hydrophobic trityl (triphenylmethyl) group.[1][] This trityl-protected thiol is intended for subsequent conjugation steps, such as "click chemistry" or attachment to a second biomolecule.[]
The primary challenge arises from the significant hydrophobicity of the trityl group.[1][5][6] Attaching this bulky, nonpolar moiety to the surface of a protein can dramatically alter its physicochemical properties. This modification can expose hydrophobic patches, leading to intermolecular interactions that result in aggregation and precipitation.[7][8][9] This guide will walk you through understanding and mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The reaction of NHS esters with primary amines is strongly pH-dependent.[][6][10] The optimal pH for this reaction is typically between 8.3 and 8.5.[][6][10] At a lower pH, the primary amino groups are protonated and thus less nucleophilic, slowing down the labeling reaction.[][10] Conversely, at a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency.[][6][10]
Q2: What buffers should I use for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your protein for reaction with the NHS ester.[2][11]
-
Recommended Buffers:
-
Buffers to Avoid:
Q3: How should I dissolve the this compound reagent?
This reagent, particularly due to the trityl group, is poorly soluble in aqueous solutions.[1][6] It should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][6] It is critical to use anhydrous (dry) solvent, as any water present can hydrolyze the NHS ester.[1] The resulting stock solution is then added to the protein solution in the appropriate reaction buffer.
Q4: My protein precipitates immediately upon adding the labeling reagent. What is happening?
This is a common issue, especially with hydrophobic labels. Immediate precipitation is often due to a combination of factors:
-
High Local Concentration of Organic Solvent: Adding a large volume of the reagent stock solution can denature the protein.
-
Rapid Hydrophobic Modification: The sudden attachment of the bulky, hydrophobic trityl groups to the protein surface can cause rapid aggregation as the modified proteins clump together to minimize contact with the aqueous buffer.[7]
-
Suboptimal Buffer Conditions: If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be at its minimum, exacerbating the aggregation problem.[5]
Troubleshooting Guide: From Prevention to Rescue
This section provides a systematic approach to troubleshooting protein aggregation at various stages of the labeling process.
Issue 1: Protein Aggregation During the Labeling Reaction
This is the most common point of failure. The key is to optimize the reaction conditions to favor labeling while maintaining protein stability.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Molar Excess of Labeling Reagent | A high degree of labeling increases the overall hydrophobicity of the protein, making it more prone to aggregation.[7] | Perform a titration experiment to determine the optimal molar ratio of labeling reagent to protein. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it. The goal is to achieve the desired degree of labeling without causing precipitation. |
| Suboptimal Buffer Conditions | pH, ionic strength, and buffer composition can all impact protein stability.[5][9][12] | Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI).[13] Optimize the salt concentration; for some proteins, higher salt (e.g., 150-500 mM NaCl) can prevent aggregation, while for others, lower salt is better.[5][8] |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[5] | If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[3] Be aware that this may reduce labeling efficiency, so a higher molar excess of the reagent might be needed.[3] |
| Reaction Temperature | Higher temperatures can increase reaction rates but may also decrease protein stability and promote aggregation.[9][14] | While room temperature is often recommended for NHS ester reactions,[2] consider performing the labeling at 4°C if your protein is temperature-sensitive. This will slow down the reaction, so a longer incubation time will be necessary.[11] |
Experimental Workflow: Optimizing Labeling Conditions
Caption: Workflow for optimizing labeling conditions to prevent aggregation.
Issue 2: Protein Aggregation After the Labeling Reaction (During Purification or Storage)
Sometimes, the labeled protein remains soluble during the reaction but aggregates during subsequent steps.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Removal of Stabilizing Components | The purification process, such as dialysis or desalting, might remove stabilizing agents present in the reaction buffer. | Include stabilizing additives in the purification and final storage buffers. See the "Use of Additives" section below. |
| Concentration-Induced Aggregation | Concentrating the labeled protein can drive aggregation.[5] | If high concentrations are necessary, perform this step in the presence of anti-aggregation additives. Consider if a lower final concentration is acceptable for your downstream application. |
| Inappropriate Storage Conditions | Labeled proteins can be less stable than their unlabeled counterparts. Freeze-thaw cycles are particularly damaging.[15][16] | Store the labeled protein in small, single-use aliquots at -80°C.[5] Include a cryoprotectant like glycerol (10-50%) in the storage buffer to prevent damage from ice crystal formation.[5][15] |
The Power of Additives: A Scientist's Toolkit for Protein Stability
Incorporating stabilizing additives into your reaction, purification, and storage buffers can significantly reduce aggregation.[5][17][18]
| Additive Type | Examples | Mechanism of Action | Typical Concentration |
| Osmolytes/Cryoprotectants | Glycerol, Sucrose, Sorbitol[5] | These are preferentially excluded from the protein surface, which stabilizes the native, folded state and discourages unfolding and aggregation.[18] | 5-20% (v/v) for glycerol; 0.25-1 M for sugars. |
| Amino Acids | L-Arginine, L-Glutamate[5] | These can suppress aggregation by binding to exposed hydrophobic patches and charged regions on the protein surface.[5] | 50-500 mM |
| Non-denaturing Detergents | Tween-20, CHAPS[5] | At low concentrations, these can help solubilize protein aggregates without causing denaturation.[5] They can shield hydrophobic patches that might otherwise lead to aggregation. | 0.01-0.1% (v/v) |
| Reducing Agents | DTT, TCEP | If your protein has free cysteines, these agents prevent the formation of non-native disulfide bonds that can lead to aggregation.[5] Note: Do not use if you intend to utilize the thiol group on the label for subsequent reactions. | 1-5 mM |
Protocol: Screening for Optimal Additives
A solubility screen can be a powerful tool to identify the best conditions for your protein.
-
Prepare a stock solution of your labeled protein.
-
Set up a series of microcentrifuge tubes, each containing a different buffer condition to test. This could include variations in pH, salt concentration, and the presence of different additives.
-
Add a small amount of your labeled protein stock to each tube and incubate.
-
Centrifuge the tubes to pellet any aggregated protein.
-
Analyze the supernatant by SDS-PAGE or a protein concentration assay to determine the amount of soluble protein remaining in each condition.
Caption: A systematic approach to screening for stabilizing additives.
Concluding Remarks
Preventing protein aggregation during labeling with a hydrophobic reagent like this compound requires a multi-faceted approach. By understanding the interplay between the labeling chemistry, the inherent properties of your protein, and the solution environment, you can systematically troubleshoot and optimize your protocol for a successful outcome. Remember that each protein is unique, and a condition that works for one may not work for another. Empirical testing, guided by the principles outlined in this guide, is the key to success.
References
- Navigating the Solubility of Trityl Azide: A Technical Guide for Researchers. (n.d.). Benchchem.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences.
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
- 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)
- Protocol: Succinimidyl Ester Labeling of Protein Amines. (2023, June 30). Biotium.
- Rational Design of Solution Additives for the Prevention of Protein Aggreg
- Use of Stabilizers and Surfactants to Prevent Protein Aggreg
- Detection and prevention of protein aggregation before, during, and after purific
- Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel.
- NHS ester labeling of amino biomolecules. (n.d.).
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Best Practices for Recombinant Protein Storage & Stability. (n.d.). Genext Genomics.
- Why is my protein precipitating after fluorescent labeling? (2016, January 13).
- How can I troubleshoot protein precipitation after purification? (2015, August 5).
- Stabilization of Proteins for Storage. (2025, August 10).
- How to Prevent Protein Aggregation through Stabilizers and Surfactants. (n.d.). Sigma-Aldrich.
- Protein stability and storage. (n.d.). Thermo Fisher Scientific.
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- Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors. (n.d.).
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Technical Support Center: Trityl Group Deprotection from MPA(Trt)-OSu Conjugates
Welcome to the technical support center for troubleshooting the removal of the trityl (Trt) protecting group from 3-mercaptopropionic acid N-hydroxysuccinimide ester (MPA(Trt)-OSu) conjugates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of this critical deprotection step. Our focus is on ensuring the integrity of the reactive OSu (NHS) ester while achieving complete and efficient deprotection of the thiol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the acidic cleavage of the trityl group from MPA(Trt)-OSu. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Problem 1: Incomplete Trityl Deprotection
Q1: I see a significant amount of my starting material, MPA(Trt)-OSu, remaining after the deprotection reaction. What is causing this incomplete cleavage?
A1: Incomplete deprotection is a frequent issue stemming from the reversible nature of the trityl cleavage reaction.[1][2] The reaction, typically catalyzed by trifluoroacetic acid (TFA), generates a highly stable trityl carbocation (Trt⁺).[3][4] If this carbocation is not effectively neutralized, it can re-attach to the newly liberated and nucleophilic thiol group, pushing the equilibrium back towards the starting material.[1][2]
Troubleshooting Steps:
-
Introduce an Effective Scavenger: The most critical factor for driving the deprotection to completion is the addition of a scavenger to irreversibly trap the trityl cation.[1][3] Triisopropylsilane (TIS) is highly recommended for this purpose as it reduces the trityl cation to the inert triphenylmethane.[1][2]
-
Optimize Reaction Time: While many protocols suggest 2-4 hours, some sterically hindered substrates may require longer reaction times.[1] Monitor the reaction progress using an appropriate analytical method like HPLC or LC-MS to determine the optimal duration for your specific conjugate.[1]
-
Ensure Anhydrous Conditions: Moisture in the reaction can compete with the acid and potentially hinder the deprotection process. Use anhydrous TFA and solvents to maximize cleavage efficiency.
dot
Sources
Technical Support Center: A Guide to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Welcome to the technical support center for 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when using this versatile heterobifunctional crosslinker. As Senior Application Scientists, we've compiled our field-proven insights and troubleshooting strategies into this comprehensive resource to ensure the success of your conjugation experiments.
Section 1: Understanding the Reagent: A Tale of Two Ends
This compound is a powerful tool for introducing a protected thiol group onto biomolecules.[] Its utility stems from its dual functionality: an N-hydroxysuccinimide (NHS) ester for amine coupling and a trityl-protected thiol for subsequent, controlled deprotection and reaction.[] Understanding the chemistry of both reactive ends is paramount to successful application.
The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[2] This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[3] Concurrently, the bulky trityl group provides robust protection for the thiol, preventing its premature reaction. This protecting group is stable under neutral and basic conditions but can be selectively removed under mild acidic conditions to reveal a reactive sulfhydryl group.[4][5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and fundamental properties of this compound.
Q1: How should I store and handle this compound?
Proper storage is critical to maintain the reactivity of the NHS ester, which is highly susceptible to hydrolysis.[6]
-
Solid Form: Store the solid reagent at -20°C in a desiccated environment.[6] Before opening, always allow the vial to warm to room temperature to prevent moisture from condensing onto the compound.[6][7]
-
Stock Solutions: For frequent use, it is advisable to prepare aliquots of the reagent in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][8] These stock solutions can be stored at -20°C for 1-2 months.[8] Ensure the DMF is of high quality and does not have a fishy odor, which indicates the presence of dimethylamine that can react with the NHS ester.[3]
Q2: What is the optimal pH for reacting the NHS ester with my protein?
The optimal pH for NHS ester conjugation is a balance between amine reactivity and ester stability.[2] The recommended pH range is typically 7.2 to 8.5.[9] Below this range, the primary amines on your protein will be protonated and thus less nucleophilic, slowing the reaction.[2][3] Above this range, the hydrolysis of the NHS ester becomes increasingly rapid, reducing your conjugation efficiency.[3][10]
Q3: Can I use a Tris-based buffer for my conjugation reaction?
It is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target protein for reaction with the NHS ester, leading to significantly lower conjugation yields. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.[9]
Q4: What are the best methods for removing the trityl protecting group?
The trityl group is cleaved under acidic conditions.[5][11] The choice of acid and reaction conditions depends on the sensitivity of your biomolecule.
-
Trifluoroacetic Acid (TFA): A common method involves treatment with a solution of TFA (typically 1-5% v/v) in a suitable solvent like dichloromethane (DCM).[12] The inclusion of a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS), is crucial to trap the released trityl cation and prevent side reactions.[13]
-
Formic Acid: For more sensitive substrates, cold formic acid can be used for a short duration (e.g., 3-5 minutes).[12][14]
Section 3: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Conjugation Yield
Q: I'm seeing very little of my protein being modified. What could be the cause?
Low conjugation efficiency is a common problem that can often be traced back to a few key areas.
-
Hydrolyzed Reagent: The NHS ester is moisture-sensitive. If the reagent was not stored properly or if stock solutions are old, it may have hydrolyzed. You can test the reactivity of your NHS ester by following a simple hydrolysis assay.[15]
-
Incorrect pH: Operating outside the optimal pH range of 7.2-8.5 can drastically reduce yields.[9][3] Verify the pH of your reaction buffer.
-
Competing Nucleophiles: Ensure your buffers are amine-free (e.g., no Tris or glycine). Other components in your sample, such as sodium azide at high concentrations, can also interfere.
-
Inaccessible Amines: The primary amines on your protein may be buried within its three-dimensional structure and therefore inaccessible to the reagent.[15] Consider denaturing your protein if its native structure is not essential for downstream applications.
Issue 2: Protein Precipitation During or After Conjugation
Q: My protein is precipitating out of solution after I add the crosslinker. How can I prevent this?
Protein precipitation is often a result of changes in the protein's properties upon modification.
-
Over-Conjugation: The addition of the bulky, hydrophobic trityl group to multiple sites on the protein can lead to aggregation and precipitation.[16] Reduce the molar excess of the crosslinker in your reaction to target fewer modification sites.
-
Solvent Effects: If you are dissolving the crosslinker in an organic solvent like DMSO or DMF, the final concentration of this solvent in your aqueous reaction mixture might be too high, causing your protein to precipitate.[9] Keep the final organic solvent concentration to a minimum, typically below 10%.
-
pI Shift: Modification of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and solubility.[16] Ensure your reaction buffer is not too close to the new pI of the modified protein.
Issue 3: Incomplete or No Deprotection of the Trityl Group
Q: I've performed the acidic deprotection step, but my subsequent thiol-specific reaction is not working. What went wrong?
Failure to deprotect the trityl group is a common pitfall.
-
Insufficient Acid: Ensure the acid concentration and reaction time are sufficient for complete cleavage. The stability of the trityl group can be influenced by its local environment.
-
Absence of Scavengers: The released trityl cation is a potent electrophile that can re-react with your deprotected thiol or other nucleophiles on your protein.[5] Always include a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) in your deprotection cocktail.
-
Oxidation of the Thiol: Once deprotected, the free thiol is susceptible to oxidation, forming disulfide bonds. It is crucial to perform the subsequent thiol-specific reaction (e.g., with a maleimide) as soon as possible after deprotection. Consider including a mild reducing agent like TCEP in your buffers if compatible with your downstream application.[17]
Issue 4: Unexpected Side Reactions
Q: I'm observing modification of my protein at sites other than primary amines. Is this possible?
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues can occur, particularly at higher pH.[18]
-
Hydroxyl Groups: Serine, threonine, and tyrosine residues can be acylated by NHS esters, although this reaction is generally less favorable than with amines.[18]
-
Sulfhydryl Groups: Cysteine residues can also react with NHS esters.[18][19] If your protein contains free cysteines that you do not wish to modify, consider protecting them before the NHS ester conjugation step.
Section 4: Protocols and Data
Data Summary Tables
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[10] |
| 8.6 | 4 | 10 minutes[10] |
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer | Recommended Concentration | pH Range |
| Phosphate Buffer | 50-100 mM | 7.2-8.0 |
| HEPES Buffer | 50-100 mM | 7.2-8.2 |
| Bicarbonate/Carbonate | 50-100 mM | 8.0-9.0 |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.
-
Protein Preparation: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5) at a concentration of 1-10 mg/mL.[3]
-
Conjugation: Add a 5-20 fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Trityl Group Deprotection
-
Lyophilize: Lyophilize the purified, trityl-protected protein conjugate to remove all aqueous buffer.
-
Prepare Deprotection Cocktail: Prepare a fresh deprotection solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) or triethylsilane (TES).
-
Deprotection Reaction: Resuspend the lyophilized protein in the deprotection cocktail and incubate for 2-4 hours at room temperature.
-
Removal of TFA: Evaporate the TFA under a stream of nitrogen.
-
Purification: Resuspend the deprotected protein in a suitable buffer and immediately purify using a desalting column to remove the cleavage cocktail components. The deprotected, thiol-containing protein is now ready for subsequent conjugation (e.g., with a maleimide-functionalized molecule).
Visual Workflows
Conjugation and Deprotection Workflow
Caption: A typical experimental workflow for using the bifunctional crosslinker.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common experimental failures.
References
-
Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]
-
Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]
-
A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate. [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. [Link]
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. Stachemlife. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. [Link]
-
Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]
- Trityl chloride recovery.
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. ResearchGate. [Link]
-
Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. ResearchGate. [Link]
-
Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. [Link]
-
LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]
-
This compound | C26H23NO4S | CID 17935426. PubChem. [Link]
-
Tritylamines. Organic Chemistry Portal. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
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how to confirm successful conjugation with Mpa(Trt)-Osu
Technical Support Center: Mpa(Trt)-OSu Conjugation
A Guide for Scientists on Verification, Troubleshooting, and Quality Control
Welcome to the technical support center for bioconjugation using the heterobifunctional crosslinker, Mpa(Trt)-OSu. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting strategies for confirming successful conjugation outcomes. As Senior Application Scientists, we understand that robust and reproducible results depend on validating each step of the process.
Part 1: Understanding the Mpa(Trt)-OSu Workflow
Mpa(Trt)-OSu, or N-Succinimidyl 3-(tritylthio)propionate, is a crosslinker used to introduce a protected thiol group onto a protein, antibody, or other amine-containing biomolecule. The process is a sequential, two-step reaction that requires distinct validation at each stage.
-
Step 1: Amine Conjugation. The N-hydroxysuccinimide (OSu or NHS) ester end of the linker reacts with primary amines (e.g., the ε-amine of lysine residues) on the target biomolecule. This reaction forms a stable amide bond and attaches the thiol-protecting trityl (Trt) group via the mercaptopropionic acid (Mpa) spacer.
-
Step 2: Thiol Deprotection. The bulky and hydrophobic trityl protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a reactive free thiol (-SH) group.[1][2][3] This thiol can then be used for subsequent downstream applications, such as maleimide-based conjugation or attachment to gold surfaces.
The following diagram illustrates this fundamental workflow.
Sources
Technical Support Center: Post-Reaction Purification of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate following its use in bioconjugation and synthesis.
Introduction
This compound is a heterobifunctional crosslinker possessing two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a trityl-protected thiol.[][2][3] The NHS ester facilitates the formation of stable amide bonds with primary amines, while the trityl group offers a selectively removable protecting group for the thiol functionality.[] This dual nature makes it a versatile tool in peptide synthesis, the development of antibody-drug conjugates (ADCs), and the creation of targeted imaging probes.[] However, successful implementation requires the effective removal of any unreacted crosslinker post-reaction to ensure the purity and homogeneity of the final product.
This guide will address common challenges and provide actionable protocols for the purification of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete. What is the first step I should take to remove the unreacted this compound?
The first and most critical step is to quench the reaction to deactivate any remaining highly reactive NHS esters.[4][5] This prevents unintended side reactions with your purified product or other molecules in subsequent steps.
Common Quenching Agents:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used quenching reagent due to its primary amine, which rapidly reacts with NHS esters.[4][6]
-
Glycine: Another effective quenching agent containing a primary amine.[4]
-
Ethanolamine or Lysine: These can also be used to cap unreacted NHS esters.[4][6]
Protocol for Quenching:
-
Prepare a stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add the quenching solution to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.[7]
Q2: I've quenched the reaction. How can I now separate my conjugated product from the quenched crosslinker and other byproducts like N-hydroxysuccinimide?
Several purification methods can be employed, with the choice depending on the properties of your target molecule (e.g., size, stability).
For Macromolecules (Proteins, Antibodies, Oligonucleotides):
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method. The larger conjugated product will elute first, while smaller molecules like the unreacted crosslinker, N-hydroxysuccinimide, and quenching agent are retained longer.[7][8]
-
Dialysis / Tangential Flow Filtration (TFF): These methods are excellent for removing small molecule impurities from large biomolecules and for buffer exchange.[7][8]
-
Precipitation: For proteins and nucleic acids, precipitation with ethanol or acetone can effectively remove soluble organic impurities.[9]
For Smaller Molecules:
-
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography are standard methods. However, NHS esters can show instability on silica gel.[10][11] The trityl group's hydrophobicity often allows for good separation.
-
Extraction: An aqueous workup can help remove the water-soluble N-hydroxysuccinimide byproduct.[12]
Q3: I still have the trityl group on my molecule. What are the recommended methods for its removal?
The trityl group is acid-labile and is typically removed under acidic conditions.[13][14][15] The choice of acid depends on the sensitivity of your molecule to acidic environments.
| Deprotection Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 1-5% TFA in Dichloromethane (DCM), Room Temp, 1-4 h | Broadly applicable for acid-stable compounds.[13][16] |
| Formic Acid | 88-97% Formic Acid, Room Temp, 3 min - 2 h | A milder alternative to TFA.[13][14] |
| Acetic Acid | 50% aqueous Acetic Acid | Can be used for selective deprotection in the presence of more acid-sensitive groups like Boc.[13][15] |
General Protocol for Trityl Deprotection with TFA:
-
Dissolve the trityl-protected compound in anhydrous DCM.
-
Add the TFA solution (e.g., 1-5% v/v in DCM) dropwise at room temperature.
-
Monitor the reaction progress using an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like DCM.
-
The primary byproduct, triphenylmethanol, is typically removed via silica gel chromatography.[13]
Q4: My purification is not yielding a clean product. What are some common issues and how can I troubleshoot them?
Issue: Incomplete quenching.
-
Troubleshooting: Ensure the final concentration of your quenching agent is sufficient (20-50 mM) and allow for adequate incubation time (15-30 minutes).[7]
Issue: Hydrolysis of the NHS ester.
-
Troubleshooting: NHS esters are susceptible to hydrolysis, especially at pH values above 8.5.[7][17] It's crucial to prepare solutions of the crosslinker immediately before use and avoid prolonged storage in aqueous buffers.[18] If you suspect hydrolysis, you can test the reactivity of your NHS ester stock.[19][20]
Issue: Poor separation during chromatography.
-
Troubleshooting:
-
For SEC, ensure you are using the correct column pore size for your molecule.
-
For RP-HPLC, optimize the gradient of your mobile phase. The hydrophobicity of the trityl group should provide good retention.
-
For silica gel chromatography, consider alternative solvent systems. A common issue is the compound sticking to the column.[10] Trying different eluents or even a different stationary phase like alumina might be beneficial.[11]
-
Issue: The product is a gum-like substance that is difficult to handle.
-
Troubleshooting: This can occur with molecules that are difficult to crystallize.[11] Trituration, which involves dissolving the crude product in a good solvent and then adding a poor solvent to precipitate the desired compound, can be an effective purification technique.[10]
Experimental Workflows
Workflow 1: Purification of a Protein Conjugate
Caption: Workflow for quenching and purifying a protein conjugate.
Workflow 2: Purification of a Small Molecule
Caption: Workflow for the workup and purification of a small molecule conjugate.
Concluding Remarks
The successful removal of unreacted this compound is paramount for obtaining a pure and well-defined final product. A systematic approach involving an initial quenching step, followed by a purification method tailored to the specific characteristics of the target molecule, and finally, a controlled deprotection of the trityl group when required, will lead to optimal results. This guide provides a foundational framework; however, empirical optimization of these protocols for your specific application is always recommended.
References
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- Benchchem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
- True Geometry's Blog. (n.d.). Describe the importance of quenching unreacted NHS ester after the conjugation reaction, and what are some common quenching agents?.
- BOC Sciences. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Quenching Unreacted DBCO-NHS Ester.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
- Reddit. (2025, June 12). Anyone have a method of purifying NHS esters?.
- Chemistry Stack Exchange. (2017, July 7). Purification of polar NHS esters.
- AA Blocks. (n.d.). This compound.
- Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester.
- BLDpharm. (n.d.). 129431-12-5|this compound.
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Validation & Comparative
A Comparative Guide to Reagents for Introducing Protected Thiols: Alternatives to Mpa(Trt)-Osu for Bioconjugation and Drug Development
For researchers, chemists, and drug development professionals, the strategic introduction of thiol (-SH) groups onto biomolecules is a cornerstone of modern bioconjugation. The nucleophilic nature of the thiol makes it an ideal functional handle for site-specific modification, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. However, the thiol group's reactivity is a double-edged sword; it is highly susceptible to oxidation, leading to the formation of unwanted disulfide bonds and loss of function.[1][2] This necessitates the use of protecting groups during synthesis and modification, which can be removed at the desired stage to reveal the reactive thiol.
For years, reagents like 3-Mercaptopropionic acid (Trityl)-N-hydroxysuccinimide ester (Mpa(Trt)-Osu) have been workhorses in this field. This guide provides an in-depth analysis of Mpa(Trt)-Osu and presents a comparative overview of key alternatives, offering field-proven insights into their mechanisms, performance, and ideal use cases. We will delve into the causality behind experimental choices, providing you with the technical foundation to select the optimal reagent for your specific application.
The Incumbent: Understanding Mpa(Trt)-Osu
Mpa(Trt)-Osu is a heterobifunctional crosslinker that combines two key features: an N-hydroxysuccinimide (Osu) ester for facile reaction with primary amines (e.g., lysine residues on proteins) and a trityl (Trt) protected thiol.[3][4][5]
Mechanism of Action: The reaction proceeds via nucleophilic attack of a primary amine on the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct. This introduces a 3-mercaptopropionyl linker with the thiol group safely masked by the bulky trityl group.
Caption: Comparison of deprotection pathways for different thiol protecting groups.
Data-Driven Comparison Summary
| Feature | Mpa(Trt)-Osu | SATA / SATP | SAT(PEG)4 | SPDP |
| Protecting Group | Trityl (Trt) | Acetyl | Acetyl | Pyridyldithiol |
| Linker Chemistry | Amine-reactive NHS Ester | Amine-reactive NHS Ester | Amine-reactive NHS Ester | Amine-reactive NHS Ester |
| Deprotection Condition | Strong Acid (TFA) + Scavenger | Mild Base (Hydroxylamine, pH ~7.2) | Mild Base (Hydroxylamine, pH ~7.2) | Reducing Agent (DTT, TCEP) |
| Orthogonality | Labile to acid | Labile to mild base | Labile to mild base | Labile to reduction |
| Key Advantage | Robust, bulky protection | Very mild deprotection | Mild deprotection, enhanced solubility | Quantifiable, cleavable linkage |
| Primary Limitation | Harsh deprotection, hydrophobicity | Potential for acylation of other nucleophiles | Higher cost | Less stable in reducing environments |
| Spectroscopic Handle | None | None | None | Yes (Pyridine-2-thione, 343 nm) |
Experimental Protocols: A Practical Guide
To ensure trustworthy and reproducible results, the following protocols are designed as self-validating systems.
Protocol 1: Protein Thiolation using SATP
This protocol describes the modification of a generic IgG antibody (150 kDa) to introduce protected thiols, followed by deprotection.
Materials:
-
IgG in Phosphate Buffered Saline (PBS), pH 7.4
-
SATP (N-succinimidyl S-acetylthiopropionate)
-
Dimethyl sulfoxide (DMSO)
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2
-
Zeba™ Spin Desalting Columns
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of IgG in PBS.
-
Immediately before use, dissolve SATP in DMSO to a concentration of 25 mM. The causality here is that NHS esters are moisture-sensitive; fresh preparation in anhydrous DMSO is critical for maximum reactivity.
-
-
SATP Conjugation:
-
Add a 20-fold molar excess of the SATP/DMSO solution to the IgG solution. For example, for 1 mL of a 5 mg/mL (~33 µM) IgG solution, add 26.4 µL of 25 mM SATP. The molar excess is an empirical starting point; it may need optimization to achieve the desired degree of substitution while minimizing non-specific modifications.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove unreacted SATP by passing the reaction mixture through a desalting column equilibrated with PBS. This step is crucial to prevent the hydroxylamine in the next step from reacting with free SATP.
-
-
Deprotection (Deacetylation):
-
Add 0.1 volumes of the Deprotection Buffer to the purified, acetylated IgG solution (e.g., 100 µL of buffer to 1 mL of protein). The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of the newly formed free thiols.
-
Incubate for 2 hours at room temperature.
-
-
Final Purification:
-
Purify the thiolated IgG from hydroxylamine and other reaction components using a desalting column equilibrated with a buffer suitable for your downstream application (e.g., PBS with 5 mM EDTA). The final product should be used immediately or stored under anaerobic conditions to prevent disulfide bond formation.
-
Caption: Experimental workflow for protein thiolation using SATP.
Conclusion and Authoritative Recommendation
The choice of reagent for introducing a protected thiol is not a one-size-fits-all decision. It is a strategic choice dictated by the chemical properties of your target molecule and the ultimate goal of your conjugation strategy.
-
Mpa(Trt)-Osu remains a viable option for robust, acid-stable systems, particularly in solid-phase peptide synthesis where TFA cleavage is standard.
-
SATA, SATP, and SAT(PEG)4 are the clear choice for applications involving acid-sensitive proteins, antibodies, or other biomolecules. Their mild deprotection conditions preserve molecular integrity and function, making them superior for most bioconjugation workflows.
-
SPDP offers unparalleled advantages when reaction quantification is necessary or when a cleavable disulfide linkage is a desired feature of the final product, such as in stimuli-responsive drug carriers.
As a Senior Application Scientist, my recommendation for researchers in drug development and modern bioconjugation is to prioritize reagents that offer orthogonal deprotection strategies. The move away from harsh, non-specific conditions like strong acid towards controlled, mild deprotection with reagents like SATP and SPDP represents a significant advancement. This approach provides greater experimental control, protects the integrity of valuable biomolecules, and ultimately leads to more reliable and reproducible results.
References
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Musci, G., Di Marco, S., Bonaccorsi di Patti, M. C., & Calabrese, L. (1992). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 57(21), 5832-5834. [Link]
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Liao, H., & Finn, M. G. (2004). In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols. Langmuir, 20(17), 7027-7032. [Link]
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Organic Chemistry Portal. (n.d.). Trityl Protection. Retrieved January 10, 2026, from [Link]
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AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved January 10, 2026, from [Link]
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Chen, W. C., & Chen, Y. H. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of the Chinese Institute of Chemical Engineers, 41(6), 615-621. [Link]
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Detrembleur, C., Debuigne, A., & Jérôme, C. (2014). Evaluation of thiocarbonyl and thioester moieties as thiol protecting groups for controlled radical polymerization. Polymer Chemistry, 5(2), 433-442. [Link]
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Nanocs. (n.d.). SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). Retrieved January 10, 2026, from [Link]
-
Creative Biolabs. (n.d.). N-Succinimidyl 3-(pyridin-2-yldithio)-propionate (SPDP). Retrieved January 10, 2026, from [Link]
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Ksenia, B. P., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(3), 648. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
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ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). Comparative reactivity analysis of small-molecule thiol surrogates. Retrieved January 10, 2026, from [Link]
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Fairweather, J. K., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 57(81), 10515-10518. [Link]
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Aapptec. (n.d.). Trt-Mpa-OH, S-Trityl-3-mercaptopropionic acid; CAS 27144-18-9. Retrieved January 10, 2026, from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 10, 2026, from [Link]
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The Ohio State University College of Pharmacy. (n.d.). MS Translational Pharmacology. Retrieved January 10, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Site-Specific Labeling with 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
In the landscape of bioconjugation, precision is paramount. The ability to attach functional moieties to specific sites on a protein is the cornerstone of creating next-generation therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic reagents, and precisely controlled immobilized enzymes. While direct labeling of primary amines on lysine residues via N-hydroxysuccinimide (NHS) esters is a well-established technique, it often yields heterogeneous mixtures due to the abundance of lysines on the protein surface.[1]
This guide focuses on a more refined strategy: the use of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate, hereafter referred to as Trityl-S-Prop-NHS. This bifunctional linker enables a powerful "amine-to-thiol" conversion, transforming accessible primary amines into unique, reactive sulfhydryl groups.[][3] This approach introduces a bio-orthogonal handle for subsequent, highly specific thiol-reactive chemistry (e.g., with maleimides), offering superior control over conjugation site and stoichiometry.
Here, we provide an in-depth comparison of this method with common alternatives, detail the critical validation workflows required to ensure scientific rigor, and explain the causality behind key experimental choices.
Section 1: The Chemistry of Controlled Thiol Introduction
The Trityl-S-Prop-NHS reagent leverages a two-stage chemical strategy to achieve its goal. Understanding this mechanism is critical for troubleshooting and optimizing the workflow.
-
Stage 1: Amine Acylation. The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive group.[4][5] In a buffered solution at a slightly alkaline pH (typically 8.3-8.5), the unprotonated primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[6][7][8] This results in the formation of a stable amide bond and the release of NHS, covalently attaching the linker to the protein.[5]
-
Stage 2: Thiol Deprotection. The linker contains a thiol group protected by a bulky trityl (triphenylmethyl) group.[][9] This protecting group is stable during the initial acylation step but can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), or with specific reducing agents.[9][10][11] This cleavage unmasks a free sulfhydryl (-SH) group, which is now available for highly specific downstream conjugation.
Caption: Two-stage mechanism of Trityl-S-Prop-NHS conjugation.
Section 2: The Self-Validating Experimental Workflow
A robust protocol is a self-validating one. Each step is designed not only to achieve the desired reaction but also to set the stage for definitive analytical confirmation. The following detailed workflow integrates the labeling process with essential quality control checkpoints.
Experimental Workflow Diagram
Caption: Complete workflow from protein preparation to final validation.
Detailed Step-by-Step Protocols
Protocol 1: Protein Labeling with Trityl-S-Prop-NHS
-
Protein Preparation :
-
Rationale : The success of the reaction hinges on the availability of unprotonated primary amines. It is critical to remove any buffers containing primary amines (like Tris or glycine) that would compete with the protein for the NHS ester.[4][8]
-
Action : Exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5) using a desalting column or dialysis.[6][7] Adjust the protein concentration to 1-10 mg/mL.[6]
-
-
Reagent Preparation :
-
Rationale : NHS esters have limited stability in aqueous solutions and are susceptible to hydrolysis, especially at higher pH.[4][8][12] Therefore, the reagent stock solution should be prepared fresh in an anhydrous organic solvent.
-
Action : Immediately before use, dissolve the Trityl-S-Prop-NHS in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[13]
-
-
Labeling Reaction :
-
Rationale : The molar ratio of NHS ester to protein determines the average number of linkers attached (Degree of Labeling - DoL). A molar excess is required to drive the reaction, compensating for any reagent hydrolysis.[6][7]
-
Action : Add a 5- to 20-fold molar excess of the dissolved Trityl-S-Prop-NHS to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C.[6]
-
-
Purification :
-
Rationale : It is essential to remove unreacted NHS ester and the NHS byproduct to prevent interference in subsequent steps and analyses.
-
Action : Purify the trityl-protected protein conjugate using a size-exclusion chromatography (SEC) desalting column (e.g., Sephadex G-25).
-
Protocol 2: Trityl Deprotection to Generate Free Thiols
-
Deprotection Reaction :
-
Rationale : Mild acidic conditions are typically sufficient to cleave the acid-labile trityl group, exposing the reactive thiol.[9][11]
-
Action : Treat the purified conjugate with a solution of trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIPS) to prevent side reactions. The exact concentration and incubation time must be optimized for the specific protein to avoid denaturation.
-
-
Final Purification :
-
Rationale : Removal of the deprotection reagents and the cleaved trityl group is necessary to yield the final, purified thiol-modified protein.
-
Action : Immediately purify the protein using a desalting column equilibrated in a suitable buffer for the downstream application (e.g., PBS with EDTA to prevent disulfide bond formation).
-
Section 3: The Pillars of Validation
Validation is not a single experiment but a multi-pronged approach to answer three critical questions: How many linkers are attached? Where are they attached? And is the protein still functional?
Caption: The logical framework for comprehensive validation.
Quantifying the Degree of Labeling (DoL)
The DoL is the average number of linkers conjugated per protein molecule.[14][15] An inaccurate DoL can lead to inconsistent results in downstream applications.
-
Gold Standard: Mass Spectrometry (MS) : This is the most direct and accurate method. By comparing the molecular weight of the labeled protein to the unlabeled control, the mass shift reveals the number of attached linkers. High-resolution techniques like ESI-MS can often resolve distinct species corresponding to different numbers of modifications.
-
Orthogonal Method: Ellman's Assay : After the deprotection step, Ellman's reagent (DTNB) can be used to quantify the number of newly introduced free thiols. This colorimetric assay provides an excellent orthogonal confirmation of the MS data.
Confirming Site-Specificity
This is the most critical validation step and the ultimate test of the "site-specific" claim.
-
Definitive Method: Peptide Mapping by LC-MS/MS : This technique provides unequivocal identification of the modification sites at the amino acid level.[16][17]
-
Digestion : The labeled protein is digested into smaller peptides using a specific protease, typically trypsin.[17]
-
Separation & Analysis : The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Identification : Database search algorithms identify peptides whose mass has increased by the mass of the linker. The MS/MS fragmentation pattern then pinpoints the exact lysine residue that was modified.[17]
-
Assessing Functional Integrity
Chemical modification, even when targeted, can impact a protein's structure and function. It is crucial to verify that the labeling process has not compromised the protein's biological activity.
-
Method : The choice of assay is protein-dependent.
-
For an antibody , this could be an ELISA or Surface Plasmon Resonance (SPR) assay to measure its binding affinity to its target antigen.
-
For an enzyme , this would involve a kinetic assay to measure substrate turnover (Vmax/Km).
-
-
Validation Criterion : The functional activity of the labeled protein should be compared directly against the unlabeled, control protein. A significant loss of activity may indicate that modification occurred at a functionally critical lysine residue.[18]
Section 4: Comparative Analysis with Alternative Chemistries
The Trityl-S-Prop-NHS method is a powerful tool, but its utility is best understood in the context of other available technologies. The choice of labeling strategy should be guided by the specific protein, the desired outcome, and the available resources.
| Feature | Direct Lysine Labeling (NHS-Ester) | Amine-to-Thiol (Trityl-S-Prop-NHS) | Cysteine-Maleimide Labeling | Enzymatic Labeling (e.g., Sortase A) |
| Target Residue | Lysine, N-terminus[13][19] | Lysine, N-terminus (converted to Thiol) | Cysteine | Engineered Recognition Motif (e.g., LPXTG)[20][21] |
| Specificity | Residue-specific (often multiple sites) | Residue-specific (fewer, more controlled sites) | Highly site-specific | Highly site-specific |
| Product Homogeneity | Low (heterogeneous mixture) | Moderate to High | High (if free Cys is unique) | Very High |
| Workflow Complexity | Low (1 step) | Moderate (2 steps: label + deprotect) | Low (1 step) | High (requires enzyme expression/purification) |
| Protein Engineering | Not required | Not required | May be required to introduce a unique Cys | Required to add recognition tag[20] |
| Key Advantage | Simple, well-established | Creates a unique reactive handle for orthogonal chemistry without protein engineering. | High specificity for a naturally rare residue. | Near-perfect control over the labeling site. |
| Key Disadvantage | Produces heterogeneous products. | Two-step process, potential for protein denaturation during deprotection. | Requires an accessible and reactive free cysteine. | Requires protein engineering and enzyme purification. |
Conclusion and Expert Recommendations
The use of this compound for amine-to-thiol conversion represents a sophisticated and powerful approach to protein bioconjugation. Its primary strength lies in its ability to introduce a unique and highly reactive thiol handle onto a protein's surface without the need for genetic engineering. This enables a level of control and product homogeneity that is superior to direct lysine labeling and provides a valuable alternative when native cysteines are unavailable or unsuitable for modification.
Choose this method when:
-
Your goal is to create a more homogeneous conjugate than is possible with standard NHS-ester chemistry.
-
Your downstream application requires the specific reactivity of a thiol group (e.g., for conjugation with maleimide-activated molecules).
-
Your protein lacks an accessible, unique cysteine residue for maleimide chemistry, and genetic engineering is not a viable option.
The additional steps of deprotection and the rigorous validation required are a necessary investment to ensure the production of a well-characterized, functionally intact, and highly consistent bioconjugate. By following a self-validating workflow that integrates multi-pronged analytical techniques, researchers can confidently employ this chemistry to advance their research and development goals.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
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Bartoli, S., et al. (2003). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
-
Bartoli, S., et al. (2003). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 68(11), 4594–4597. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
NanoTemper. (n.d.). Protein Concentration and DOL - Definition and Relevance. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (2018, January 9). What is a reliable and quick way to label a protein?. Retrieved from [Link]
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RUA. (2016, June 14). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
ResearchGate. (n.d.). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Retrieved from [Link]
-
YouTube. (2016, November 8). New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. Retrieved from [Link]
-
National Institutes of Health. (2025, July 1). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
National Institutes of Health. (2021, November 24). Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2017, August 1). Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. Retrieved from [Link]
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A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Drug Conjugate Design
<Senior Application Scientist >
Guiding the Rational Design of Next-Generation Therapeutics
The efficacy and safety of targeted therapies like antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the targeting moiety to the therapeutic payload.[1] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and the overall therapeutic window of the conjugate.[1][] This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational drug conjugate design for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are engineered to be severed under specific physiological conditions, whereas non-cleavable linkers depend on the degradation of the antibody itself to release the drug.[1]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers function as molecular switches, designed to remain stable in systemic circulation but to break down upon encountering specific triggers within the target cell or the tumor microenvironment.[1] This targeted release aims to minimize systemic toxicity and maximize the concentration of the active drug at the site of action.[] There are three main classes of cleavable linkers based on their cleavage mechanism:[3]
-
Protease-Sensitive Linkers: These often contain dipeptide sequences, like the commonly used valine-citrulline (vc), which are recognized and cleaved by lysosomal proteases such as Cathepsin B that are often overexpressed in tumor cells.[3]
-
pH-Sensitive Linkers: Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[3]
-
Glutathione-Sensitive Linkers: These linkers incorporate disulfide bonds that are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.[3]
Caption: Mechanism of action for a cleavable linker ADC.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
Non-cleavable linkers, such as those based on stable thioether bonds (e.g., SMCC), form a robust connection between the antibody and the payload.[1] The release of the payload occurs only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[1] This process releases the payload with an attached amino acid residue from the antibody.[4] This charged appendage typically renders the payload less permeable to cell membranes, limiting its ability to affect neighboring cells.[5]
Caption: Mechanism of action for a non-cleavable linker ADC.
Head-to-Head Comparison: Performance Metrics
The choice between linker types involves a trade-off between stability, payload release efficiency, and the potential for off-target effects.[6]
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic (e.g., by Cathepsin B) or chemical (pH, glutathione) cleavage.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Typically the unmodified, potent parent drug.[4] | The drug attached to the linker and an amino acid residue.[4] |
| Plasma Stability | Generally lower, with potential for premature drug release.[4] | Generally higher, leading to a more stable ADC in circulation.[4] |
| Bystander Effect | High, due to the release of a membrane-permeable drug that can kill adjacent antigen-negative cells.[4][7] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[4][8] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[4][9] | Lower potential due to higher stability and a limited bystander effect.[4][10] |
| Efficacy in Tumors | Potentially more effective in heterogeneous tumors due to the bystander effect.[7] | Most effective for tumors with high and uniform antigen expression.[11] |
The Bystander Effect: A Double-Edged Sword
A key differentiator between the two linker types is the "bystander effect," which is the ability of the released payload to kill not only the targeted antigen-positive tumor cells but also adjacent antigen-negative cells.[7]
-
Cleavable linkers excel at inducing a potent bystander effect. Upon cleavage, they release a payload that is often non-polar and membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells.[7] This is particularly advantageous in treating solid tumors with heterogeneous antigen expression.[7] For example, the ADC Enhertu (T-DXd) utilizes a cleavable linker that releases a potent, membrane-permeable payload (DXd), enabling it to kill adjacent cancer cells.[7][8] This bystander effect may contribute to its efficacy in patients with low HER2 expression, where an ADC with a non-cleavable linker like T-DM1 has shown poorer results.[8]
-
Non-cleavable linkers generally do not produce a significant bystander effect.[8] The released payload remains attached to a charged amino acid, which prevents it from efficiently crossing cell membranes.[5][8] Consequently, their cytotoxic activity is largely confined to the antigen-positive cells that internalize the ADC.[10]
Impact on the Therapeutic Window: Stability vs. Toxicity
The stability of the linker in circulation is a critical parameter that directly influences the therapeutic window of an ADC.[]
-
Non-cleavable linkers are characterized by their high stability in plasma, which minimizes the premature release of the cytotoxic payload.[10][] This enhanced stability generally leads to a better safety profile and lower off-target toxicity.[3][10]
-
Cleavable linkers , while designed for targeted release, can be more susceptible to premature cleavage in the bloodstream, which can lead to systemic toxicity.[13] A meta-analysis of commercially available ADCs found that those with cleavable linkers were associated with significantly higher rates of grade ≥3 adverse events, including neutropenia and anemia, compared to ADCs with non-cleavable linkers.[13][14] This suggests that the off-target release of the payload from cleavable linkers can contribute to systemic side effects.[13] However, advancements in linker design, such as increasing steric hindrance, are being explored to enhance the stability of cleavable linkers.[6][9]
Experimental Protocols for Comparative Evaluation
To make an informed decision between cleavable and non-cleavable linkers, a thorough in vitro and in vivo characterization is essential.[1]
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Incubate the ADC sample in plasma (e.g., human, mouse) at 37°C for a defined period (e.g., up to 7 days).[15]
-
Collect plasma samples at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Measure the concentration of the intact, conjugated antibody using an enzyme-linked immunosorbent assay (ELISA). This quantifies the amount of ADC that has not released its payload.[15]
-
Concurrently, quantify the amount of free payload in the plasma samples using liquid chromatography-mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Calculate the ADC's half-life in plasma. A longer half-life indicates greater stability. Compare the rate of payload release between the cleavable and non-cleavable linker ADCs.
Caption: Workflow for In Vitro Plasma Stability Assay.
Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay
Objective: To determine the potency of the ADC against target cells and assess its bystander killing potential.
Methodology:
-
Monoculture Cytotoxicity: Culture antigen-positive tumor cells and treat them with serial dilutions of the ADCs. After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard assay (e.g., CellTiter-Glo).
-
Co-culture Bystander Assay:
-
Create a co-culture of antigen-positive and antigen-negative tumor cells. A typical ratio is 1:1 or as determined by the tumor heterogeneity model.
-
Treat the co-culture with serial dilutions of the ADCs.
-
After the incubation period, measure the viability of the total cell population.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each ADC in the monoculture to determine its direct potency.
-
In the co-culture, a significantly lower IC50 for the cleavable linker ADC compared to the non-cleavable linker ADC suggests a potent bystander effect.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.
Methodology:
-
Tumor Model Establishment: Implant tumor cells into immunodeficient mice. For bystander effect studies, a mixed population of antigen-positive and -negative cells can be used.[1]
-
ADC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), administer the ADCs (and control groups) intravenously.[1]
-
Tumor Volume Measurement: Measure tumor volumes at regular intervals (e.g., twice weekly) using calipers.[1]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[1] A statistically significant reduction in tumor volume indicates efficacy.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC, with no single solution being optimal for all applications.[1]
-
Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but they may have lower plasma stability, potentially leading to off-target toxicity.[1]
-
Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect, making them more suitable for hematological malignancies or solid tumors with high, uniform antigen expression.[1][10]
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.[1] A thorough in vitro and in vivo characterization, as outlined in this guide, is essential for making an informed decision and developing a successful drug conjugate.
References
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Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC - NIH. Available from: [Link].
-
The Bystander Effect of ADCs - Biopharma PEG. (2022-05-23). Available from: [Link].
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Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - Taylor & Francis Online. Available from: [Link].
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Comparative efficacy studies of non-cleavable ADCs. Comparison of in... - ResearchGate. Available from: [Link].
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Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH. (2021-06-23). Available from: [Link].
-
Bystander Effect of Antibody-drug Conjugates (ADCs) - Technology Networks. Available from: [Link].
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Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. - ASCO Publications. (2022-06-02). Available from: [Link].
-
Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - NIH. (2024-12-20). Available from: [Link].
-
ADC White Paper: Off-Target Toxicity and Linker Stability | Discovery Life Sciences. Available from: [Link].
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In vivo testing of drug-linker stability - PubMed. Available from: [Link].
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Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. Available from: [Link].
-
Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A. (2022-11-02). Available from: [Link].
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. (2021-01-19). Available from: [Link].
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].
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ADC Plasma Stability Analysis Service - Creative Biolabs. Available from: [Link].
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A Senior Scientist's Guide to HPLC Characterization of DTP Conjugates: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise chemical modification of biomolecules is paramount. The heterobifunctional linker, 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate (DTP), has emerged as a valuable tool.[] It enables the introduction of a protected thiol group onto proteins and antibodies via a stable amide bond, serving as a versatile anchor for subsequent payload conjugation.[] However, the successful synthesis of these conjugates is only the first step; rigorous analytical characterization is critical to ensure safety, efficacy, and consistency.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of DTP conjugates. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for self-validating results, and compare HPLC with orthogonal techniques to provide a holistic analytical strategy.
Section 1: The Chemistry of DTP Conjugation
The DTP linker consists of two key functional moieties: an N-hydroxysuccinimide (NHS) ester and a trityl-protected thiol.[] The NHS ester is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable, irreversible amide bond under physiological conditions.[] This reaction is efficient and selective within a pH range of 7.2-8.5.[3] The trityl (triphenylmethyl) group serves as a bulky protecting group for the thiol, preventing its oxidation or undesired side reactions during the initial conjugation step. This protection is crucial for multi-step conjugation strategies where the thiol is intended for a subsequent, specific reaction after deprotection under mild acidic conditions.[]
The primary goal of characterization is to confirm the successful conjugation and determine the distribution of linker molecules per protein, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.[4] This heterogeneity is a critical quality attribute (CQA) that directly impacts the therapeutic's efficacy and pharmacokinetics.
Caption: Workflow of DTP conjugation and subsequent analysis.
Section 2: The Central Role of HPLC in DTP Conjugate Analysis
HPLC is the workhorse for analyzing bioconjugates due to its high resolution, reproducibility, and compatibility with various detection methods.[5] The choice of HPLC mode is dictated by the specific analytical question being addressed.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[6] The addition of the DTP linker, which contains a bulky and hydrophobic trityl group, significantly increases the hydrophobicity of the protein conjugate. This change in polarity allows for the separation of unconjugated protein from conjugates with varying numbers of linkers.
Causality Behind Experimental Choices:
-
Stationary Phase: Wide-pore (e.g., 300 Å) C4 or C8 columns are preferred for large proteins and antibodies.[7][8] The shorter alkyl chains (compared to C18) and wider pores prevent protein denaturation and ensure better recovery.[8]
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA) is used.[8] TFA helps to sharpen peaks and improve resolution.
-
Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape and recovery for large, hydrophobic proteins like monoclonal antibodies, but must be optimized to prevent on-column degradation.[8]
Experimental Protocol: RP-HPLC for DTP Conjugate Analysis
-
System Preparation: Equilibrate an Agilent 1290 Infinity II Bio LC System (or equivalent) with a wide-pore C4 column (e.g., 300 Å, 3.5 µm, 2.1 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dilute the DTP conjugate and the unconjugated protein control to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 70°C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm (for protein) and 260 nm (trityl group has some absorbance).
-
Gradient: 30% to 50% B over 20 minutes.
-
-
Data Analysis: Integrate the peak areas. The unconjugated protein will elute first, followed by species with increasing numbers of DTP linkers, which exhibit longer retention times. The relative peak areas can provide a semi-quantitative assessment of the conjugation efficiency.
Hydrophobic Interaction Chromatography (HIC)
For complex mixtures like ADCs, HIC is often the method of choice for determining the distribution of different drug-loaded species.[9][10] HIC separates proteins based on hydrophobicity under non-denaturing, aqueous conditions, making it ideal for preserving the native structure of the conjugate.[11]
Causality Behind Experimental Choices:
-
Principle: Proteins are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the stationary phase.[11] A gradient of decreasing salt concentration is then used to elute the proteins, with more hydrophobic species eluting later.[11]
-
Advantages over RP-HPLC: The mild, non-denaturing conditions of HIC prevent the dissociation of antibody subunits, providing a more accurate profile of the intact conjugate population.[12] This makes HIC particularly powerful for resolving species with different numbers of attached linkers (e.g., DAR 0, 2, 4, 6, 8 for a cysteine-linked ADC).[12]
Section 3: Comparative Analysis: HPLC vs. Orthogonal Techniques
While HPLC is a powerful tool, a robust characterization strategy relies on orthogonal methods to confirm results and provide a more complete picture. No single method can answer all questions about a complex bioconjugate.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size in solution.[13] Its primary role in conjugate analysis is not to resolve different conjugation states, but to detect and quantify aggregates, which are a critical quality attribute affecting product safety and efficacy.[14][15][16] Both covalent and non-covalent aggregates can form during conjugation or storage, and SEC is the standard method for their analysis.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for definitive characterization.[18] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS provides an accurate mass for the intact conjugate and its various species.[19] This allows for unambiguous confirmation of the number of linkers attached.[4][18] While RP-HPLC can resolve different species, LC-MS confirms their identity. For cysteine-linked conjugates, native MS conditions, often coupled with SEC for online buffer exchange, are used to keep the non-covalently linked antibody chains intact.
Caption: A multi-faceted approach to DTP conjugate characterization.
Data Presentation: Comparison of Key Analytical Techniques
| Technique | Principle of Separation | Primary Application for DTP Conjugates | Key Advantages | Key Limitations |
| RP-HPLC | Hydrophobicity (denaturing) | Confirmation of conjugation, purity assessment, estimation of linker distribution.[9] | High resolution for different species, robust and widely available.[5] | Denaturing conditions may alter the molecule; resolution may be insufficient for complex mixtures.[19] |
| HIC-HPLC | Hydrophobicity (non-denaturing) | Accurate quantification of linker/drug distribution (DAR).[10] | Preserves native protein structure, excellent resolution of different loaded species.[11][12] | Not directly compatible with MS due to high salt content.[20] |
| SEC-HPLC | Hydrodynamic Size | Detection and quantification of aggregates.[13] | Reliable for monitoring a critical quality attribute (aggregation).[15] | Does not provide information on the degree of conjugation.[16] |
| LC-MS | Varies (RP, SEC) + m/z | Definitive mass confirmation, accurate DAR determination, impurity identification.[18] | Provides unambiguous molecular weight data, highest accuracy.[19][21] | Higher complexity, requires specialized instrumentation and expertise.[18] |
Section 4: A Self-Validating Protocol: Ensuring Trustworthy Results
To ensure the trustworthiness of analytical data, protocols must be self-validating. This is achieved by implementing system suitability tests and, most importantly, employing orthogonal methods to confirm findings.
-
Establish a Baseline: Always analyze the unconjugated starting protein using the same HPLC method. This provides a crucial reference chromatogram.
-
Use Orthogonal Confirmation: A result from a single method is an observation; a result confirmed by a second, different method is a fact. For instance:
-
Observe new, later-eluting peaks in RP-HPLC , suggesting successful conjugation.
-
Confirm the identity and linker number of these peaks using LC-MS .
-
Quantify the relative distribution of these species using a well-resolved HIC method.
-
Simultaneously, confirm that the conjugation process did not induce aggregation using SEC .
-
References
-
Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. National Institutes of Health (NIH). Available at: [Link]
-
Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed. Available at: [Link]
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LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. Available at: [Link]
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Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International. Available at: [Link]
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Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. Available at: [Link]
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Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. Available at: [Link]
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Optimizing Protein Aggregate Analysis by SEC. BioPharm International. Available at: [Link]
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Size-Exclusion Chromatography for the Study of Protein Aggregation and Stability. Longdom Publishing. Available at: [Link]
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Unlocking the Complexity of Antibody–Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. MDPI. Available at: [Link]
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Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available at: [Link]
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Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Available at: [Link]
-
Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Fusion QbD. Available at: [Link]
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Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available at: [Link]
-
Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available at: [Link]
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Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC International. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]
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Reversed-phase High Performance Liquid Chromatography of proteins. PubMed. Available at: [Link]
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Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. ACS Publications. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. Available at: [Link]
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Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (NIH). Available at: [Link]
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A Researcher's Guide to Thiol-Mediated Bioconjugation: The Trityl Advantage
In the intricate world of drug development and targeted therapeutics, the precise and stable linkage of molecules is paramount. Thiol-mediated bioconjugation, particularly the reaction between a thiol (sulfhydryl) group and a maleimide, has become a cornerstone technique for creating everything from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.[1][2] However, the inherent reactivity of thiols necessitates the use of protecting groups to prevent unwanted side reactions, such as oxidation to disulfides.[3] This guide provides an in-depth comparison of thiol protecting groups, with a special focus on the strategic advantages of employing a trityl-protected thiol linker.
The Critical Role of Thiol Protection in Bioconjugation
The thiol group, typically found on cysteine residues, is a powerful nucleophile, making it an ideal target for site-specific modifications on biomolecules.[4][5] However, this reactivity is a double-edged sword. Unprotected thiols are susceptible to oxidation, forming disulfide bonds that can lead to protein aggregation or interfere with the intended conjugation reaction.[3] Protecting groups act as temporary shields for the thiol, ensuring its integrity until the desired conjugation step. The ideal protecting group should be stable during synthesis and purification yet readily and selectively removable under mild conditions that do not compromise the integrity of the biomolecule.
The Trityl Group: A Bulky Guardian with Distinct Advantages
The trityl (triphenylmethyl, Trt) group is a sterically bulky protecting group widely used for alcohols, amines, and thiols.[6][7][8] Its use in thiol protection for bioconjugation offers several key advantages that address common challenges in the field.
Key Advantages of Trityl Protection:
-
Acid Lability and Orthogonal Deprotection: The trityl group is readily cleaved under mild acidic conditions, a property attributed to the stability of the resulting trityl cation.[7][8] This allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or fluoride-labile groups), a concept known as orthogonality.[9]
-
Stability Under Basic and Neutral Conditions: The S-trityl bond is robust under neutral and basic conditions, making it compatible with a wide range of reaction conditions used in multi-step syntheses and purification processes.[8]
-
Steric Hindrance Prevents Undesired Reactions: The significant steric bulk of the three phenyl rings provides a physical barrier that prevents the thiol from participating in unwanted side reactions.[7][8]
Comparative Analysis of Thiol Protecting Groups
While the trityl group offers significant benefits, other thiol protecting groups are also employed in bioconjugation. The choice of protecting group is dictated by the specific requirements of the synthetic route and the nature of the biomolecule.
| Protecting Group | Deprotection Conditions | Key Advantages | Key Limitations |
| Trityl (Trt) | Mild acid (e.g., TFA, formic acid)[6][7][8][10] | High stability, steric bulk, orthogonality | Can be too labile for some applications |
| Acetamidomethyl (Acm) | Mercury(II) or Silver(I) salts, Iodine[11] | Stable to a wide range of conditions | Requires heavy metal reagents for removal |
| t-Butyl (tBu) | Strong acid, reducing agents[3] | Very stable | Harsh deprotection conditions |
| Pyridyldisulfide (PDS) | Reduction with thiols (e.g., DTT)[12] | Deprotection releases a chromophore for monitoring | The resulting disulfide bond is reducible in vivo |
The Thiol-Maleimide Reaction: A Popular but Imperfect Partnership
The reaction between a thiol and a maleimide to form a stable thioether bond is one of the most widely used bioconjugation strategies.[1][2][13][14][15] It is highly chemoselective for thiols within a pH range of 6.5-7.5 and proceeds rapidly under mild conditions.[1][13]
However, the resulting thiosuccinimide linkage can be unstable, particularly in vivo. It is susceptible to a retro-Michael reaction, where the thioether bond breaks, leading to the release of the conjugated payload and potential off-target effects.[1][16] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols.[13][17]
Trityl Protection Workflow in Antibody-Drug Conjugation
The use of a trityl-protected thiol linker in the synthesis of an antibody-drug conjugate (ADC) exemplifies its practical advantages. The workflow ensures that the reactive thiol is only exposed immediately prior to conjugation with the maleimide-functionalized drug, minimizing side reactions and maximizing the yield of the desired ADC.
Caption: Workflow for ADC synthesis using a trityl-protected thiol linker.
Experimental Protocol: Site-Specific Antibody Conjugation
This protocol outlines the general steps for conjugating a maleimide-activated payload to an antibody using a trityl-protected thiol linker.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Trityl-protected thiol linker with a payload attachment site
-
Maleimide-activated payload
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30 minutes to reduce the interchain disulfide bonds.[]
-
Remove excess TCEP using a desalting column.
-
-
Deprotection of the Trityl-Protected Linker:
-
Dissolve the trityl-protected thiol linker in anhydrous DCM.
-
Add a solution of 1-5% TFA in DCM dropwise at room temperature.[8]
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the deprotected linker and dry the organic phase.
-
-
Conjugation of Deprotected Linker to Maleimide-Payload:
-
Dissolve the deprotected linker and the maleimide-activated payload in a suitable solvent (e.g., DMSO).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Final Antibody Conjugation:
-
Add the linker-payload conjugate to the reduced antibody solution at a 5-fold molar excess.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding an excess of free cysteine.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload and other small molecules.
-
Mechanism of Trityl Deprotection
The acid-catalyzed deprotection of a trityl-protected thiol proceeds through the formation of a stable trityl cation.
Caption: Acid-catalyzed deprotection of a trityl-protected thiol.
Conclusion: Strategic Implementation of Trityl Protection
The trityl-protected thiol linker offers a robust and reliable solution for researchers engaged in bioconjugation. Its unique combination of stability and controlled, mild deprotection conditions provides a significant advantage in multi-step synthetic processes, particularly in the development of complex biomolecules like ADCs. While the thiol-maleimide reaction remains a workhorse in the field, understanding its limitations and employing strategic protection, such as that afforded by the trityl group, is crucial for ensuring the stability and efficacy of the final conjugate. By carefully selecting the appropriate protecting group and optimizing reaction conditions, researchers can navigate the complexities of bioconjugation to develop novel and effective therapeutics and research tools.
References
-
Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2015). Bioconjugate Chemistry. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. (2018). UCL Discovery. [Link]
-
On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (2021). Journal of the American Chemical Society. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. (2000). The Journal of Organic Chemistry. [Link]
-
Thiol Reactions: Maleimide, DTNB Mechanics. (2023). StudySmarter. [Link]
-
Trityl Protection. (n.d.). Common Organic Chemistry. [Link]
-
Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.). AAPPTec. [Link]
-
Chapter 5 Thiol Protecting Groups. (n.d.). KTH. [Link]
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). Organic Process Research & Development. [Link]
-
LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. (2016). RUA. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). Royal Society of Chemistry. [Link]
-
Protection of the Thiol group. (n.d.). Semantic Scholar. [Link]
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From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (2022). EJNMMI Radiopharmacy and Chemistry. [Link]
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Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2011). The Journal of Organic Chemistry. [Link]
-
Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers. (2013). Methods in Molecular Biology. [Link]
-
A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2021). Chemical Communications. [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (2018). Bioconjugate Chemistry. [Link]
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Trisulfide modification impacts the reduction step in antibody-drug conjugation process. (2013). Bioconjugate Chemistry. [Link]
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Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Bio-Synthesis. [Link]
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Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. (2021). Bioconjugate Chemistry. [Link]
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Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters. [Link]
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Synthesis of thiol-modified peptide nucleic acids designed for post-assembly conjugation reactions. (2005). ResearchGate. [Link]
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Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015). Journal of Controlled Release. [Link]
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Trisulfide Modification Impacts the Reduction Step in Antibody-Drug Conjugation Process. (2013). ResearchGate. [Link]
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Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2020). ResearchGate. [Link]
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Recent advances of thiol-selective bioconjugation reactions. (2020). ResearchGate. [Link]
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The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (2019). mAbs. [Link]
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The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (2019). ResearchGate. [Link]
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A Comparative Guide to the Stability of Amide Bonds Formed by Mpa(Trt)-Osu
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of linker chemistry is paramount. The stability of the bond connecting a payload to a biologic dictates the efficacy, safety, and pharmacokinetic profile of the final construct.[1] Among the chemistries available, the formation of an amide bond via an N-succinimidyl (Osu) ester is a well-established and robust method. This guide provides an in-depth assessment of the stability of the amide bond formed using 3-(tritylthio)propanoic acid N-succinimidyl ester, commonly known as Mpa(Trt)-Osu. We will explore the underlying chemistry, present a comparative analysis against other linkages, and provide actionable experimental protocols for stability assessment.
The Chemistry of Mpa(Trt)-Osu and Amide Bond Formation
Mpa(Trt)-Osu is a reagent that facilitates the linkage of a thiol-containing moiety (protected by a trityl group) to a primary amine on a biomolecule, such as the lysine residues on an antibody. The core reaction involves the N-succinimidyl ester, a highly efficient acylating agent.
Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. The primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3][4]
The trityl (Trt) group serves as a protecting group for the thiol on the mercaptopropionic acid (Mpa) backbone. This protection is crucial during the initial amide bond formation to prevent unwanted side reactions. The thiol can be deprotected later under acidic conditions to allow for subsequent conjugation steps if desired.
Caption: Workflow of amide bond formation using Mpa(Trt)-Osu.
Assessing the Stability of the Mpa-Derived Amide Bond
The exceptional stability of the amide bond is a primary reason for its widespread use in bioconjugation.[1] Under physiological conditions (neutral pH, 37°C), the half-life of a typical peptide (amide) bond is estimated to be up to 1000 years, underscoring its kinetic stability.[1] This inherent robustness ensures that the conjugate remains intact in circulation, minimizing premature payload release and associated off-target toxicity.[1]
However, "stability" is not an absolute term. It is influenced by several factors:
-
pH: While highly stable at neutral pH, amide bonds can undergo hydrolysis at extreme pH values.[1] The rate of hydrolysis of the preceding NHS ester, which competes with the desired amidation, increases significantly with rising pH.[3] Most conjugation reactions are therefore performed in a pH range of 7.2-8.5 as a compromise between amine reactivity and ester stability.[3]
-
Enzymatic Cleavage: The primary liability of amide bonds in a biological context is their susceptibility to enzymatic cleavage by proteases.[1][5] This can be a disadvantage if premature cleavage is a concern, or it can be strategically exploited for controlled drug release within target cells that have high protease activity.
-
Chemical Environment: The local chemical environment, including the electronic nature of the acyl and amine components, can modulate the stability of the amide bond.[6]
Comparative Stability Analysis
A crucial aspect of linker design is understanding how the chosen linkage compares to viable alternatives.
| Linkage Type | Chemical Stability (pH 7.4) | Enzymatic Stability | Key Considerations |
| Amide (from Mpa-Osu) | Highly Stable | Susceptible to Proteases | Gold standard for stability; cleavage is enzyme-dependent.[1][5] |
| Thioether (from Maleimide) | Stable, but prone to thiol exchange | Generally Stable | Can undergo retro-Michael reaction and exchange with serum proteins like albumin, leading to payload loss.[5] |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Often used for prodrug strategies where controlled, rapid release is desired.[5] |
| Disulfide | Cleaved by Thiols | Readily Cleaved | Used for intracellular delivery, leveraging the reducing environment of the cytoplasm.[5] |
| Oxime/Hydrazone | Hydrolytically susceptible | Generally Stable | Stability can be tuned, but generally less stable than amides.[7] |
The amide bond formed from Mpa(Trt)-Osu offers superior chemical stability compared to many other common bioconjugation linkages, making it ideal for applications requiring long-term in-vivo stability.[1]
Experimental Protocols for Stability Assessment
To empirically validate the stability of a bioconjugate, standardized experimental protocols are essential.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the stability of the conjugate in a biologically relevant matrix.
Objective: To quantify the percentage of intact conjugate over time when incubated in plasma.
Methodology:
-
Preparation: Prepare a stock solution of the bioconjugate (e.g., an ADC) at 1 mg/mL in PBS.
-
Incubation: Add the bioconjugate stock solution to fresh plasma (human, mouse, or rat) to a final concentration of 100 µg/mL. Prepare multiple aliquots for different time points.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), take an aliquot and immediately freeze it at -80°C to stop any degradation.
-
Sample Cleanup: Prior to analysis, precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant containing the conjugate.
-
Analysis: Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry) to separate the intact conjugate from any released payload or degradation products.
-
Data Interpretation: Plot the percentage of intact conjugate as a function of time to determine the stability profile and calculate the in-vitro half-life.
Caption: Workflow for an in vitro plasma stability assay.
Conclusion and Recommendations
The amide bond formed through the use of Mpa(Trt)-Osu provides an exceptionally stable linkage, which is a critical attribute for the development of robust bioconjugates, especially ADCs intended for systemic circulation.
-
High Chemical Stability: The amide bond is highly resistant to chemical hydrolysis under physiological conditions, ensuring the integrity of the conjugate.
-
Predictable Cleavage: Its primary route of degradation is through enzymatic action, which can be a predictable and sometimes desirable feature for payload release at a target site.
-
Superiority to Alternatives: When compared to other common linkages like thioether or disulfide bonds, the amide linkage offers a more reliable and stable connection for applications demanding long-term stability.
For drug developers, the choice of Mpa(Trt)-Osu provides a trusted and validated method for creating conjugates with high stability. The protocols outlined above serve as a framework for rigorously testing and confirming this stability, ensuring that the resulting therapeutic candidates meet the necessary safety and efficacy profiles.
References
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Pace, N. J., et al. (2011). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
- Kalia, J. (2007). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab, University of Wisconsin-Madison.
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Safety Operating Guide
A Guide to the Safe Disposal of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and application of reagents to their safe and responsible disposal. The compound 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is a bifunctional linker, valuable in bioconjugation and drug development for its amine-reactive N-hydroxysuccinimide (NHS) ester and its protected thiol functionality.[] However, these same reactive properties necessitate a carefully planned disposal protocol to ensure the safety of laboratory personnel and to mitigate environmental impact.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this reagent. The protocol is designed not just as a set of instructions, but as a self-validating system, grounded in the chemical principles of the molecule's functional groups.
Hazard Identification and Risk Assessment
A thorough understanding of the reagent's properties is the foundation of safe handling and disposal. The primary hazards associated with this compound stem from its reactive NHS ester group and the potential toxicity of its breakdown products. The parent acid, 3-(tritylthio)propionic acid, is classified as a skin and eye irritant and is harmful if swallowed.[2] Furthermore, related thioether compounds have been noted for their potential aquatic toxicity.[3]
Due to its reactivity, the NHS ester can indiscriminately acylate primary amines, including those on biological molecules, which underscores the need for deactivation prior to disposal.[4]
Table 1: Material Properties and Hazard Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₃NO₄S | [5] |
| Molecular Weight | 445.5 g/mol | [5] |
| Appearance | Typically a white to off-white solid. | N/A |
| Primary Hazards | NHS Ester: Highly reactive with primary amines.[4] Parent Acid: Skin Irritant (Category 2), Eye Irritant (Category 2).[2] | [2][4] |
| Environmental Hazards | Potential for long-lasting harmful effects to aquatic life, based on related thio-compounds.[2][3] | [2][3] |
Essential Personal Protective Equipment (PPE)
Before handling the solid reagent or its solutions, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[6]
Decontamination and Spill Management
Accidents can happen, and a clear protocol for spill management is critical.
-
Isolate the Area: Alert personnel in the immediate vicinity.
-
Control Contact: Ensure appropriate PPE is worn before approaching the spill.
-
Contain the Spill: For solid spills, carefully sweep the material to collect it, avoiding dust generation.[7] Place the collected solid into a sealed container for disposal as solid chemical waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a 1 M sodium hydroxide (NaOH) solution to hydrolyze and inactivate any residual NHS ester. Follow this with a thorough cleaning using soap and water.
-
Dispose of Contaminated Materials: All cleaning materials (wipes, gloves, etc.) must be placed in a sealed bag or container and disposed of as solid chemical waste.[6]
Step-by-Step Disposal Protocol: Chemical Inactivation
The core of this disposal procedure is the chemical inactivation of the reactive NHS ester through base-catalyzed hydrolysis. This process cleaves the ester bond, rendering the compound significantly less reactive.[6][8]
Experimental Protocol: NHS Ester Hydrolysis
This procedure must be performed in a certified chemical fume hood.
-
Prepare for Inactivation:
-
For every 1 gram of solid this compound waste, or solutions containing an equivalent amount, prepare at least 20 mL of a suitable organic solvent in which the compound is soluble (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Prepare a 1 M solution of Sodium Hydroxide (NaOH).
-
-
Dissolve the Waste:
-
In a suitably sized glass beaker or flask equipped with a magnetic stir bar, dissolve the chemical waste in the selected organic solvent.
-
-
Initiate Hydrolysis:
-
While stirring the dissolved waste solution, slowly add the 1 M NaOH solution. A 2:1 molar excess of NaOH to the ester is recommended to ensure the reaction goes to completion.[6]
-
Causality: The addition of a strong base (NaOH) dramatically increases the rate of hydrolysis of the NHS ester. The half-life of an NHS ester at pH 8.6 is approximately 10 minutes, whereas at pH 7 it can be several hours.[4] This step rapidly converts the reactive ester into the less reactive 3-(tritylthio)propanoate salt and N-hydroxysuccinimide.
-
-
Ensure Complete Reaction:
-
Allow the mixture to stir at room temperature for a minimum of 4 hours. This extended time ensures that the hydrolysis is complete, even if the initial pH drops as the reaction proceeds.
-
-
Neutralize the Solution:
-
After the inactivation period, carefully neutralize the solution to a pH between 6 and 8. Slowly add a 1 M Hydrochloric Acid (HCl) solution while monitoring the pH with pH paper or a calibrated pH meter.
-
Causality: Neutralization is a critical safety step. It prevents the highly basic or acidic solution from reacting unexpectedly with other substances in the designated hazardous waste container and ensures compliance with institutional waste management policies.[9]
-
-
Containerize and Label Liquid Waste:
-
Transfer the final, neutralized solution into a designated and properly sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "Waste 3-(tritylthio)propanoic acid and N-hydroxysuccinimide solution in Water/DMF"), and the date of accumulation.
-
Crucially, do not pour this solution down the drain. The potential aquatic toxicity of the thioether component necessitates disposal through a certified hazardous waste program.[2][3]
-
-
Manage Solid Waste:
-
Any unused solid reagent, as well as contaminated lab supplies (e.g., weighing boats, gloves, pipette tips), should be collected in a separate, clearly labeled, and sealed container for solid chemical waste.[10] Do not mix with other waste streams.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the chemical inactivation and disposal of waste.
References
-
PubMed. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Bioconjug Chem. Retrieved from [Link]
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RUA - Repositório Institucional da Universidade de Aveiro. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]
-
ResearchGate. (2019). A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
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3M. (2023). Safety Data Sheet - 3M™ All Purpose Cleaner and Degreaser. Retrieved from [Link]
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Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Proper disposal of chemicals. Retrieved from [Link]
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University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
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PubMed. (2012). Method for activation and recycling of trityl resins. J Org Chem. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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WAAC Newsletter. (1984). Hazardous Waste Disposal. Retrieved from [Link]
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Rapid City Solid Waste Division. (n.d.). Hazardous Chemicals. Retrieved from [Link]
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ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Introduction: Understanding the Reagent
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is a heterobifunctional crosslinker essential in bioconjugation, peptide synthesis, and pharmaceutical development.[] Its utility lies in its dual functionality: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines and a trityl-protected thiol for subsequent, controlled reactions after deprotection.[] This structure allows for the stepwise assembly of complex biomolecules, such as antibody-drug conjugates or PEGylated proteins.[]
However, this very reactivity necessitates a rigorous and well-understood handling protocol. Each functional group—the NHS ester, the thioether, and the trityl protecting group—presents distinct hazards and requires specific operational controls. This guide provides an in-depth, procedural framework for the safe and effective use of this reagent, from initial handling to final disposal, grounded in the principles of chemical reactivity and laboratory safety.
Hazard Analysis: A Tale of Three Moieties
A comprehensive safety plan begins with understanding the specific risks posed by the molecule's constituent parts. The primary hazards are not from the compound as a whole in its solid state, but from the reactivity of its functional groups, especially during conjugation and deprotection steps.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃NO₄S | [2][3] |
| Molecular Weight | 445.5 g/mol | [2] |
| Appearance | White to off-white solid/powder | N/A |
| Storage Temperature | -20°C, protect from moisture | [4][5] |
2.1 The NHS Ester: Amine-Reactive and Moisture-Sensitive The N-hydroxysuccinimide (NHS) ester is a highly reactive group designed to form stable amide bonds with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins.[6] This reactivity is the primary concern during initial handling.
-
Irritation: NHS esters are classified as skin and eye irritants.[7] Direct contact with the solid powder or solutions can cause irritation.
-
Moisture Sensitivity: The ester is highly susceptible to hydrolysis.[4] Exposure to moisture in the air or in solvents will deactivate the reagent, compromising experimental results and releasing N-hydroxysuccinimide.
-
Broad Reactivity: While primary amines are the main target, NHS esters can also react with other nucleophilic amino acids, including serines, threonines, and tyrosines, particularly at higher pH.[8][9][10]
2.2 The Thioether and Protected Thiol: Odor and Deprotection Hazards The trityl group provides robust protection for the thiol, preventing its oxidation or unintended reaction.[] The hazards associated with this part of the molecule primarily emerge during and after the deprotection step.
-
Malodorous Compounds: While the thioether in the intact reagent is generally stable, the deprotected thiol (-SH) can be volatile and malodorous.[11] Many low molecular weight thiols are considered stench chemicals, and their release can cause nuisance and be mistaken for a natural gas leak.[12][13][14]
-
Deprotection Reagents: The trityl group is acid-labile and typically removed using strong, corrosive acids like trifluoroacetic acid (TFA).[15][16][17] Handling TFA requires stringent safety measures due to its severe burn hazard.
-
Reactive Cations: Acidic cleavage of the trityl group generates a stable trityl cation.[18] If not properly "scavenged," this cation can react with sensitive amino acid residues (like tryptophan) in the target biomolecule, leading to undesired side products.[19]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. The required level of protection varies depending on the specific operation being performed.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Mandatory at all times. Protects against accidental splashes of powder or solvent.[6][20] |
| Face Shield | Required when handling larger quantities (>1g) or when there is a significant splash risk, such as during the addition of TFA for deprotection. To be worn over safety goggles.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation.[4] Always use two pairs (double-glove). Change the outer glove immediately upon contamination. Do not wear gloves outside the immediate work area.[21] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is mandatory to protect skin and clothing from splashes.[4] Ensure it is fully buttoned. |
| Respiratory Protection | Use in a Ventilated Area | All handling of the solid compound and all subsequent reactions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols and to contain odors.[4][13] |
| Dust Mask/Respirator | A NIOSH-approved N95 dust mask or respirator may be considered when weighing large quantities of the powder outside of a dedicated weighing enclosure.[22] |
Operational Workflow: From Vial to Waste
This section provides a step-by-step methodology for the safe handling and use of this compound.
Caption: High-level workflow for handling the reagent from preparation to disposal.
4.1 Preparation and Weighing
-
Equilibration: Before opening, allow the sealed vial of the reagent to warm to room temperature for at least 20 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis.[4]
-
Workspace Setup: Conduct all work in a certified chemical fume hood. Prepare all necessary equipment (spatulas, weigh paper, solvent, vortexer) beforehand to minimize time with the open container.
-
Weighing: Carefully weigh the desired amount of the powdered reagent onto clean weigh paper or directly into a reaction vessel. Avoid creating airborne dust.
-
Container Sealing: Immediately after weighing, securely recap the vial. It is good practice to flush the headspace with an inert gas like argon or nitrogen before long-term storage to displace moisture and oxygen.
4.2 Solubilization and Reaction
-
Solvent Choice: Dissolve the weighed solid in an appropriate anhydrous (dry) organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] Do not prepare stock solutions in aqueous buffers, as the NHS ester will rapidly hydrolyze.
-
Reaction Setup: For bioconjugation, the dissolved reagent is typically added to the protein or other amine-containing molecule in a suitable buffer, usually at a pH of 7.0-8.5 for efficient amine labeling.[10]
-
Perform Conjugation: Allow the reaction to proceed according to your established protocol.
4.3 Trityl Group Deprotection
This procedure introduces the significant hazard of a strong, corrosive acid and must be performed with extreme caution within the fume hood.
-
Prepare Cleavage Cocktail: A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[18] TIS acts as a scavenger to irreversibly trap the liberated trityl cation, preventing side reactions with the target molecule.[18]
-
Acid Addition: Slowly and carefully add the cold cleavage cocktail to your purified, dried, trityl-protected conjugate.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours.[18] A yellow color may develop, indicating the presence of the trityl cation.[18]
-
Isolation: Follow your protocol to isolate the final product, which typically involves precipitation in cold diethyl ether.[18]
Spill and Disposal Management
Proper management of spills and waste is critical for maintaining a safe laboratory environment.
5.1 Spill Cleanup
-
Small Spills (Solid): For small powder spills, gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.[23]
-
Small Spills (Liquid): For spills of the reagent dissolved in an organic solvent, absorb the spill with an inert material (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste.[24]
-
Decontamination: Clean the spill area thoroughly with soap and water. Dispose of all contaminated cleaning materials (wipes, gloves) as solid hazardous waste.[22]
5.2 Disposal Protocol
A multi-step inactivation process is required to manage the different reactive species in the waste streams.
Caption: Decision workflow for the chemical inactivation and disposal of waste.
-
Inactivation of NHS Ester Waste:
-
For any waste containing the active NHS ester (e.g., unused reagent, reaction mixtures), perform chemical inactivation via hydrolysis.[22]
-
In a fume hood, add the waste to a stirring solution of 1 M sodium hydroxide (NaOH). Use at least a 2:1 molar excess of NaOH to the ester.
-
Allow the mixture to stir for a minimum of 4-5 hours at room temperature to ensure complete hydrolysis of the ester into the less reactive carboxylate and N-hydroxysuccinimide.[22]
-
-
Inactivation of Thiol Waste:
-
For waste streams containing the deprotected, free thiol (e.g., from the deprotection workup), perform chemical inactivation via oxidation to eliminate odor and reactivity.[13][25]
-
In a fume hood, add the thiol-containing waste to a container of household bleach (sodium hypochlorite solution).[25] The bleach will oxidize the thiol to non-malodorous sulfonic acids.[13] Allow this to sit overnight.
-
-
Final Collection and Disposal:
-
After inactivation, neutralize the waste streams to a pH between 6 and 8 using 1 M hydrochloric acid (HCl).[22]
-
Combine all treated waste into a single, clearly labeled hazardous waste container. The label should include all chemical constituents.
-
Dispose of the container through your institution's Environmental Health & Safety (EH&S) office according to local and federal regulations.[26]
-
Conclusion
The effective use of this compound in advanced research relies on a foundational respect for its chemical reactivity. By understanding the distinct hazards posed by the NHS ester and the protected thiol, researchers can implement a robust safety protocol. Adherence to the PPE, operational, and disposal guidelines outlined in this document will not only protect laboratory personnel but also ensure the integrity and success of the intended chemical transformations.
References
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012). Chemistry Stack Exchange. [Link]
-
Vinogradov, A. A., et al. (2021). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. National Institutes of Health. [Link]
-
Thiols | Safety Services. (2020). University College London. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
-
Gas phase reactivity of carboxylates with N-hydroxysuccinimide esters. (2014). PubMed. [Link]
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
